Dehydroluciferin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGRDQQIOGCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347299 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20115-09-7 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroluciferin: A Comprehensive Technical Overview of its Chemical Structure and Role in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroluciferin is a critical molecule in the study of bioluminescence, primarily known as a potent inhibitor of the firefly luciferase reaction.[1][2] It is an oxidation byproduct of D-luciferin, the substrate responsible for the light-emitting reaction in fireflies.[1][2] The presence of this compound can significantly impact the accuracy and reliability of bioluminescence-based assays, which are widely used in biomedical research and drug development. This document provides an in-depth technical guide to the chemical structure of this compound, its physicochemical properties, its role in the luciferase reaction pathway, and experimental methodologies for its study.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound with the IUPAC name 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid.[3][4] Its structure is characterized by a benzothiazole (B30560) ring system linked to a thiazole-4-carboxylic acid moiety. Unlike D-luciferin, which has a chiral center in its thiazoline (B8809763) ring, this compound possesses a fully aromatic thiazole (B1198619) ring.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 20115-09-7 | [1][3][4] |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1][3][4] |
| Molecular Weight | 278.31 g/mol | [1][3][4] |
| IUPAC Name | 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | [3][4] |
| SMILES | C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | [1][3][4] |
| InChI | InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | [2][4] |
| InChI Key | CYCGRDQQIOGCKX-UHFFFAOYSA-N | [2][4] |
| Appearance | White to yellow powder | [2][5] |
| Boiling Point | 595.3 °C | [3] |
| Flash Point | 313.8 °C | [3] |
| Purity | Min. 97 Area-% | [2] |
| Storage Conditions | Store at < -15°C, protect from light | [1][3] |
Below is a 2D chemical structure diagram of this compound.
Caption: 2D chemical structure of this compound.
Role in the Firefly Bioluminescence Pathway
Firefly bioluminescence is a two-step enzymatic reaction catalyzed by firefly luciferase.[6][7] In the first step, D-luciferin (LH₂) is adenylated by ATP to form luciferyl-adenylate (LH₂-AMP).[6][7] In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[6][7]
This compound (L) is formed in a non-luminescent side reaction where the luciferyl-adenylate intermediate (LH₂-AMP) is oxidized to dehydroluciferyl-adenylate (L-AMP).[6][7] This L-AMP is a potent tight-binding competitive inhibitor of luciferase.[8] The accumulation of this compound and its adenylate derivative leads to product inhibition, which is observed as a rapid decay in light emission in in vitro assays.[9] this compound can also be formed during the synthesis and storage of D-luciferin, particularly at higher pH.[2][5]
The following diagram illustrates the firefly bioluminescence pathway and the side reaction leading to the formation of this compound.
Caption: Firefly bioluminescence pathway showing the formation of this compound.
Experimental Data: Inhibition Kinetics
This compound and its adenylate are significant inhibitors of firefly luciferase. Understanding their inhibition kinetics is crucial for developing robust bioluminescent assays. The table below summarizes key kinetic parameters reported in the literature.
| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) of D-Luciferin | Reference |
| This compound (L) | Not explicitly stated, but a strong inhibitor | Not explicitly stated | 16.6 ± 2.3 µM | [10] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [8] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [8] |
| L-luciferin (L-LH₂) | Mixed-type non-competitive-uncompetitive | Kᵢ = 0.68 ± 0.14 µM, αKᵢ = 0.34 ± 0.16 µM | 14.4 ± 0.96 µM | [10] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Not explicitly stated, but a weaker inhibitor than L | Not explicitly stated | 16.1 ± 1.0 µM | [10] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with a source of a thiazole ring precursor. An alternative synthesis has been described starting from 2-cyano-6-hydroxybenzothiazole and preparing the methyl ester of this compound to avoid harsh reaction conditions.[11]
A general workflow for the synthesis of this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Protocol for Luciferase Inhibition Assay
The inhibitory effect of this compound on firefly luciferase can be quantified by measuring the reduction in light output in a standard bioluminescence assay.
Materials:
-
Firefly luciferase enzyme
-
D-luciferin substrate
-
ATP (adenosine triphosphate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
Procedure:
-
Prepare stock solutions of D-luciferin, ATP, and this compound in the assay buffer.
-
In a luminometer-compatible microplate, prepare reaction mixtures containing a fixed concentration of luciferase and ATP.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by injecting a solution of D-luciferin.
-
Immediately measure the light emission over time using the luminometer.
-
The initial velocity of the reaction (initial rate of light production) is determined for each inhibitor concentration.
-
Analyze the data using kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Kᵢ).[8][10]
Conclusion
This compound is a molecule of significant interest in the field of bioluminescence due to its role as a potent product inhibitor of firefly luciferase. Its formation, either as a byproduct of the enzymatic reaction or during the storage of D-luciferin, can have a substantial impact on the performance of bioluminescence-based assays. A thorough understanding of its chemical structure, properties, and kinetics of inhibition is essential for researchers and drug development professionals who utilize these powerful analytical tools. The experimental protocols and data presented in this guide provide a foundation for further investigation and for the development of strategies to mitigate the inhibitory effects of this compound.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 20115-09-7 | W-201759 | Biosynth [biosynth.com]
- 4. chemsynlab.com [chemsynlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis of Dehydroluciferin from Luciferin Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferin (L) is the oxidized, dehydrogenated analog of D-luciferin (LH₂), the substrate for firefly luciferase. While D-luciferin is renowned for its role in bioluminescence, this compound is a potent inhibitor of the luciferase enzyme.[1] The presence of this compound, either as a byproduct of the enzymatic reaction or as an impurity in synthetic luciferin (B1168401) preparations, can significantly impact the kinetics and light output of luciferase-based assays.[1] Understanding the synthesis of this compound from luciferin is therefore critical for researchers working with bioluminescence reporter systems, developing novel luciferase inhibitors, and ensuring the purity of luciferin substrates. This technical guide provides an in-depth overview of the synthesis of this compound via luciferin oxidation, including detailed experimental protocols, quantitative data, and workflow visualizations.
Chemical and Physical Properties
This compound is a stable molecule that can be synthesized chemically or formed enzymatically. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | < -15°C | [1] |
Luciferin Oxidation to this compound: The Chemical Pathway
The conversion of D-luciferin to this compound involves the oxidation of the thiazoline (B8809763) ring to a thiazole (B1198619) ring. This process can be achieved through both enzymatic and chemical means. In the context of the firefly luciferase-catalyzed reaction, a portion of the luciferyl-adenylate intermediate (LH₂-AMP) is oxidized to dehydroluciferyl-adenylate (L-AMP), a potent inhibitor of the light-producing pathway.[2]
For preparative purposes, chemical oxidation offers a more direct route to this compound. A common method involves the use of an oxidizing agent such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).
Experimental Protocols
Synthesis of this compound via Potassium Ferricyanide Oxidation
This protocol describes the chemical synthesis of this compound from D-luciferin using potassium ferricyanide as the oxidizing agent.
Materials:
-
D-Luciferin potassium salt
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve D-luciferin potassium salt in deionized water in a round-bottom flask to a final concentration of 10 mM.
-
Addition of Oxidizing Agent: While stirring, slowly add an aqueous solution of potassium ferricyanide (25 mM) to the luciferin solution. Use a 2:1 molar ratio of potassium ferricyanide to luciferin.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.5 with a dilute solution of potassium hydroxide.
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with continuous stirring. Monitor the reaction progress by reverse-phase HPLC.
-
Quenching and Acidification: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute hydrochloric acid. This will precipitate the this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Purify the crude this compound by preparative reverse-phase HPLC. A typical mobile phase system consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Quantification of this compound
The concentration of a purified this compound solution can be determined using UV-Vis spectrophotometry, provided the molar extinction coefficient is known.
Quantitative Data
The following tables summarize key quantitative data for this compound and its interaction with firefly luciferase.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
| UV-Vis Absorbance Maximum (λmax) | ~345-350 nm | Estimated based on structural similarity to luciferin analogs |
| Molar Extinction Coefficient (ε) at λmax | Not available | |
| Fluorescence Excitation Maximum | ~350 nm | Estimated based on absorbance |
| Fluorescence Emission Maximum | ~545 nm | Estimated based on structural similarity to luciferin analogs |
Table 2: Inhibition of Firefly Luciferase by this compound and its Derivatives
| Inhibitor | Inhibition Type | Kᵢ (µM) | Reference |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | [3] |
| Dehydroluciferyl-CoA (L-CoA) | Non-competitive | 0.88 ± 0.03 | [3] |
| Dehydroluciferyl-AMP (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | [4] |
Experimental Workflow and Signaling Pathways
The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.
Currently, the primary known biological role of this compound is its potent inhibition of firefly luciferase. There is limited evidence to suggest its involvement in other cellular signaling pathways. Its significance lies in its impact on the accuracy and interpretation of luciferase-based reporter gene assays and other bioluminescence applications.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound from the oxidation of D-luciferin. The detailed protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology who utilize the firefly luciferase system. A thorough understanding of the formation and properties of this compound is essential for the accurate execution and interpretation of bioluminescence-based experiments. Further research to determine the precise molar extinction coefficient of this compound would be beneficial for its accurate quantification.
References
Dehydroluciferin: A Technical Guide to its Properties, Synthesis, and Role as a Potent Luciferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferin is a critical molecule in the study of bioluminescence, primarily known as a potent inhibitor of firefly luciferase. As the oxidized form of D-luciferin, the substrate for the light-producing reaction in fireflies, this compound is an unavoidable byproduct in many bioluminescent assays. Its presence can significantly impact the kinetics and light output of these reactions, making a thorough understanding of its properties and interactions essential for accurate and reproducible experimental results. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and the mechanism of its interaction with firefly luciferase, complete with detailed experimental protocols and pathway diagrams.
Physicochemical Properties of this compound
This compound is a stable molecule whose fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 20115-09-7 | [1] |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
This compound in the Context of Bioluminescence
This compound is formed from the oxidation of D-luciferin. This can occur spontaneously, especially at a higher pH, or enzymatically during the luciferase-catalyzed reaction.[2][3] In the enzymatic pathway, the luciferin-adenylate intermediate (LH₂-AMP) can be oxidized to dehydroluciferyl-AMP (L-AMP), which is a strong inhibitor of luciferase.[4]
The Firefly Luciferase Reaction and this compound Formation
The canonical firefly bioluminescence reaction involves the luciferase-mediated oxidative decarboxylation of D-luciferin in the presence of ATP and magnesium ions, producing light (bioluminescence), oxyluciferin, AMP, and pyrophosphate (PPi). However, a side reaction can lead to the formation of this compound, which remains bound to the enzyme, causing potent inhibition.
dot
Caption: Luciferase reaction showing both the light-producing and inhibitory pathways.
Mechanism of Luciferase Inhibition
This compound is a potent, tight-binding uncompetitive inhibitor of firefly luciferase.[5] This means it binds specifically to the enzyme-substrate complex (E-LH₂-AMP), preventing the catalytic reaction from proceeding to light emission. The inhibition constant (Ki) for this compound has been determined to be extremely low, in the nanomolar range, highlighting its potency.
The inhibitory effect of this compound can be mitigated by the presence of Coenzyme A (CoA). CoA can react with the enzyme-bound this compound-adenylate to form dehydroluciferyl-CoA (L-CoA), which is a much weaker inhibitor and can dissociate from the enzyme, thereby regenerating active luciferase.[4]
dot
Caption: Uncompetitive inhibition of luciferase by this compound and rescue by CoA.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 2-cyano-6-hydroxybenzothiazole (B1631455) and D-cysteine.[6][7] The following is a representative protocol based on established methods.
Materials:
-
2-cyano-6-hydroxybenzothiazole
-
D-cysteine
-
Methanol
-
Water
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve 2-cyano-6-hydroxybenzothiazole in a minimal amount of methanol.
-
In a separate vessel, prepare a solution of D-cysteine in a mixture of water and methanol.
-
Slowly add the D-cysteine solution to the 2-cyano-6-hydroxybenzothiazole solution with constant stirring at room temperature.
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product, this compound, can be isolated by precipitation or extraction.
-
The crude product should be purified, preferably by HPLC.
Purification of this compound by HPLC
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Crude this compound sample dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the dissolved crude this compound sample onto the column.
-
Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 330 nm).
-
Collect the fractions corresponding to the major peak of this compound.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Confirm the purity of the final product by analytical HPLC and characterize by mass spectrometry.
Determination of the Inhibitory Constant (Ki) of this compound
The following protocol outlines a method to determine the Ki of this compound for firefly luciferase, based on the principles of tight-binding inhibition kinetics.
Materials:
-
Purified firefly luciferase
-
D-luciferin
-
ATP
-
Magnesium sulfate (B86663) (MgSO₄)
-
HEPES buffer (50 mM, pH 7.5)
-
Purified this compound of known concentration
-
Luminometer
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Luciferase stock solution in HEPES buffer.
-
D-luciferin stock solution.
-
ATP stock solution.
-
This compound stock solution and a series of dilutions.
-
Assay buffer: 50 mM HEPES, pH 7.5, containing MgSO₄.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of firefly luciferase to each well.
-
Add varying concentrations of the substrate, D-luciferin (e.g., from 3.75 µM to 120 µM).[5]
-
To different sets of wells for each substrate concentration, add varying concentrations of this compound (e.g., 0.5 µM to 2 µM).[5] Include a control set with no inhibitor.
-
-
Measurement:
-
Initiate the reaction by adding a solution of ATP (final concentration 250 µM) to each well.[5]
-
Immediately measure the light emission using a luminometer. Record the initial velocity of the reaction (the rate of light production in the first few seconds).
-
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.
-
For tight-binding inhibitors, the data should be fitted to the Morrison equation for uncompetitive inhibition to determine the apparent Ki (Ki app).
-
The true Ki can then be determined from a secondary plot of Ki app versus the substrate concentration.
-
dot
Caption: Workflow for the synthesis, purification, and kinetic analysis of this compound.
Conclusion
This compound is an important molecule in the field of bioluminescence, acting as a potent inhibitor of firefly luciferase. A comprehensive understanding of its formation, properties, and inhibitory mechanism is crucial for researchers utilizing luciferase-based reporter systems. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of this compound's inhibitory activity, enabling more precise and reliable experimental outcomes in drug discovery and biomedical research.
References
- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Shadow in the Light: Dehydroluciferin's Potent Inhibition of Firefly Bioluminescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Firefly luciferase, a cornerstone of bioluminescence-based reporter assays, is renowned for its high sensitivity and quantum yield. However, the accuracy and reliability of these assays are critically dependent on the purity of the luciferin (B1168401) substrate. A common and potent inhibitor, dehydroluciferin (L), can arise from the oxidation of luciferin during synthesis or storage, or as a byproduct of the bioluminescent reaction itself. This guide provides a comprehensive technical overview of the role of this compound in firefly bioluminescence, focusing on its mechanism of inhibition, kinetic parameters, and the experimental protocols necessary for its characterization. Understanding the impact of this compound is paramount for researchers in drug development and other fields employing luciferase-based systems to ensure data integrity and avoid misinterpretation of experimental results.
Introduction
The bioluminescent reaction of the firefly, catalyzed by the enzyme firefly luciferase, involves the oxidation of D-luciferin in the presence of ATP, magnesium ions, and molecular oxygen, resulting in the emission of light. This highly efficient process has been harnessed in a vast array of biological assays. This compound, a structural analog of luciferin, is a potent inhibitor of this reaction.[1] Its presence, even in trace amounts, can significantly quench the light output, leading to erroneous data in sensitive assays. This document will delve into the chemistry of this compound, its inhibitory effects on luciferase, and provide detailed methodologies for its study.
The Chemistry and Formation of this compound
This compound (C₁₁H₆N₂O₃S₂) is characterized by the presence of a double bond in the thiazole (B1198619) ring, a feature that distinguishes it from the active substrate, D-luciferin.[1] This structural alteration is key to its inhibitory function.
This compound can be formed through several pathways:
-
Oxidation during Synthesis and Storage: D-luciferin is susceptible to oxidation, leading to the formation of this compound. Proper storage conditions, such as protection from light and storage at low temperatures (<-15°C), are crucial to minimize its formation.[1]
-
Enzymatic Byproduct: During the bioluminescence reaction, the luciferyl-adenylate intermediate can undergo a side reaction involving oxidation to form dehydroluciferyl-AMP.[2]
The Inhibitory Mechanism of this compound
This compound acts as a potent inhibitor of firefly luciferase. Kinetic studies have revealed that it functions as a tight-binding uncompetitive inhibitor.[3][4] This means that this compound does not bind to the free enzyme, but rather to the enzyme-substrate (luciferyl-adenylate) complex. This binding event forms a non-productive enzyme-substrate-inhibitor complex, effectively sequestering the enzyme and preventing the final light-producing step of the reaction.
The following diagram illustrates the firefly bioluminescence pathway and the point of inhibition by this compound.
Quantitative Analysis of Luciferase Inhibition
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ). For a tight-binding inhibitor like this compound, this value represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the inhibition constants for this compound and other relevant compounds in the firefly luciferase system.
| Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
| This compound (L) | 0.00490 ± 0.00009 µM | Tight-binding Uncompetitive | [3][4] |
| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM | Tight-binding Competitive | [5][6][7] |
| Oxyluciferin | 0.50 ± 0.03 µM | Competitive | [5][6][7] |
| L-Luciferin | 0.68 ± 0.14 µM | Mixed-type Non-competitive-Uncompetitive | [4] |
| Dehydroluciferyl-coenzyme A (L-CoA) | 0.88 ± 0.03 µM | Non-competitive | [4] |
Experimental Protocols
To accurately assess the inhibitory effect of this compound or to screen for other potential inhibitors of firefly luciferase, a well-defined experimental protocol is essential.
General Luciferase Inhibition Assay Protocol
This protocol outlines the steps for determining the inhibitory activity of a compound against firefly luciferase.
Detailed Methodologies
5.2.1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM HEPES, pH 7.5, containing 10 mM MgSO₄ and 1 mM EDTA. The pH should be carefully adjusted as it can influence the emission spectrum.
-
D-Luciferin Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in assay buffer. Store in small aliquots at -80°C, protected from light. The working concentration is typically in the range of 10-100 µM.
-
ATP Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in water, neutralized to pH 7.0. Store in small aliquots at -20°C. The final assay concentration is typically 250 µM.[3][4]
-
Firefly Luciferase: Reconstitute recombinant firefly luciferase in the assay buffer to a working concentration (e.g., 10 nM).[3][4] Keep the enzyme on ice.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer.
5.2.2. Assay Procedure:
-
In an opaque 96-well plate (to prevent light scattering), add the firefly luciferase solution to each well.
-
Add the various concentrations of this compound (or the compound to be tested) to the wells. Include a control with buffer or solvent only.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Place the plate in a luminometer.
-
Program the luminometer to inject the luciferin and ATP solution to initiate the reaction.
-
Measure the luminescence signal immediately after injection. The integration time will depend on the assay type ("flash" vs. "glow").
5.2.3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Normalize the data to the control wells (no inhibitor) to obtain the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the Kᵢ, further kinetic experiments are required where the substrate (D-luciferin) concentration is varied at fixed inhibitor concentrations. The data can then be fitted to the appropriate Michaelis-Menten-derived equation for uncompetitive inhibition.
Implications for Drug Development and Research
The potent inhibitory effect of this compound has significant implications for high-throughput screening (HTS) and other assays that rely on firefly luciferase as a reporter.
-
False Positives/Negatives: The presence of this compound in the luciferin substrate can lead to a general decrease in the luminescent signal, potentially masking the effects of true activators or exaggerating the effects of inhibitors.
-
Data Variability: Inconsistent levels of this compound contamination between different batches of luciferin can lead to poor reproducibility of assay results.
-
Importance of Substrate Purity: It is imperative to use highly purified D-luciferin with minimal this compound content for all luciferase-based assays. Quality control of the luciferin substrate is a critical step in assay validation.
Conclusion
This compound is a formidable inhibitor of the firefly bioluminescence reaction, acting through a tight-binding uncompetitive mechanism. Its presence, even at nanomolar concentrations, can severely compromise the integrity of data generated from luciferase reporter assays. A thorough understanding of its formation, mechanism of action, and the availability of robust experimental protocols for its detection and characterization are essential for researchers and drug development professionals. By ensuring the purity of reagents and being mindful of potential inhibitors like this compound, the power of firefly luciferase as a sensitive and reliable reporter can be fully and accurately realized.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Dehydroluciferin: A Technical Guide to its Formation and Impact on Luciferin-Luciferase Bioluminescence Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The firefly luciferin-luciferase reaction is a cornerstone of modern biological research, prized for its exceptional sensitivity and broad applicability in reporter gene assays, ATP detection, and high-throughput screening. However, the fidelity of these assays can be compromised by the formation of inhibitory byproducts. This technical guide provides an in-depth examination of dehydroluciferin, a potent inhibitor formed as a byproduct of the main enzymatic reaction. We will detail its formation pathway, quantify its inhibitory kinetics, provide standardized experimental protocols for its study, and discuss mitigation strategies to ensure the accuracy and reliability of bioluminescence data.
Introduction to the Luciferin-Luciferase Reaction and its Byproducts
The generation of light by firefly luciferase is a two-step process. First, the substrate D-luciferin is adenylated by ATP in the presence of magnesium ions, forming a luciferyl-AMP intermediate and pyrophosphate[1][2]. This activated intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule decays to its ground state, it releases a photon of light[1][3][4].
While this pathway is highly efficient, a non-productive "dark" reaction can also occur. In this side reaction, the luciferyl-AMP intermediate is oxidized to form dehydroluciferyl-AMP[1][5]. This compound and its non-adenylated form, this compound, are potent inhibitors of luciferase, leading to a characteristic decay in the light signal and potential artifacts in experimental results[5][6][7][8]. Understanding the dynamics of this compound formation and inhibition is therefore critical for the proper design and interpretation of luciferase-based assays.
Chemical and Physical Properties
This compound is an oxidized, non-luminescent analog of luciferin (B1168401). Its presence, even in small quantities, can significantly impact assay performance. It can be formed not only during the enzymatic reaction but also during the synthesis or improper storage of luciferin solutions[6][8][9].
| Property | Value | Reference |
| Chemical Formula | C₁₁H₆N₂O₃S₂ | [6][9] |
| Molecular Weight | 278.31 g/mol | [6][9] |
| CAS Number | 20115-09-7 | [6] |
| Appearance | Powder | [9] |
| Storage | Store at < -15°C | [6] |
Mechanism of this compound Formation
The formation of this compound stems from a side pathway that competes with the light-producing reaction. After the initial adenylation of D-luciferin to luciferyl-AMP, a C4 radical intermediate is formed[5]. While the primary pathway involves this intermediate reacting with superoxide (B77818) to form a dioxetanone ring and eventually emit light, an alternative "dark" pathway leads to the formation of dehydroluciferyl-AMP, which is incapable of further oxidation and light emission[5]. This dehydroluciferyl-AMP is a potent enzyme inhibitor itself and can be hydrolyzed to this compound.
Caption: Reaction pathways of firefly luciferase.
Quantitative Analysis of Luciferase Inhibition
Both this compound and its adenylated precursor are powerful inhibitors of firefly luciferase, which is a primary reason for the "flash" kinetic profile seen in many in vitro assays. Dehydroluciferyl-adenylate (L-AMP) acts as a tight-binding competitive inhibitor, while this compound (L) has been characterized as a tight-binding uncompetitive inhibitor[10][11][12][13][14]. The quantitative parameters of this inhibition are summarized below.
| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | Kₘ (for D-Luciferin) | Reference |
| This compound (L) | Tight-binding Uncompetitive | 4.90 ± 0.09 nM | 16.6 ± 2.3 µM | [11][14] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [10][12][15] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [10][12][15] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | 16.1 ± 1.0 µM | [11][13][14] |
| L-luciferin (B1497258) (L-LH₂) | Mixed-type Non-competitive | 0.68 ± 0.14 µM | 14.4 ± 0.96 µM | [11][13][14] |
Note: Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor.
Experimental Protocols
Protocol for Kinetic Analysis of Luciferase Inhibition
This protocol outlines the methodology for determining the inhibition constant (Kᵢ) of this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.5.[10][11][13]
-
Luciferase Stock: Prepare a concentrated stock of firefly luciferase in the assay buffer. The final concentration in the assay is typically around 10 nM.[10][11][13]
-
ATP Stock: Prepare a stock solution of ATP in ATP-free water. The final concentration in the assay is typically 250 µM.[10][11][13]
-
D-Luciferin Substrate: Prepare a series of D-Luciferin dilutions in the assay buffer, ranging from approximately 3.75 µM to 120 µM.[10][11][13]
-
Inhibitor (this compound): Prepare serial dilutions of this compound in the assay buffer. Concentrations should bracket the expected Kᵢ (e.g., 0.5 to 2 µM for weaker inhibitors, or low nM for tight-binding ones).[11][13]
-
-
Assay Procedure:
-
In a 96-well luminometer plate, add the assay buffer, luciferase solution, and the desired concentration of this compound.
-
Incubate the mixture for 3-5 minutes at room temperature to allow for enzyme-inhibitor binding.[14]
-
To initiate the reaction, inject a solution containing ATP and a specific concentration of D-luciferin. The final reaction volume is typically 200 µL.[14]
-
Immediately measure the light output (in Relative Light Units, RLU) using a luminometer. Record the initial velocity of the reaction (the linear portion of the light emission profile).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity across the range of D-luciferin concentrations.
-
Analyze the data using non-linear regression with appropriate kinetic models (e.g., Henri-Michaelis-Menten for competitive inhibition, William-Morrison equations for tight-binding inhibitors).[10][11][13][14]
-
Plot the results (e.g., as a Lineweaver-Burk plot or by fitting directly to the inhibition models) to determine the Kᵢ and the type of inhibition.
-
Caption: General workflow for a luciferase inhibition assay.
Protocol for Quantification of this compound by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify luciferin, oxyluciferin, and this compound in a reaction mixture.[16]
-
Instrumentation and Reagents:
-
HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column.
-
Mobile Phase: A typical mobile phase is a mixture of aqueous phosphate (B84403) buffer and an organic solvent (e.g., 70% 1mM phosphate buffer, pH 7.0, and 30% methanol).[16]
-
Standards: Prepare standard solutions of pure D-luciferin and this compound for calibration.
-
-
Sample Preparation:
-
Perform the luciferase reaction as described in section 5.1.
-
Stop the reaction at various time points by adding an acid (e.g., HCl) or a quenching solvent.
-
Centrifuge the sample to pellet the enzyme and any precipitate.
-
Collect the supernatant for injection into the HPLC.
-
-
Chromatography and Analysis:
-
Inject the sample supernatant onto the C18 column.
-
Run the separation using the defined mobile phase at a constant flow rate (e.g., 0.6 mL/min).[17]
-
Monitor the elution profile at a wavelength where both luciferin and this compound absorb (e.g., 325 nm).[8]
-
Identify and quantify the peaks corresponding to each compound by comparing their retention times and peak areas to the prepared standards.
-
Mitigation Strategies for this compound Inhibition
Given the potent inhibitory effects of this compound and its adenylate, strategies to mitigate their impact are essential for robust assay development.
The Role of Coenzyme A (CoA)
The most common and effective method to counteract inhibition is the inclusion of Coenzyme A (CoA) in the assay reagent. CoA acts by reacting with the inhibitory dehydroluciferyl-AMP (L-AMP) complex.[5][7] This reaction, catalyzed by luciferase, yields dehydroluciferyl-CoA (L-CoA) and liberates the enzyme, allowing it to re-enter the catalytic cycle.[7] While L-CoA is also an inhibitor, it is significantly weaker than L-AMP, thereby shifting the equilibrium away from the tightly-bound inhibitory state and resulting in a more stable, prolonged light output ("glow" kinetics).[11][13][14]
Caption: Mitigation of inhibition by Coenzyme A.
The Influence of Cysteine
The addition of L-cysteine or D-cysteine to luciferase assays has also been investigated. While L-cysteine can be involved in the non-enzymatic synthesis of luciferin from benzoquinone precursors[18][19], D-cysteine has been shown to directly increase luciferase activity and stability. This effect is attributed to its weak redox potential, anti-aggregatory effects, and ability to induce favorable conformational changes in the enzyme structure[20]. While not a direct scavenger of this compound, its stabilizing effect can contribute to more robust and prolonged light output, indirectly mitigating the consequences of inhibitor formation.
Conclusion
This compound is an unavoidable byproduct of the firefly luciferin-luciferase reaction that acts as a potent, tight-binding inhibitor of the enzyme. Its formation is a key factor responsible for the rapid decay of the luminescent signal in many assay formats. For researchers and drug development professionals relying on these assays, a thorough understanding of this compound's kinetics and properties is paramount. By employing appropriate mitigation strategies, such as the inclusion of Coenzyme A, and utilizing standardized protocols for analysis, the inhibitory effects of this compound can be managed, leading to more stable, reliable, and accurate bioluminescence data.
References
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. How Animals Make Light - Luciferin and the Light-making Process | HowStuffWorks [animals.howstuffworks.com]
- 4. britannica.com [britannica.com]
- 5. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 7. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luciferin-Regenerating Enzyme Mediates Firefly Luciferase Activation Through Direct Effects of D-Cysteine on Luciferase Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of dehydroluciferin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferin, a close structural analog of D-luciferin, is a pivotal molecule in the study of bioluminescence, primarily known for its role as a potent inhibitor of firefly luciferase. As a byproduct of the luciferin (B1168401) oxidation reaction that produces light, its presence can significantly impact the kinetics and light output of luciferase-based assays.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its mechanism of action as a luciferase inhibitor. This document is intended to serve as a comprehensive resource for researchers utilizing luciferase systems in drug discovery, bioanalysis, and molecular imaging.
Physical and Chemical Properties
This compound is a heterocyclic compound that exists as a powder.[3] Its core structure consists of a benzothiazole (B30560) ring linked to a thiazole-4-carboxylic acid moiety. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [4] |
| Molecular Weight | 278.31 g/mol | [4] |
| CAS Number | 20115-09-7 | [4] |
| Appearance | Powder | [3] |
| Boiling Point | 595.30 °C | [4] |
| Solubility | DMSO: ~10-55 mg/mLEthanol: ~0.25-1 mg/mLWater: Soluble (for sodium salt form, up to 100 mg/mL) | [1][5][6] |
| Storage | Store at < -15°C | [4] |
Spectral Properties:
| Parameter | Wavelength (nm) | Conditions | Reference |
| UV-Vis Absorption (λmax) | ~327-330 nm | In ethanol | [7] |
| UV-Vis Absorption (λmax) | 269, 327 nm | D-luciferin sodium salt | [1] |
| Fluorescence Emission (λmax) | 537 nm | pH 4 and pH 11 (for D-luciferin) | [7] |
Synthesis and Purification
The primary synthetic route to this compound involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with cysteine.[2][8] While various methods exist for the synthesis of the key intermediate, 2-cyano-6-hydroxybenzothiazole, a common approach starts from p-anisidine.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established synthetic routes.[2][8][9][10]
Materials:
-
2-cyano-6-hydroxybenzothiazole
-
D-cysteine
-
Water
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyano-6-hydroxybenzothiazole in a mixture of methanol and water.
-
Addition of D-cysteine: Add D-cysteine to the solution.
-
Base Addition: Slowly add a solution of potassium carbonate (K₂CO₃) to the reaction mixture while stirring at room temperature. The reaction is typically carried out under neutral to slightly basic conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). The reaction is generally complete within a few hours.
-
Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid (HCl) to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Preparative HPLC
Crude this compound can be purified to high purity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
-
Method Development (Analytical Scale): Develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating this compound from impurities.
-
Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions. A common strategy is to use a linear gradient from a low percentage of Solvent B to a high percentage over a set time.
-
Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Role in Bioluminescence and Luciferase Inhibition
This compound is a potent inhibitor of the firefly luciferase-catalyzed bioluminescence reaction.[4][14] It is formed as a byproduct during the oxidation of luciferin and its accumulation can lead to a decrease in light output in luciferase-based assays.[15]
Mechanism of Luciferase Inhibition
This compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase.[14] This means it binds to the enzyme-substrate complex (luciferase-luciferyl-AMP), preventing the release of the product and subsequent turnover of the enzyme.
Kinetic Data:
| Parameter | Value | Conditions | Reference |
| Ki (Inhibition Constant) | 0.00490 ± 0.00009 µM | 50 mM Hepes buffer (pH 7.5), 10 nM Luc, 250 µM ATP | [14] |
| Km (Michaelis Constant) | 16.6 ± 2.3 µM | For D-luciferin in the presence of this compound | [14] |
The very low Ki value indicates a high affinity of this compound for the luciferase-substrate complex, explaining its potent inhibitory effect.
Signaling Pathways and Experimental Workflows
The primary signaling pathway involving this compound is its direct interaction with the firefly luciferase enzyme, leading to the inhibition of the bioluminescent reaction.
The experimental workflow for studying the inhibitory effect of this compound on luciferase activity typically involves a luminescence-based assay.
Broader Biological Interactions
Currently, the scientific literature predominantly focuses on the interaction of this compound with firefly luciferase. There is limited information available regarding its specific interactions with other proteins or its involvement in other cellular signaling pathways. Further research is needed to explore the broader biological effects of this compound.
Conclusion
This compound is a critical molecule for researchers working with firefly luciferase. Its potent inhibitory properties necessitate careful consideration in the design and interpretation of luciferase-based assays. Understanding its physical and chemical characteristics, as well as the kinetics of its interaction with luciferase, is essential for accurate and reproducible results. The synthetic and purification protocols outlined in this guide provide a framework for obtaining high-purity this compound for research purposes. Future investigations into the broader biological activities of this compound may reveal novel functions beyond its role in bioluminescence.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 4. D-Luciferin | D-(-)-Luciferin | Luc substrate | TargetMol [targetmol.com]
- 5. D-Luciferin Sodium | Dye | Luciferase Substrate | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical, biomimetic, one-pot synthesis of firefly luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroluciferin: A Technical Guide to its Discovery, History, and Role in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroluciferin (L), an oxidized analog of D-luciferin, is a pivotal molecule in the study of bioluminescence. Initially identified as a byproduct of the firefly luciferase-catalyzed oxidation of luciferin (B1168401), it has since been characterized as a potent inhibitor of this light-emitting reaction.[1][2] Its formation, either enzymatically or during the synthesis and storage of luciferin, can significantly impact the results of bioluminescent assays.[1][3] This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of this compound. It further details its mechanism of action as a luciferase inhibitor and its applications in biochemical research and drug discovery. The guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.
Discovery and History
The journey to understanding this compound is intrinsically linked to the history of research into firefly bioluminescence. The foundational work on the chemical components of firefly light emission was conducted in the mid-20th century. Firefly luciferin was first isolated and purified in 1949 by William D. McElroy's group at Johns Hopkins University.[4] The correct structure of D-luciferin, (S)-2-(6'-hydroxy-2'-benzothiazolyl)-2-thiazoline-4-carboxylic acid, was later confirmed through chemical synthesis.[2][5][6]
During the elucidation of the bioluminescence reaction mechanism, this compound was identified as one of the products formed from the biological oxidation of luciferin.[2] It was also observed that this compound could be produced from the chemical oxidation of both D- and L-luciferin (B1497258) using agents like ferricyanide (B76249) or by heating in an alkaline solution.[2] Initially, there was some confusion in terminology, with "this compound" occasionally being used to refer to oxyluciferin, the light-emitting product.[2] However, subsequent research clarified their distinct chemical structures and biological roles. This compound was established as a potent inhibitor of the luciferase reaction, a characteristic that has made it a subject of significant interest.[2][7]
Chemical and Biochemical Properties
This compound is a stable synthetic analogue of luciferin, characterized by a thiazole (B1198619) ring instead of the thiazoline (B8809763) ring found in luciferin.[8] This structural difference confers high resistance to enzymatic degradation.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1][8] |
| Molar Mass | 278.31 g/mol | [1][8] |
| CAS Number | 20115-09-7 | [1] |
| Boiling Point | 595.3 °C | [8] |
| SMILES | C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | [1] |
| Storage Conditions | <-15°C, protect from light | [1][8] |
This compound's primary biochemical role is as an inhibitor of firefly luciferase. The inhibitory effects of this compound and its adenylated and Coenzyme A derivatives have been kinetically characterized.
Table 2: Kinetic Parameters of Luciferase Inhibition by this compound and its Derivatives
| Inhibitor | Inhibition Type | Kᵢ (μM) | Kₘ (μM) | Reference |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | 16.6 ± 2.3 | [9][10] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | 14.9 ± 0.2 | [11][12] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | 16.1 ± 1.0 | [9][10] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 | 14.7 ± 0.7 | [11][12] |
| L-luciferin (L-LH₂) | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 (Kᵢ), 0.34 ± 0.16 (αKᵢ) | 14.4 ± 0.96 | [9][10] |
Synthesis and Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound typically involves the construction of the benzothiazole (B30560) core followed by the formation of the thiazole ring. A common precursor is 2-cyano-6-hydroxybenzothiazole (B1631455).
-
Alternative Synthesis of this compound:
-
React 2-cyano-6-hydroxybenzothiazole with hydrogen sulfide (B99878) in pyridine (B92270) with triethylamine (B128534) at room temperature for 3 hours. This step yields the thioamide.
-
React the resulting thioamide with methyl bromopyruvate in methanol (B129727) at room temperature for 22 hours.
-
Reflux the product with hydrobromic acid for 1.5 hours to yield this compound.[5]
-
Enzymatic Synthesis of this compound
This compound is naturally produced by firefly luciferase as a side product of the main bioluminescent reaction. The enzyme-luciferyl-AMP complex (E·LH₂-AMP) can be oxidized to form the enzyme-dehydroluciferyl-AMP (E·L-AMP) complex, which then releases this compound.[13]
Experimental Protocol for Luciferase Inhibition Assay
The following protocol is a generalized method for determining the inhibitory kinetics of this compound on firefly luciferase.
-
Reagent Preparation:
-
Firefly Luciferase Stock Solution: Prepare a concentrated stock of firefly luciferase (e.g., 1 mg/mL) in a suitable buffer and store at -80°C. The final concentration in the assay is typically around 10 nM.[9][10][11][12]
-
D-Luciferin Stock Solution: Prepare a stock solution of D-luciferin (e.g., 10 mM) in assay buffer. The concentration in the assay can range from 3.75 to 120 μM.[9][10][11][12]
-
ATP Stock Solution: Prepare a stock solution of ATP (e.g., 100 mM) in assay buffer. The final concentration in the assay is typically 250 μM.[9][10][11][12]
-
This compound Stock Solution: Prepare a series of stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to achieve final concentrations in the desired range (e.g., 0.5 to 2 μM).[9][10]
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, D-luciferin at various concentrations, and this compound at various concentrations.
-
Initiate the reaction by adding a solution containing firefly luciferase and ATP.
-
Immediately measure the light output using a luminometer. Record the initial velocity of the reaction.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the D-luciferin concentration for each this compound concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models, such as the Henri-Michaelis-Menten equation for competitive inhibition or the Morrison equation for tight-binding inhibitors, to determine the Kᵢ and Kₘ values.[9][10][11][12]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its inhibitory effect by interacting with the firefly luciferase enzyme. The formation of dehydroluciferyl-adenylate (L-AMP) from this compound and ATP, catalyzed by luciferase, is a key step in the inhibitory pathway. This L-AMP is a potent tight-binding competitive inhibitor of the enzyme.[11][12]
The presence of Coenzyme A (CoA) can modulate the inhibitory effect. Luciferase can catalyze the formation of dehydroluciferyl-CoA (L-CoA) from L-AMP and CoA.[14][15] L-CoA is a weaker, non-competitive inhibitor compared to L-AMP.[9][10] This conversion of a potent inhibitor to a weaker one explains the stimulatory effect of CoA on the overall light production in some luciferase assays.[9][10]
Caption: Bioluminescence and this compound Inhibitory Pathways.
Visualization of Experimental Workflow
The study of this compound's effects on luciferase activity involves a systematic workflow from sample preparation to data analysis.
Caption: Workflow for Luciferase Inhibition Assay.
Applications in Research and Drug Discovery
The inhibitory properties of this compound and the broader understanding of the firefly luciferase system have significant implications for research and drug development.
-
Assay Development and Quality Control: Knowledge of this compound formation is crucial for the development of robust and reliable bioluminescent assays.[3] Its presence as a contaminant in luciferin preparations can lead to inaccurate results.[1] Therefore, monitoring and minimizing this compound levels is a critical aspect of quality control for reagents used in these assays.
-
Drug Discovery: Bioluminescence-based assays are widely used in high-throughput screening for drug discovery.[16][17][18] Understanding the inhibitory mechanisms of compounds like this compound is essential for interpreting screening data and avoiding false positives or negatives. The firefly luciferase system itself can be a target for drug development, and this compound serves as a tool compound for studying the active site and inhibitory mechanisms.
-
Bioimaging: Bioluminescence imaging is a powerful technique for in vivo studies.[16][19] The stability of the luciferin substrate is a key factor in the quality and reproducibility of these experiments. The degradation of luciferin to the inhibitory this compound can affect the signal over time.[3]
Conclusion
This compound, once a mere curiosity as a byproduct of the firefly's glow, has emerged as a critical molecule for understanding the intricacies of bioluminescence. Its potent inhibitory effect on luciferase has provided valuable insights into the enzyme's mechanism and has important practical implications for the design and interpretation of a wide range of biochemical assays. For researchers and professionals in drug development, a thorough understanding of this compound's properties and interactions is indispensable for harnessing the full potential of bioluminescence-based technologies. This guide provides a foundational resource to aid in these endeavors.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. This compound | 20115-09-7 | W-201759 | Biosynth [biosynth.com]
- 9. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. FMUP - Chemical synthesis and firefly luciferase produced dehydroluciferyl-coenzyme A [sigarra.up.pt]
- 16. Frontiers | Harnessing bioluminescence for drug discovery and epigenetic research [frontiersin.org]
- 17. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. opticalpathways.com [opticalpathways.com]
- 19. atp-luminescent.com [atp-luminescent.com]
Dehydroluciferin: A Technical Guide to its Absorption and Emission Spectra for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the absorption and emission spectral properties of dehydroluciferin, a critical molecule in the field of bioluminescence and drug discovery. This compound, an oxidation product of luciferin, is a potent inhibitor of the firefly luciferase enzyme, making its characterization essential for researchers in molecular biology, biochemistry, and pharmaceutical development. This document outlines the spectral characteristics of this compound under varying pH conditions, details experimental protocols for its spectral analysis, and illustrates its inhibitory pathway on firefly luciferase.
Core Spectral Properties of this compound
This compound exhibits distinct absorption and emission spectra that are influenced by the pH of its environment. These properties are crucial for understanding its interaction with luciferase and for the development of robust bioluminescent assays.
Absorption and Emission Spectra
The spectral characteristics of this compound are summarized in the tables below. The absorption maxima show a noticeable shift depending on the acidity or basicity of the solution. While specific emission maxima and quantum yields for this compound are not extensively documented in publicly available literature, the fluorescence quantum yield is known to have a pH-dependence similar to that of D-(-)-luciferin.[1] For comparison, the quantum yield of D-(-)-luciferin is approximately 0.25 in acidic conditions (~pH 5) and 0.62 in basic conditions (~pH 11).[1]
Table 1: Absorption Maxima of this compound
| Condition | First Absorption Maximum (λmax1) | Second Absorption Maximum (λmax2) | Reference |
| Acidic Solution | 345 nm | 275 nm | [1] |
| Basic Solution | 388 nm | 288 nm | [1] |
Table 2: Theoretical and Analogous Fluorescence Properties of this compound
| Property | Value | Condition | Notes |
| Emission Maximum (λem) | Data not available in searched literature | - | Further experimental determination required. |
| Fluorescence Quantum Yield (ΦF) | Similar pH-dependence to D-(-)-luciferin | Acidic vs. Basic | D-(-)-luciferin ΦF: ~0.25 (acidic), ~0.62 (basic)[1] |
This compound's Role in Luciferase Inhibition
This compound is a significant inhibitor of the firefly luciferase-catalyzed bioluminescence reaction. Understanding its mechanism of inhibition is vital for assay development and interpretation of results in drug screening and other applications. This compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase.[2][3]
The inhibitory pathway involves the following key steps:
-
Enzyme-Substrate Complex Formation: Firefly luciferase (E) binds with its substrate, D-luciferin (LH2), and ATP to form the luciferyl-AMP complex (E-LH2-AMP).
-
Inhibitor Binding: this compound (L) then binds to the enzyme-substrate complex, forming a stable, non-productive ternary complex (E-LH2-AMP-L). This sequestration of the enzyme prevents the subsequent oxidation step necessary for light production.
This inhibitory action underscores the importance of minimizing this compound formation in bioluminescence assays to ensure accuracy and sensitivity.
Below is a diagram illustrating the inhibitory signaling pathway of this compound on the firefly luciferase reaction.
Caption: Inhibitory pathway of this compound on firefly luciferase.
Experimental Protocols
Accurate measurement of the absorption and emission spectra of this compound is fundamental to its characterization. The following protocols provide a framework for conducting these experiments.
Preparation of this compound Solutions
For consistent and reproducible results, proper preparation of this compound solutions is essential.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for spectroscopy.
Measurement of Absorption Spectrum
Objective: To determine the absorption maxima of this compound at different pH values.
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO for stock solution)
-
Acidic buffer (e.g., 0.05 M sodium acetate, pH 4.8)
-
Basic buffer (e.g., 0.05 M sodium carbonate, pH 10.5)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare working solutions by diluting the stock solution in the acidic and basic buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Set the spectrophotometer to scan a wavelength range appropriate for aromatic heterocyclic compounds (e.g., 200-500 nm).
-
Blank the instrument using the respective buffer solution in a quartz cuvette.
-
Measure the absorbance spectrum of the this compound solution in the corresponding buffer.
-
Identify the wavelengths of maximum absorbance (λmax).
Measurement of Emission Spectrum and Quantum Yield
Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.
Materials:
-
This compound solutions (as prepared for absorption measurements)
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz fluorescence cuvettes
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
Procedure for Emission Spectrum:
-
Set the excitation wavelength on the fluorometer to one of the absorption maxima of this compound.
-
Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 700 nm).
-
Blank the instrument with the respective buffer.
-
Measure the fluorescence emission spectrum of the this compound solution.
-
Identify the wavelength of maximum emission (λem).
Procedure for Relative Quantum Yield:
-
Measure the absorbance of both the this compound solution and the quantum yield standard at the same excitation wavelength. The absorbance should be low (< 0.1) to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of both the this compound solution and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of this compound using the following formula:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
Workflow for Fluorescence Spectroscopy
Caption: General workflow for measuring fluorescence emission and quantum yield.
This technical guide provides a foundational understanding of the spectral properties of this compound. Further research to experimentally determine the precise emission maxima and quantum yields under various conditions will be invaluable to the scientific community.
References
Dehydroluciferin: An In-depth Technical Guide on its Fluorescent Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferin (L), a derivative of D-luciferin, is a pivotal molecule in the study of bioluminescence, particularly in the context of firefly luciferase-based assays. While D-luciferin is the substrate for the light-emitting reaction, this compound is often considered a byproduct and a potent inhibitor of the luciferase enzyme.[1][2] Its presence, which can arise during the synthesis or storage of luciferin, can significantly impact the results of bioluminescent assays.[2][3] This guide provides a comprehensive technical overview of a key characteristic of this compound: its intrinsic fluorescence. Understanding the fluorescent properties of this compound is crucial for researchers utilizing luciferase systems, as it can be leveraged for analytical purposes and its effects can be mitigated in assay design.
Fluorescent Properties of this compound
This compound is a fluorescent molecule, a property that has been utilized in various analytical techniques to study the kinetics and mechanisms of the firefly bioluminescence reaction.[4] The fluorescence of this compound is influenced by its chemical environment, particularly pH, and its interaction with other molecules such as the luciferase enzyme.
Quantitative Fluorescence Data
The following table summarizes the key quantitative parameters related to the fluorescence of this compound. It is important to note that the fluorescence quantum yield is highly dependent on the pH of the solution.
| Parameter | Value | Conditions/Notes |
| Excitation Maximum (λex) | ~370 nm | Isosbestic point observed in acid and base, suggesting this is a key absorption wavelength.[5] |
| Emission Maximum (λem) | Not explicitly stated in the provided results. | Requires measurement using a spectrofluorometer. |
| Fluorescence Quantum Yield | Dependent on pH. The quantum yield of dehydroluciferyl adenylate (L-AMP) is significantly lower than that of this compound.[5] | The formation of L-AMP is a key step in the inhibitory action of this compound.[5] |
| pKa (affecting quantum yield) | 8.4 | For the 11-hydroxyl group.[5] |
| pKa (affecting quantum yield) | 3-4 | For the carboxyl group.[5] |
Experimental Protocol: Measurement of this compound Fluorescence
This section outlines a generalized methodology for the characterization of this compound fluorescence using a spectrofluorometer.
Objective
To determine the excitation and emission spectra and the relative quantum yield of this compound under specific experimental conditions.
Materials
-
This compound standard
-
Buffer solution of desired pH (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent. Dilute the stock solution in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar range).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 530 nm, based on the emission of related compounds like luciferin).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm) and record the fluorescence intensity.
-
The wavelength at which the maximum intensity is observed is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 450-650 nm) and record the fluorescence intensity.
-
The wavelength at which the maximum intensity is observed is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra. The relative quantum yield can be determined by comparing the integrated fluorescence intensity of this compound to that of a standard with a known quantum yield.
Role in Bioluminescence and Inhibition Pathway
This compound is a product of the firefly luciferase-catalyzed reaction and also acts as a potent competitive inhibitor.[1][5] The formation of this compound can occur when the luciferyl-adenylate intermediate is oxidized without the emission of light.[4] This inhibitory action is a critical consideration in the design and interpretation of luciferase-based assays. The enzyme can be trapped in a non-productive complex with dehydroluciferyl-adenylate (E-L-AMP).[6]
The following diagram illustrates the firefly bioluminescence pathway and the inhibitory role of this compound.
Conclusion
This compound is an intrinsically fluorescent molecule, a characteristic that is both a tool for studying bioluminescence and a potential source of interference in experimental assays. Its fluorescence is sensitive to environmental factors, particularly pH. As a potent inhibitor of firefly luciferase, understanding the formation and properties of this compound is essential for researchers in fields ranging from molecular biology to drug discovery who rely on the precision and sensitivity of bioluminescence-based reporter systems. The methodologies and pathways described in this guide provide a foundational understanding for the effective management and potential utilization of this compound's unique properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 3. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.jps.jp [journals.jps.jp]
- 6. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroluciferyl Adenylate (L-AMP): A Comprehensive Technical Guide on its Formation, Role, and Implications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroluciferyl adenylate (L-AMP) is a critical, yet often overlooked, molecule in the context of firefly luciferase-based bioluminescence assays. Formed as a byproduct of the primary light-emitting reaction, L-AMP acts as a potent, tight-binding competitive inhibitor of firefly luciferase. This technical guide provides an in-depth exploration of the formation of L-AMP, its inhibitory role, and its significant implications for the accuracy and interpretation of luciferase-based assays, particularly in the realm of high-throughput screening (HTS) and drug discovery. Detailed experimental protocols for the synthesis, analysis, and study of L-AMP's inhibitory effects are presented, alongside quantitative data and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Firefly luciferase (FLuc) is a cornerstone of modern biological research, widely employed as a reporter gene in cell-based assays and for in vivo imaging due to its high sensitivity and broad dynamic range. The enzymatic reaction catalyzed by FLuc involves the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light. However, a parallel, "dark" pathway leads to the formation of dehydroluciferyl adenylate (L-AMP), a molecule with profound consequences for the kinetics and output of the bioluminescent signal. Understanding the formation and function of L-AMP is paramount for any researcher utilizing FLuc-based systems to ensure data integrity and avoid misinterpretation, especially in the context of drug discovery where false positives and negatives can have significant repercussions.
Formation of Dehydroluciferyl Adenylate (L-AMP)
L-AMP is not a direct product of the main bioluminescent pathway but rather arises from a side reaction involving the adenylated intermediate, D-luciferyl adenylate (LH₂-AMP).
The Main Bioluminescent Reaction
The canonical firefly bioluminescence reaction proceeds in two main steps:
-
Adenylation of D-luciferin: Firefly luciferase catalyzes the reaction of D-luciferin (LH₂) with ATP to form D-luciferyl adenylate (LH₂-AMP) and pyrophosphate (PPi).
-
Oxidative Decarboxylation: In the presence of molecular oxygen, the enzyme-bound LH₂-AMP undergoes oxidative decarboxylation to produce an electronically excited oxyluciferin molecule, AMP, and carbon dioxide. The excited oxyluciferin then decays to its ground state, emitting a photon of light.
The "Dark" Pathway: L-AMP Formation
In a competing side reaction, the enzyme-bound D-luciferyl adenylate (LH₂-AMP) can be oxidized to dehydroluciferyl adenylate (L-AMP) with the concomitant production of hydrogen peroxide (H₂O₂).[1] This pathway does not produce light and consumes the activated luciferin (B1168401) intermediate, thereby reducing the overall quantum yield of the bioluminescent reaction.
Role of L-AMP as a Luciferase Inhibitor
The primary significance of L-AMP in luciferase assays stems from its potent inhibitory effect on the enzyme.
Mechanism of Inhibition
L-AMP acts as a tight-binding competitive inhibitor of firefly luciferase.[2][3][4] It competes with the substrate, D-luciferin, for binding to the active site of the enzyme. The "tight-binding" nature of this inhibition means that L-AMP has a very high affinity for the enzyme and dissociates slowly, leading to a persistent reduction in luciferase activity.
Quantitative Inhibition Data
The inhibitory potency of L-AMP is characterized by its inhibition constant (Kᵢ), which is in the nanomolar range, indicating a very strong interaction with the luciferase enzyme. The Michaelis constant (Kₘ) for D-luciferin in the presence of L-AMP is also affected, consistent with competitive inhibition.
| Inhibitor | Enzyme | Kᵢ | Kₘ (D-Luciferin) | Inhibition Type | Reference |
| Dehydroluciferyl Adenylate (L-AMP) | Firefly Luciferase | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | Tight-binding Competitive | [2][3] |
| Oxyluciferin | Firefly Luciferase | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | Competitive | [2][3] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Firefly Luciferase | 0.88 ± 0.03 µM | 16.1 ± 1.0 µM | Non-competitive | [5] |
| Dehydroluciferin (L) | Firefly Luciferase | 0.00490 ± 0.00009 µM | 16.6 ± 2.3 µM | Tight-binding Uncompetitive | [5] |
| L-luciferin (L-LH₂) | Firefly Luciferase | 0.68 ± 0.14 µM (αKᵢ = 0.34 ± 0.16 µM) | 14.4 ± 0.96 µM | Mixed-type Non-competitive-Uncompetitive | [5] |
Implications for Drug Development and High-Throughput Screening
The formation and inhibitory action of L-AMP have significant consequences for luciferase-based assays, particularly in the context of high-throughput screening (HTS) for drug discovery.
Assay Interference and False Results
The accumulation of L-AMP during the course of a luciferase assay can lead to a non-linear decay of the light signal, which can complicate data analysis and interpretation. In HTS campaigns, this can lead to:
-
False Negatives: A compound that is a genuine activator of the biological pathway of interest might be missed if its effect is masked by the time-dependent inhibition of luciferase by L-AMP.
-
False Positives: Conversely, compounds that stabilize luciferase or interfere with the formation of L-AMP could appear as "hits" due to a more sustained light signal, even if they have no effect on the intended biological target.[6]
Mitigating L-AMP-Induced Interference
Several strategies can be employed to minimize the impact of L-AMP on luciferase assays:
-
Use of Coenzyme A (CoA): The addition of Coenzyme A to the reaction mixture can help to alleviate the inhibition by L-AMP. Luciferase can catalyze the transfer of the dehydroluciferyl moiety from L-AMP to CoA, forming dehydroluciferyl-CoA (L-CoA).[7][8] L-CoA is a much weaker inhibitor of luciferase, thus restoring enzyme activity.[5]
-
Flash vs. Glow Assays: "Flash" type assays, where light emission is measured immediately after substrate addition, are less susceptible to the effects of L-AMP accumulation compared to "glow" type assays that produce a prolonged signal.
-
Use of Engineered Luciferases: Some commercially available engineered luciferases have been optimized for greater stability and reduced substrate inhibition, which may also confer some resistance to the effects of L-AMP.
Experimental Protocols
Chemical Synthesis of Dehydroluciferyl Adenylate (L-AMP)
Materials:
-
This compound (L)
-
Adenosine 5'-monophosphate (AMP)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of CDI and stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours to form the imidazolide (B1226674) intermediate. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling with AMP:
-
In a separate flask, suspend AMP in anhydrous DMF.
-
Add 2-3 equivalents of TEA to solubilize the AMP.
-
Slowly add the activated this compound solution to the AMP solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Purify the crude L-AMP by reverse-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) is recommended.
-
Lyophilize the pure fractions to obtain L-AMP as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized L-AMP using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Luciferase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of L-AMP on firefly luciferase activity.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin
-
ATP
-
Magnesium sulfate (B86663) (MgSO₄) or Magnesium chloride (MgCl₂)
-
Tricine or HEPES buffer (pH 7.8)
-
Bovine Serum Albumin (BSA)
-
Synthesized and purified L-AMP
-
Luminometer and appropriate assay plates/tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of firefly luciferase in buffer containing BSA to maintain enzyme stability.
-
Prepare stock solutions of D-luciferin, ATP, and MgSO₄ in buffer.
-
Prepare a series of dilutions of L-AMP in buffer.
-
-
Assay Setup:
-
In a 96-well white, opaque-bottom plate, add the following to each well:
-
Luciferase solution (to a final concentration of e.g., 10 nM)
-
Buffer
-
Varying concentrations of L-AMP
-
ATP and MgSO₄ solution (to final concentrations of e.g., 250 µM and 2 mM, respectively)
-
-
Include control wells with no L-AMP.
-
Prepare a separate set of wells for each concentration of D-luciferin to be tested.
-
-
Initiation and Measurement:
-
Initiate the reaction by injecting a solution of D-luciferin into each well. A range of D-luciferin concentrations (e.g., 3.75 µM to 120 µM) should be used to determine the kinetic parameters.
-
Immediately measure the luminescence using a luminometer. For kinetic studies, it is crucial to measure the initial rate of the reaction (the first few seconds of light emission).
-
-
Data Analysis:
-
Plot the initial reaction velocity against the D-luciferin concentration for each L-AMP concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models, such as the Michaelis-Menten equation for the control and the Morrison equation for tight-binding inhibition, to determine the Kᵢ of L-AMP and the Kₘ of D-luciferin.
-
HPLC Method for L-AMP Analysis
This protocol outlines a reverse-phase HPLC method for the separation and quantification of L-AMP.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 6.8
-
Solvent B: Acetonitrile or Methanol (B129727)
Gradient Elution:
-
A linear gradient from a low percentage of Solvent B to a higher percentage over a defined time period is typically used to separate the various components of the luciferase reaction mixture. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
The optimal gradient will depend on the specific column and compounds being analyzed and should be optimized accordingly.
Detection:
-
Monitor the absorbance at a wavelength where L-AMP has a strong absorbance, typically around 347 nm, which is the characteristic absorbance maximum for this compound.
Sample Preparation:
-
Quench enzymatic reactions by adding a suitable solvent (e.g., methanol or perchloric acid) followed by centrifugation to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
Quantification:
-
Generate a standard curve using known concentrations of purified L-AMP to quantify its concentration in experimental samples.
Conclusion
Dehydroluciferyl adenylate is an important, yet often underappreciated, factor in firefly luciferase-based assays. Its formation as a side-product and its potent inhibitory activity can significantly impact the accuracy and reproducibility of experimental results. For researchers in basic science and drug development, a thorough understanding of L-AMP's properties and the methods to mitigate its effects is essential for the generation of reliable and meaningful data. By employing the knowledge and protocols outlined in this guide, scientists can better control for the confounding effects of L-AMP and enhance the robustness of their luciferase-based studies.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the use of the luciferase-reporter-gene system for gene-regulation studies involving cyclic AMP-elevating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPUP - Chemical synthesis and firefly luciferase produced dehydroluciferyl-coenzyme A [sigarra.up.pt]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Methodological & Application
Using Dehydroluciferin as a Luciferase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing dehydroluciferin as a potent inhibitor of firefly luciferase. This document includes detailed protocols for inhibition assays, a summary of key kinetic data, and visualizations to clarify the underlying biochemical pathways and experimental workflows.
Introduction
Firefly luciferase, a widely used reporter enzyme in biological research, catalyzes the ATP-dependent oxidation of D-luciferin to produce light.[1] This bioluminescent reaction is a cornerstone of numerous assays for gene expression, cell viability, and in vivo imaging.[2][3] this compound is a byproduct of the luciferin-luciferase reaction and a potent inhibitor of the enzyme.[4][5] Its presence, which can arise from synthesis or storage of luciferin, can significantly impact the results of bioluminescent assays.[4][5] Understanding the inhibitory kinetics of this compound is crucial for accurate data interpretation and for its potential use as a tool to modulate luciferase activity.
Mechanism of Luciferase Reaction and Inhibition
The firefly luciferase reaction is a two-step process. First, luciferase catalyzes the adenylation of D-luciferin with ATP to form luciferyl-adenylate (LH2-AMP) and pyrophosphate.[6][7] In the subsequent step, LH2-AMP is oxidized by molecular oxygen, leading to the formation of an excited state oxyluciferin, which then decays to its ground state, emitting a photon of light.[6][8]
A side reaction can occur where the luciferyl adenylate intermediate is oxidized to form dehydroluciferyl-AMP (L-AMP), which is a strong inhibitor of luciferase.[7][9] this compound itself also acts as a potent inhibitor.[10]
Caption: Luciferase reaction and inhibition pathway.
Quantitative Data: Inhibition of Firefly Luciferase
The inhibitory potency of this compound and its derivatives against firefly luciferase has been characterized by several kinetic parameters. The following tables summarize the key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) reported in the literature.
| Inhibitor | Inhibition Type | Ki Value (µM) | Reference |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | [10][11][12] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | [9] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 | [9] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | [10][11][13] |
| L-luciferin (B1497258) (L-LH2) | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 | [10][11][13] |
| Inhibitor | Luciferase Concentration (nM) | IC50 Value (µM) | Reference |
| Dehydroluciferyl-adenylate (L-AMP) | 2.5 | 0.0074 ± 0.0007 | [14] |
| 5.0 | 0.0085 ± 0.0009 | [14] | |
| 10 | 0.0103 ± 0.0009 | [14] | |
| 20 | 0.0132 ± 0.0009 | [14] | |
| 40 | 0.022 ± 0.002 | [14] |
Experimental Protocols
In Vitro Luciferase Inhibition Assay
This protocol details the procedure for determining the inhibitory effect of this compound on purified firefly luciferase in a cell-free system.
Caption: Workflow for in vitro luciferase inhibition assay.
Materials:
-
This compound
-
Purified firefly luciferase
-
D-luciferin
-
Adenosine 5'-triphosphate (ATP)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound. Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare the luciferase working solution by diluting the purified enzyme in assay buffer to the desired final concentration (e.g., 10 nM).[9][10]
-
Prepare the substrate solution containing D-luciferin and ATP in assay buffer. Final concentrations will depend on the specific assay design, but representative concentrations are 250 µM ATP and varying concentrations of D-luciferin (e.g., 3.75 to 120 µM).[9][10]
-
Add the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (buffer with DMSO).
-
Add the luciferase working solution to each well and incubate for a defined period (e.g., 3 minutes) at room temperature to allow for inhibitor binding.[12]
-
Initiate the reaction by injecting the substrate solution into each well using the luminometer's injector.
-
Measure the luminescent signal immediately after substrate injection. The signal can be measured as a flash or integrated over a specific time.
-
Analyze the data by plotting the luminescence intensity against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Luciferase Inhibition Assay
This protocol is designed to assess the effect of this compound on luciferase activity in living cells.
Caption: Workflow for cell-based luciferase inhibition assay.
Materials:
-
Mammalian cells expressing firefly luciferase
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Luciferase assay reagent (containing D-luciferin and ATP)
-
96-well clear-bottom, white-walled microplates
-
Luminometer
Procedure:
-
Seed cells expressing firefly luciferase in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells by replacing the medium with the this compound dilutions. Include a vehicle control.
-
Incubate the cells with the inhibitor for the desired time period.
-
Wash the cells once with PBS to remove the treatment medium.[15]
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10-30 minutes.[15][16]
-
Transfer the cell lysate to a new 96-well white, opaque microplate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescent signal using a luminometer.
-
Analyze the data to determine the effect of this compound on luciferase activity within the cellular context.
In Vivo Bioluminescence Imaging with this compound as an Inhibitor
This protocol outlines a general procedure for investigating the inhibitory effects of this compound in a small animal model.
Materials:
-
Animal model with luciferase-expressing cells or tissues
-
This compound formulated for in vivo administration
-
D-luciferin solution for in vivo imaging (e.g., 150 mg/kg)[17][18]
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Acquire baseline bioluminescence images. Anesthetize the animal and administer D-luciferin via an appropriate route (e.g., intraperitoneal injection).[18] Acquire images at the peak emission time, which should be determined empirically for the specific model.[18]
-
Administer this compound. Following a washout period, administer the formulated this compound to the animal.
-
Administer D-luciferin and acquire images. At a defined time point after this compound administration, re-anesthetize the animal, inject D-luciferin, and acquire bioluminescence images.
-
Analyze the images. Quantify the bioluminescent signal from the region of interest before and after this compound administration to determine the extent of inhibition.
Conclusion
This compound is a potent inhibitor of firefly luciferase, and its presence can significantly influence the outcome of bioluminescent assays. The protocols and data presented here provide a framework for researchers to study and account for its inhibitory effects. A thorough understanding of the kinetics and mechanism of inhibition by this compound is essential for the accurate application of luciferase-based reporter systems in research and drug development.
References
- 1. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. bioagilytix.com [bioagilytix.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 7. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 9. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. med.emory.edu [med.emory.edu]
- 16. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]
- 17. berthold.com [berthold.com]
- 18. ohsu.edu [ohsu.edu]
Dehydroluciferin and Its Derivatives: Application Notes and Protocols for Bioluminescence Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of dehydroluciferin and its derivatives, known as pro-luciferins, in bioluminescence research. This compound, a potent inhibitor of firefly luciferase, is a critical molecule to understand for accurate and robust bioluminescent assays. Pro-luciferins, on the other hand, are powerful tools for developing highly sensitive enzyme assays. This document offers detailed protocols and quantitative data to guide researchers in utilizing these compounds effectively.
This compound: An Inhibitor of Firefly Luciferase
This compound is the oxidized form of D-luciferin and a significant inhibitor of the firefly luciferase enzyme.[1][2] Its presence in D-luciferin preparations can lead to substantial inaccuracies in bioluminescence assays by reducing the quantum yield of the reaction.[3] Understanding the inhibitory kinetics of this compound is crucial for troubleshooting and optimizing luciferase-based assays.
Mechanism of Inhibition
This compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase.[4][5] This means it binds to the enzyme-substrate complex (luciferase-luciferyl-AMP), preventing the subsequent oxidation step that produces light.
Quantitative Data: Inhibition Kinetics
The inhibitory potency of this compound against firefly luciferase has been quantitatively determined. This data is essential for researchers aiming to model enzyme kinetics or assess the impact of luciferin (B1168401) purity on their experimental results.
| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | Reference |
| This compound (L) | Firefly Luciferase (Luc) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | [4][5] |
| Compound | Enzyme | Km (μM) | Reference |
| This compound (L) | Firefly Luciferase (Luc) | 16.6 ± 2.3 | [6] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Firefly Luciferase (Luc) | 16.1 ± 1.0 | [6] |
| L-luciferin (B1497258) (L-LH2) | Firefly Luciferase (Luc) | 14.4 ± 0.96 | [6] |
Applications of Pro-Luciferins in Enzyme Assays
Pro-luciferins are chemically modified luciferin molecules that are not substrates for luciferase.[7][8] These molecules are designed to be "caged" with a specific chemical group that can be cleaved by a target enzyme. Upon enzymatic cleavage, the pro-luciferin is converted into luciferin, which then reacts with luciferase to produce a luminescent signal directly proportional to the activity of the target enzyme.[9] This "pro-drug" approach enables the development of highly sensitive and specific assays for a wide range of enzymes.
Principle of Pro-Luciferin Assays
The core principle of a pro-luciferin assay is the coupling of two enzymatic reactions. The first reaction, catalyzed by the enzyme of interest, converts a non-luminescent pro-luciferin into luciferin. The second reaction, catalyzed by firefly luciferase, uses the newly formed luciferin to generate light. This design offers exceptional signal-to-background ratios, as light is only produced in the presence of the target enzyme's activity.
Applications in Drug Discovery
Pro-luciferin-based assays are particularly valuable in high-throughput screening (HTS) for drug discovery.[10] They can be used to identify inhibitors or activators of key enzymes, such as proteases (e.g., caspases involved in apoptosis) and cytochrome P450s (enzymes critical for drug metabolism).[7][8]
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound and for utilizing pro-luciferins in enzyme activity assays.
Protocol 1: Firefly Luciferase Inhibition Assay Using this compound
This protocol allows for the quantitative determination of the inhibitory effect of this compound on firefly luciferase activity.
Materials:
-
Purified firefly luciferase
-
D-luciferin
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of firefly luciferase (e.g., 1 µM) in assay buffer.
-
Prepare a stock solution of D-luciferin (e.g., 10 mM) in assay buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.
-
Prepare a stock solution of ATP (e.g., 100 mM) in assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add 20 µL of the different dilutions of this compound to triplicate wells. Include a control with no this compound.
-
Add 20 µL of D-luciferin solution to each well.
-
Add 20 µL of firefly luciferase solution to each well.
-
-
Initiate the Reaction:
-
Place the plate in the luminometer.
-
Inject 40 µL of ATP solution into each well to start the reaction.
-
-
Measure Luminescence:
-
Immediately measure the luminescence signal for each well over a set period (e.g., 1-10 seconds).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
For more detailed kinetic analysis, vary the concentrations of both D-luciferin and this compound and fit the data to the appropriate inhibition model to determine the Ki.[4][5]
-
Protocol 2: Protease Activity Assay Using a Pro-luciferin Substrate
This protocol describes a general method for measuring the activity of a specific protease using a corresponding pro-luciferin substrate. This example focuses on a caspase-3/7 assay, a common application in apoptosis research.[7]
Materials:
-
Caspase-Glo® 3/7 Reagent (or a similar reagent containing a caspase-3/7 specific pro-luciferin, luciferase, and buffer)
-
Cell culture medium
-
Cells of interest (e.g., treated with an apoptosis-inducing agent and untreated controls)
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Prepare the Caspase-Glo® Reagent:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
-
Plate Cells:
-
Seed cells in a 96-well plate at a desired density and culture them under the desired experimental conditions (e.g., treatment with a test compound).
-
-
Perform the Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubate:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold change in caspase activity by comparing the luminescence of treated cells to that of untreated controls.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in these application notes.
Caption: Firefly luciferase reaction and the inhibitory action of this compound.
Caption: General workflow of a pro-luciferin-based enzyme assay.
Caption: The impact of luciferin purity on bioluminescence assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 3. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.de [promega.de]
- 10. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Studying Luciferase Inhibition by Dehydroluciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firefly luciferase, a key enzyme in bioluminescence, is widely utilized in various biological assays, including reporter gene studies and ATP quantification. The enzyme catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen to produce light. However, the accuracy and reliability of luciferase-based assays can be compromised by the presence of inhibitory compounds. Dehydroluciferin, an oxidation product of luciferin (B1168401), is a potent inhibitor of the firefly luciferase reaction.[1] Its formation can occur during the synthesis and storage of luciferin or as a byproduct of the primary enzymatic reaction, leading to potential interference in bioluminescent assays.[1][2][3] Understanding the kinetics and mechanism of inhibition by this compound is crucial for accurate data interpretation and the development of robust assay protocols.
Mechanism of Luciferase Inhibition by this compound
This compound acts as a potent, tight-binding uncompetitive inhibitor of firefly luciferase.[4][5][6] This means that this compound does not bind to the free enzyme but rather to the enzyme-substrate complex (luciferase-luciferyl-AMP). The formation of the abortive enzyme-substrate-inhibitor complex prevents the catalytic reaction from proceeding to completion, thereby reducing the light output. The presence of Coenzyme A (CoA) can mitigate this inhibition by reacting with this compound to form dehydroluciferyl-CoA, releasing the enzyme.[2][3][7]
The core bioluminescent reaction and the inhibitory action of this compound can be summarized in the following pathway:
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Dehydroluciferin in ATP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferase-based assay is a cornerstone for quantifying adenosine (B11128) triphosphate (ATP) in biological samples, offering exceptional sensitivity and a wide dynamic range.[1][2] This method is extensively used in cell viability, cytotoxicity, and drug screening applications.[2] The assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium, and oxygen to produce light.[3][4] The emitted light is directly proportional to the ATP concentration, which in turn correlates with the number of metabolically active cells.[2][5]
While the primary reaction is well-understood, side reactions and product inhibition can significantly impact assay kinetics and results. A key, yet often overlooked, player in this process is dehydroluciferin (L) . This compound and its adenylated form, dehydroluciferyl-adenylate (L-AMP), are potent inhibitors of the luciferase enzyme.[6][7] Understanding the formation and inhibitory effects of this compound is critical for proper assay design, data interpretation, and troubleshooting. These application notes provide a detailed overview of this compound's role in ATP assays, including its mechanism of action, quantitative inhibition data, and protocols for standard ATP measurement and for demonstrating its inhibitory effects.
Reaction Mechanisms and Signaling Pathways
The firefly luciferase reaction involves a primary light-emitting pathway and a side "dark" reaction that produces the inhibitory compound L-AMP.
The main bioluminescent reaction proceeds in two steps:
-
Adenylation: D-luciferin is adenylated by ATP to form luciferyl adenylate and pyrophosphate.[8][9]
-
Oxidative Decarboxylation: In the presence of oxygen, luciferyl adenylate is oxidized to form an excited state of oxyluciferin, which then decays to its ground state, emitting a photon of light.[8][9]
Simultaneously, a side reaction can occur where the luciferyl adenylate intermediate is oxidized without the emission of light, forming dehydroluciferyl-AMP (L-AMP).[9][10] L-AMP is a strong, tight-binding competitive inhibitor of luciferase.[6] this compound (L) itself, which can be formed from L-AMP, is also a potent tight-binding uncompetitive inhibitor.[7][10] This product inhibition is a major contributor to the characteristic "flash" kinetics of the in vitro bioluminescence reaction, where an initial peak of light is followed by a rapid decay.[6]
Caption: The primary bioluminescent reaction pathway catalyzed by firefly luciferase.
Caption: Formation of inhibitory this compound derivatives from the reaction intermediate.
Data Presentation: Quantitative Analysis of Luciferase Inhibition
The inhibitory potency of this compound and its derivatives has been quantified through kinetic studies. These values are crucial for understanding the impact on assay performance.
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Reference |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 3.8 ± 0.7 nM | [6] |
| This compound (L) | Tight-binding Uncompetitive | 4.90 ± 0.09 nM | [7] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | [6] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | [7] |
Experimental Protocols
Protocol 1: Standard Cell-Based ATP Assay
This protocol describes a standard method for quantifying ATP from cultured cells as a measure of cell viability.
Materials:
-
ATP Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
D-Luciferin solution (10 mg/mL stock in dH₂O, store at -20°C)
-
Firefly Luciferase (recombinant)
-
ATP Standard (for absolute quantification)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Cell culture medium
-
Multichannel pipette
-
Luminometer
Methodology:
-
Cell Plating: Seed cells in an opaque-walled multi-well plate at desired densities (e.g., 100 to 50,000 cells per well) in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Cell Treatment: If assessing the effect of a compound, add it to the appropriate wells and incubate for the desired period.
-
ATP Detection Cocktail Preparation (Prepare fresh):
-
Thaw the ATP Assay Buffer.
-
Dilute the D-Luciferin stock solution 1:25 in the assay buffer to a final concentration of 0.4 mg/mL.
-
Add Firefly Luciferase to the D-Luciferin/buffer mixture at a ratio of 1 µL of enzyme solution per 100 µL of the mixture.[11] The optimal concentration may vary by supplier.
-
-
Assay Procedure:
-
Equilibrate the cell plate and the ATP Detection Cocktail to room temperature.
-
Add a volume of ATP Detection Cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of cocktail to 100 µL of medium). This single-step addition lyses the cells and initiates the luminescent reaction.[1]
-
Mix the contents by gentle shaking on an orbital shaker for 2 minutes to ensure complete cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.
-
The luminescent signal is stable for about 1 minute for flash-type assays, but some commercial "glow-type" reagents provide a stable signal for hours.[12]
-
Caption: Experimental workflow for a standard homogeneous cell-based ATP assay.
Protocol 2: In Vitro Assay to Demonstrate this compound Inhibition
This protocol is designed to show the inhibitory effect of this compound on the luciferase reaction.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Firefly Luciferase (10 nM final concentration)
-
ATP solution (250 µM final concentration)
-
D-Luciferin (prepare a range of concentrations, e.g., 3.75 µM to 120 µM)
-
This compound (L) solution (prepare a range of concentrations, e.g., 0.5 µM to 2 µM)
-
Luminometer with an injector function (recommended for kinetic studies)
Methodology:
-
Reaction Mixture Preparation: In luminometer tubes or wells of an opaque plate, prepare a reaction mixture containing:
-
HEPES buffer
-
ATP (to 250 µM)
-
Firefly Luciferase (to 10 nM)
-
This compound at a fixed concentration for the test samples (e.g., 1 µM). For control samples, add an equal volume of buffer.
-
-
Initiate Reaction: The reaction is initiated by injecting a solution of D-Luciferin to achieve the desired final concentration.[7][13]
-
Data Acquisition:
-
Immediately measure the light emission over time (e.g., every 0.1 seconds for the first 30 seconds) to capture the kinetic profile.
-
The peak light intensity (Vmax) is typically used for kinetic analysis.
-
-
Data Analysis:
-
Repeat the experiment across a range of D-Luciferin concentrations for both the control (no inhibitor) and test (with this compound) conditions.
-
Plot the reaction velocity (luminescence) against the D-Luciferin concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models (e.g., Michaelis-Menten for the control, and an uncompetitive inhibition model for the this compound samples) to determine the Km and Ki values.[7] A decrease in both Vmax and Km in the presence of this compound is characteristic of uncompetitive inhibition.
-
Conclusion
This compound is not a reagent used to directly measure ATP but is an endogenously produced, potent inhibitor of the firefly luciferase enzyme. Its formation during the ATP assay contributes to the characteristic flash kinetics and can lead to signal instability if not properly managed. By understanding the mechanisms of this compound formation and its inhibitory profile, researchers can better design their ATP assays, select appropriate reagents (e.g., "glow" formulations that contain agents to minimize product inhibition), and accurately interpret their results. This knowledge is essential for professionals in basic research and drug development who rely on the precision and reliability of luciferase-based ATP assays.
References
- 1. biotium.com [biotium.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel ATP Bioluminescence Assay Based on Engineered Probiotic Saccharomyces boulardii Expressing Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. stemcell.com [stemcell.com]
- 13. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Dehydroluciferin: A Potent Inhibitor for Bioluminescence Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferin is a potent inhibitor of the firefly luciferase enzyme, the cornerstone of many bioluminescent reporter gene assays.[1] As the oxidized byproduct of D-luciferin, its presence, even in small amounts, can significantly impact the accuracy and sensitivity of experimental results.[1] Understanding its properties and having access to reliable commercial sources are crucial for researchers utilizing luciferase-based systems. This document provides detailed information on commercial suppliers, quantitative data on its inhibitory effects, and protocols for its use in research applications.
Commercial Sources and Purchasing
This compound is available for purchase from several reputable suppliers catering to the research community. The following table summarizes key information from some of these vendors. Pricing is subject to change and may vary based on quantity and institutional agreements.
| Supplier | Product Code(s) | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Biosynth | FD10646, W-201759 | 20115-09-7 | C₁₁H₆N₂O₃S₂ | 278.31 g/mol | Min. 97% | Available for both R&D and bulk quantities. |
| CymitQuimica | (Distributes Biosynth products) | 20115-09-7 | C₁₁H₆N₂O₃S₂ | 278.31 g/mol | Min. 97% | |
| GoldBio | Offers a range of bioluminescence reagents, including this compound. |
Quantitative Data: Inhibitory Potency
This compound is a tight-binding, uncompetitive inhibitor of firefly luciferase.[2][3][4] Its high affinity for the enzyme-substrate complex makes it a powerful tool for studying the kinetics of the bioluminescent reaction and a critical factor to control for in assay development.
| Parameter | Value | Conditions | Reference |
| Kᵢ (Inhibition Constant) | 0.00490 ± 0.00009 µM | 50 mM Hepes buffer (pH 7.5), 10 nM Luciferase, 250 µM ATP, varying D-luciferin | [2][4][5] |
| Kₘ (Michaelis Constant for D-luciferin in the presence of this compound) | 16.6 ± 2.3 µM | 50 mM Hepes buffer (pH 7.5), 10 nM Luciferase, 250 µM ATP | [2][4][5] |
| Inhibition Type | Tight-binding, uncompetitive | [2][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Due to its high potency, this compound is typically prepared as a concentrated stock solution in DMSO.
-
To prepare a 10 mM stock solution, dissolve 2.78 mg of this compound (MW: 278.31 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
In Vitro Luciferase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on firefly luciferase activity.
Materials:
-
Purified firefly luciferase
-
D-luciferin
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound stock solution
-
96-well white, opaque microplates
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of firefly luciferase in assay buffer (e.g., 10 nM).
-
Prepare a working solution of D-luciferin in assay buffer (concentration will vary depending on the experimental design, typically around the Kₘ value).
-
Prepare a working solution of ATP in assay buffer (e.g., 250 µM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well white, opaque microplate, add the following to each well:
-
Assay buffer
-
Luciferase working solution
-
This compound dilution (or vehicle control, e.g., DMSO)
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Luminescence:
-
Prepare a reaction mix containing D-luciferin and ATP.
-
Using a luminometer with an injector, inject the D-luciferin/ATP reaction mix into each well.
-
Immediately measure the luminescent signal. The integration time will depend on the luminometer and signal intensity.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without luciferase).
-
Normalize the data to the vehicle control wells (considered 100% activity).
-
Plot the percentage of luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ or Kᵢ value by fitting the data to a suitable inhibition model using graphing and statistical software.
-
Visualizations
Firefly Luciferase Bioluminescence Reaction and Inhibition by this compound
Caption: Mechanism of firefly luciferase reaction and its inhibition.
Experimental Workflow: In Vitro Luciferase Inhibition Assay
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dehydroluciferin in In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted modality in preclinical research for non-invasively monitoring cellular and molecular processes in living subjects.[1][2][3] The technique typically relies on the enzymatic reaction between a luciferase reporter enzyme, most commonly firefly luciferase (FLuc), and its substrate, D-luciferin, to produce light.[1][4] Dehydroluciferin, a potent inhibitor of firefly luciferase, presents a unique tool for modulating this reaction.[3] While not a primary imaging agent itself, its inhibitory properties can be leveraged in sophisticated experimental designs to enhance the specificity and dynamic range of BLI assays.
These application notes provide a comprehensive overview of this compound's effects on in vivo bioluminescence imaging, including its mechanism of action, potential applications, and detailed protocols for its use in animal models.
Mechanism of Action: this compound as a Luciferase Inhibitor
This compound is a strong inhibitor of the firefly luciferase enzyme.[3] Understanding its inhibitory kinetics is crucial for its effective application in in vivo imaging studies.
The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the luciferase enzyme adenylates D-luciferin in the presence of ATP and magnesium ions, forming a luciferyl-AMP intermediate. This intermediate is then oxidized by molecular oxygen, leading to the emission of light and the formation of oxyluciferin. This compound interferes with this cycle, effectively reducing the amount of active enzyme available for the light-producing reaction.
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The inhibitory effects of this compound and its derivatives have been characterized primarily through in vitro kinetic studies. This data is essential for estimating the concentrations required to achieve effective inhibition in vivo.
| Compound | Inhibition Type | K_i (μM) | Notes |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | Acts as a potent inhibitor. |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | A very strong inhibitor of luciferase. |
| Oxyluciferin | Competitive | 0.50 ± 0.03 | The product of the bioluminescent reaction, also exhibits inhibitory effects. |
| L-luciferin (l-LH2) | Mixed-type non-competitive-uncompetitive | K_i = 0.68 ± 0.14, αK_i = 0.34 ± 0.16 | The stereoisomer of the natural substrate, also acts as an inhibitor. |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | A weaker inhibitor compared to this compound and L-AMP. |
Note: The provided K_i values are from in vitro studies and serve as a reference. The effective concentration for in vivo applications may vary depending on factors such as biodistribution, clearance rates, and cell permeability.
Applications in In Vivo Bioluminescence Imaging
While not used as a primary substrate for light generation, the inhibitory properties of this compound can be harnessed for several advanced imaging applications:
-
Signal Modulation and Quenching: this compound can be used to rapidly quench the bioluminescent signal from firefly luciferase. This can be valuable for studying dynamic processes where a rapid "off" switch for the signal is required.
-
Dual-Luciferase Reporter Assays: In dual-luciferase assays employing two different luciferase enzymes, this compound can be used to specifically inhibit the firefly luciferase signal, allowing for the sequential and unambiguous detection of the second reporter.[5][6]
-
Studying Enzyme Kinetics and Inhibition in vivo: The co-administration of D-luciferin and varying concentrations of this compound can provide insights into enzyme kinetics and inhibitor efficacy in a living animal, which is highly relevant for drug development.
-
Background Reduction: In certain contexts, this compound could potentially be used to reduce background signal from any endogenous or non-target firefly luciferase activity.
Experimental Protocols
The following protocols are adapted from standard in vivo bioluminescence imaging procedures and provide a framework for incorporating this compound into experimental workflows.[7][8][9]
Preparation of Reagents
D-luciferin Stock Solution (15 mg/mL):
-
Thaw D-luciferin (potassium or sodium salt) at room temperature.
-
Dissolve the D-luciferin in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a final concentration of 15 mg/mL.[7]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[7]
-
Prepare fresh for each experiment or store in single-use aliquots at -20°C, protected from light.
This compound Stock Solution (Variable Concentration):
-
This compound is less soluble in aqueous solutions than D-luciferin. A stock solution can be prepared in a small amount of DMSO and then diluted in sterile DPBS to the desired final concentration.
-
The final concentration will depend on the desired level of inhibition and should be optimized for each experimental model. A starting point could be a concentration range informed by the in vitro K_i values.
-
Ensure the final concentration of DMSO administered to the animal is non-toxic (typically <5% of the total injection volume).
-
Sterilize the final solution using a 0.22 µm syringe filter.
Animal Procedures
Animal Model:
-
Use mice expressing firefly luciferase in the cells or tissues of interest.
-
Use of albino or nude mice is recommended to minimize light attenuation by fur and skin pigmentation.
Anesthesia:
-
Anesthetize mice using a suitable method, such as isoflurane (B1672236) inhalation or an injectable anesthetic like a ketamine/xylazine cocktail.[7][10] Be aware that some anesthetics can inhibit luciferase activity.[10]
Protocol for Co-administration of D-luciferin and this compound
This protocol is designed to study the inhibitory effect of this compound on the bioluminescent signal.
-
Prepare D-luciferin and this compound solutions as described in section 5.1.
-
Anesthetize the mouse and place it in the imaging chamber of a bioluminescence imaging system.
-
Acquire a baseline image before injection.
-
Co-administer D-luciferin and this compound via intraperitoneal (IP) or intravenous (IV) injection. The typical dose for D-luciferin is 150 mg/kg body weight.[7] The dose of this compound should be determined based on preliminary studies.
-
Immediately begin acquiring a series of images over time (e.g., every 1-5 minutes for IV injection, every 5-10 minutes for IP injection) to generate a kinetic curve of the bioluminescent signal.[8]
-
Analyze the data to determine the effect of this compound on the peak signal intensity and the overall signal kinetics compared to a control group receiving only D-luciferin.
Protocol for Sequential Administration in a Dual-Luciferase Context
This hypothetical protocol outlines how this compound could be used to quench the signal from firefly luciferase before imaging a second, non-inhibited luciferase reporter.
-
Anesthetize a mouse co-expressing firefly luciferase and a second luciferase reporter (e.g., Renilla luciferase).
-
Administer D-luciferin (150 mg/kg) via IP or IV injection.
-
Acquire images to measure the firefly luciferase signal until the peak signal is reached (typically 10-20 minutes for IP injection).[7]
-
Once the firefly luciferase signal is quantified, administer this compound via IV injection for rapid distribution.
-
Monitor the quenching of the firefly luciferase signal by acquiring images every minute.
-
Once the signal is sufficiently reduced, administer the substrate for the second luciferase (e.g., coelenterazine (B1669285) for Renilla luciferase).
-
Acquire images to measure the signal from the second reporter.
Visualizations
Luciferase Bioluminescence and Inhibition Pathway
Caption: Mechanism of firefly luciferase bioluminescence and its inhibition by this compound.
Experimental Workflow for In Vivo Inhibition Study
Caption: Workflow for an in vivo study of this compound's inhibitory effect.
Conclusion
This compound is a powerful biochemical tool that, while not a direct substrate for imaging, offers advanced capabilities for modulating and controlling the firefly luciferase system in vivo. Its potent inhibitory effects can be leveraged for sophisticated applications such as dual-reporter imaging and the study of enzyme kinetics within a living animal. By understanding its mechanism of action and carefully designing experimental protocols, researchers can unlock new possibilities in the ever-evolving field of bioluminescence imaging.
References
- 1. Frontiers | The Expanding Toolbox of In Vivo Bioluminescent Imaging [frontiersin.org]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
- 8. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 9. laboratory-equipment.com [laboratory-equipment.com]
- 10. researchgate.net [researchgate.net]
Enzymatic Synthesis of Dehydroluciferin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the enzymatic synthesis of dehydroluciferin offers a targeted approach to obtaining this critical reagent for studying firefly luciferase inhibition and developing novel bioassays. this compound, a potent inhibitor of the firefly luciferase reaction, is an essential tool for understanding the kinetics of bioluminescence and for screening potential modulators of this widely used reporter enzyme.[1][2] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, leveraging the catalytic activity of firefly luciferase itself.
Application Notes
This compound is an oxidized byproduct of D-luciferin, the substrate for firefly luciferase.[1] Its formation is a known factor in the characteristic decay of the light emission profile in in vitro bioluminescence assays.[3] The controlled enzymatic synthesis of this compound allows for its use in a variety of research applications:
-
Enzyme Inhibition Studies: this compound is a strong inhibitor of firefly luciferase, making it an invaluable tool for studying the enzyme's active site and inhibition mechanisms.[1][4]
-
Assay Development: By understanding the inhibitory effects of this compound, researchers can design more robust and stable bioluminescent assays. The addition of coenzyme A (CoA) can mitigate the inhibitory effect by converting dehydroluciferyl-adenylate (L-AMP), a potent intermediate, to the less inhibitory dehydroluciferyl-CoA (L-CoA).[5][6][7]
-
Drug Discovery: this compound can be used as a reference compound in high-throughput screening (HTS) campaigns to identify and characterize new inhibitors of firefly luciferase.[8]
-
Biophysical Studies: Purified this compound can be used in biophysical assays, such as fluorescence titration, to determine its binding constants to luciferase.[7]
The enzymatic synthesis described herein offers a biocatalytic route to this compound, providing a valuable alternative to chemical synthesis methods.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis and inhibitory properties of this compound and related compounds.
Table 1: Michaelis-Menten and Inhibition Constants
| Compound | Enzyme | Parameter | Value (µM) | Notes |
| D-Luciferin (D-LH₂) | Firefly Luciferase | K_m_ | 14.4 ± 0.96 - 16.6 ± 2.3 | The K_m_ for the substrate of the bioluminescence reaction.[1][4] |
| This compound (L) | Firefly Luciferase | K_i_ | 0.00490 ± 0.00009 | A tight-binding uncompetitive inhibitor.[1][4] |
| Dehydroluciferyl-CoA (L-CoA) | Firefly Luciferase | K_i_ | 0.88 ± 0.03 | A non-competitive inhibitor, significantly less potent than this compound.[1][4] |
| Dehydroluciferyl-adenylate (L-AMP) | Firefly Luciferase | K_i_ | 0.0038 ± 0.0007 | A tight-binding competitive inhibitor and a major contributor to the decay of light emission.[9][10][11] |
| Oxyluciferin | Firefly Luciferase | K_i_ | 0.50 ± 0.03 | A competitive inhibitor of the luciferase reaction.[9][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for the enzymatic synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of bioluminescence in biotechnology and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01492C [pubs.rsc.org]
- 9. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dehydroluciferin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroluciferin is an oxidized byproduct of D-luciferin, the substrate for the firefly luciferase enzyme.[1][2] The formation of this compound can occur during the synthesis and storage of D-luciferin or as a result of a side reaction in the bioluminescence pathway.[1][3] Its presence in bioluminescent assays is a significant concern as it acts as a potent inhibitor of the firefly luciferase reaction, potentially leading to inaccurate quantification and misinterpretation of experimental results.[1][3][4][5][6] Therefore, accurate measurement of this compound concentration is crucial for the quality control of luciferin (B1168401) reagents and for understanding the kinetics of luciferase inhibition in various research and drug development applications.
This application note provides detailed protocols for the quantitative analysis of this compound in a sample using High-Performance Liquid Chromatography (HPLC), outlines the principles of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, and presents relevant quantitative data on luciferase inhibition.
Bioluminescence Reaction Pathway and this compound Formation
The firefly luciferase-catalyzed reaction is a two-step process. First, D-luciferin is adenylated by ATP to form luciferyl-AMP. This intermediate then reacts with molecular oxygen in a complex series of steps to form an electronically excited oxyluciferin, which emits light upon decaying to its ground state.[7][8] A side reaction can lead to the formation of dehydroluciferyl-AMP, which is a known inhibitor.[7][9][10] this compound can also form from the oxidation of luciferin outside of the primary enzymatic reaction.[3]
Caption: Luciferin-luciferase reaction pathway leading to light emission and the formation of inhibitory this compound.
Quantitative Data: Inhibition of Firefly Luciferase
This compound and related molecules are significant inhibitors of firefly luciferase. Understanding their inhibitory potential is key to interpreting bioluminescence assay data. The table below summarizes the inhibition constants (Kᵢ) for several relevant compounds.
| Inhibitor | Inhibition Type | Kᵢ Value (µM) | Reference |
| This compound (L) | Tight-binding Uncompetitive | 0.00490 ± 0.00009 | [5] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 0.0038 ± 0.0007 | [9][10] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 | [9][10] |
| L-luciferin (B1497258) (L-LH₂) | Mixed-type Non-competitive | 0.68 ± 0.14 | [4][5] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | [4][5] |
Experimental Workflow for this compound Quantification
A generalized workflow for the quantification of this compound involves careful sample and standard preparation followed by instrumental analysis and data processing.
Caption: General experimental workflow for the quantification of this compound in a sample.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
1. Principle this compound is separated from D-luciferin and other components on a C18 reverse-phase column. The concentration is determined by measuring its UV absorbance at a characteristic wavelength (~325 nm) and comparing it to a standard curve generated from known concentrations of a this compound standard.[3]
2. Materials and Reagents
-
This compound standard (Biosynth, Cat. No. FD10646 or equivalent)
-
D-Luciferin sample to be tested
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (or other suitable buffer salt, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
3. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Calibrated micropipettes
4. Sample and Standard Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
This compound Stock (1 mM): Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., DMSO or mobile phase) to make a 1 mM stock solution. Protect from light.
-
Standard Curve: Prepare a series of dilutions from the stock solution in Mobile Phase A to create standards ranging from approximately 1 µM to 100 µM.
-
Sample Preparation: Dilute the D-luciferin sample to be tested with Mobile Phase A to fall within the range of the standard curve. Filter all samples and standards through a 0.22 µm syringe filter before injection.
5. HPLC Method
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 325 nm[3]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B (Note: This gradient is a starting point and should be optimized for the specific column and system used.)
-
6. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms for both the standards and the samples.
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
-
Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the injected sample.
-
Account for the dilution factor used during sample preparation to determine the final concentration in the original, undiluted sample.
Protocol 2: High-Sensitivity Detection by LC-MS/MS
1. Principle Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity compared to HPLC-UV. The sample is first separated by HPLC, and then the eluent is introduced into a mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.[11][12][13]
2. Methodology Outline
-
Sample Preparation: Similar to HPLC, samples and standards are prepared and diluted. An internal standard may be added to correct for matrix effects and instrument variability.
-
LC Separation: A similar or faster gradient elution on a C18 column can be used to separate this compound from other components.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: Tandem mass spectrometry (MS/MS) is performed in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring for one or more specific product ions after fragmentation.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the specific MRM transition for the sample against a standard curve.
Note: The development of a specific LC-MS/MS method requires expertise and is highly dependent on the available instrumentation. Parameters such as precursor/product ion pairs, collision energy, and other source parameters must be empirically optimized.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 9. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Mapping the structural dynamics of red- and blue-emitting beetle luciferases revealed by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS and microscale NMR analysis of luciferin-related compounds from the bioluminescent earthworm Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroluciferin's Role in Dual-Reporter Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-reporter assays are a cornerstone of modern biological research, enabling the accurate normalization of reporter gene expression and providing a robust system for studying gene regulation, signal transduction, and high-throughput drug screening. The firefly luciferase and Renilla luciferase system is one of the most widely used dual-reporter platforms. However, the accuracy of the firefly luciferase component can be compromised by the presence of inhibitory molecules. One such molecule, dehydroluciferin, a potent inhibitor of firefly luciferase, can arise from the oxidation of its substrate, D-luciferin.[1] This document provides detailed application notes on the role and management of this compound in dual-reporter assays, alongside comprehensive experimental protocols.
The Dual-Luciferase® Reporter Assay System
The Promega Dual-Luciferase® Reporter (DLR™) Assay System is a widely adopted method that allows for the sequential measurement of firefly and Renilla luciferase activities from a single sample.[1][2] The firefly luciferase activity is measured first, and its reaction is subsequently quenched while simultaneously activating the Renilla luciferase reaction.[3] This normalization to an internal control, Renilla luciferase, is critical as it corrects for variations in transfection efficiency, cell number, and potential non-specific effects of experimental treatments.[2]
The Problem: this compound Inhibition
This compound is a significant concern in firefly luciferase-based assays due to its potent inhibitory effect on the enzyme.[1] It can be present as a contaminant in synthetic D-luciferin preparations or can form during storage, particularly at higher pH.[1] this compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase, meaning it binds to the enzyme-substrate complex, effectively locking the enzyme in an inactive state and leading to a decrease in the luminescent signal.[4]
Crucially, in the context of dual-reporter assays, this compound does not significantly inhibit Renilla luciferase.[3] This differential inhibition is a key consideration. While the presence of this compound will decrease the firefly luciferase signal, the Renilla signal remains largely unaffected. The ratio of firefly to Renilla luciferase activity, the primary output of a dual-reporter assay, will therefore be skewed, potentially leading to misinterpretation of the experimental results. Understanding and mitigating the effects of this compound are therefore paramount for accurate and reproducible data.
Quantitative Data on Inhibitor Kinetics
The inhibitory effects of this compound and related compounds on firefly luciferase have been quantitatively characterized. The following tables summarize key kinetic parameters.
| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Km of D-Luciferin (in the presence of inhibitor) | Reference |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 µM | 16.6 ± 2.3 µM | [4] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [5] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [5] |
| L-luciferin (B1497258) | Mixed-type non-competitive-uncompetitive | Ki = 0.68 ± 0.14 µM; αKi = 0.34 ± 0.16 µM | 14.4 ± 0.96 µM | [4] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | 16.1 ± 1.0 µM | [4] |
Signaling Pathways and Experimental Workflows
Firefly Luciferase Bioluminescence and Inhibition Pathway
Caption: Firefly luciferase reaction and the point of this compound inhibition.
Dual-Luciferase® Reporter Assay Workflow
Caption: Sequential workflow of the Dual-Luciferase® Reporter Assay.
Experimental Protocols
Protocol 1: Dual-Luciferase® Reporter (DLR™) Assay
This protocol is adapted from the Promega Dual-Luciferase® Reporter Assay System technical manual.[1][6]
Materials:
-
Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910)
-
Luciferase Assay Buffer II
-
Luciferase Assay Substrate (lyophilized)
-
Stop & Glo® Buffer
-
Stop & Glo® Substrate (50X)
-
Passive Lysis Buffer (5X)
-
-
Transfected cells in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Luminometer with two injectors
-
Sterile, nuclease-free water
Procedure:
-
Reagent Preparation:
-
1X Passive Lysis Buffer (PLB): Dilute the 5X PLB to 1X with sterile, nuclease-free water.
-
Luciferase Assay Reagent II (LAR II): Resuspend the lyophilized Luciferase Assay Substrate in 10 mL of Luciferase Assay Buffer II. Mix by inversion until the substrate is thoroughly dissolved.
-
Stop & Glo® Reagent: Prepare the required volume by adding 1 volume of 50X Stop & Glo® Substrate to 50 volumes of Stop & Glo® Buffer.
-
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Gently rinse the cells once with an adequate volume of PBS.
-
Add the appropriate volume of 1X PLB to each well (e.g., 20 µL for a 96-well plate).[7]
-
Place the plate on a rocking platform or orbital shaker for 15 minutes at room temperature for passive lysis.[7]
-
-
Luminometer Setup:
-
Program the luminometer to perform a 2-second pre-read delay, followed by a 10-second measurement period for each luciferase reaction.
-
Set the injectors to dispense 100 µL of LAR II and 100 µL of Stop & Glo® Reagent.[7]
-
-
Measurement:
-
Place the plate in the luminometer.
-
Initiate the reading sequence.
-
Injector 1: Dispenses 100 µL of LAR II into the first well.
-
The firefly luciferase luminescence is measured for 10 seconds.
-
Injector 2: Dispenses 100 µL of Stop & Glo® Reagent into the same well.
-
The Renilla luciferase luminescence is measured for 10 seconds.
-
The luminometer proceeds to the next well and repeats the process.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading.
-
Normalize the results from experimental wells to the results from control wells.
-
Protocol 2: Assessing this compound Interference
This protocol provides a method to determine if a suspected compound or a batch of D-luciferin is causing inhibition of the firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
Purified Renilla luciferase enzyme
-
D-luciferin (test and control batches)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Suspected inhibitory compound
-
Luminometer
Procedure:
-
Prepare Reagent Mixes:
-
Firefly Luciferase Reaction Mix: Prepare a solution containing the assay buffer, ATP, and purified firefly luciferase.
-
Renilla Luciferase Reaction Mix: Prepare a solution containing the assay buffer and purified Renilla luciferase.
-
-
Test for D-luciferin Batch Quality:
-
In separate luminometer tubes, add the Firefly Luciferase Reaction Mix.
-
To one set of tubes, add the control D-luciferin.
-
To another set of tubes, add the test D-luciferin.
-
Measure the luminescence. A significantly lower signal from the test batch suggests the presence of inhibitors like this compound.
-
-
Test for Compound Inhibition:
-
In a multi-well plate, add the Firefly Luciferase Reaction Mix to one set of wells and the Renilla Luciferase Reaction Mix to another set.
-
Add serial dilutions of the suspected inhibitory compound to the wells. Include a vehicle control.
-
Initiate the reactions by adding D-luciferin to the firefly luciferase wells and coelenterazine to the Renilla luciferase wells.
-
Measure the luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the compound concentration for both luciferases.
-
A dose-dependent decrease in the firefly luciferase signal with no or minimal effect on the Renilla luciferase signal indicates specific inhibition of firefly luciferase.
-
Conclusion
This compound poses a significant challenge to the accuracy of assays relying on firefly luciferase due to its potent inhibitory activity. In the context of dual-reporter assays, its presence can lead to a misinterpretation of the normalized data. By being aware of this potential issue, utilizing high-quality D-luciferin, and properly employing the dual-reporter system for normalization, researchers can mitigate the impact of this compound and ensure the integrity of their experimental results. The protocols provided herein offer a framework for conducting robust dual-luciferase assays and for identifying potential inhibitory effects.
References
- 1. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 2. Dual-Luciferase® Reporter Assay System [promega.sg]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 7. promega.com [promega.com]
Applications of Dehydroluciferyl-CoA in Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroluciferyl-Coenzyme A (L-CoA) is a key molecule in the realm of bioluminescent assays, particularly those employing firefly luciferase. While not a direct substrate for light production, its formation is critical for optimizing and sustaining the luminescent signal in a variety of biochemical applications. This document provides detailed application notes and protocols for the use of assays involving L-CoA, catering to researchers in basic science and professionals in drug development.
The hallmark of firefly luciferase-based assays is their exceptional sensitivity, broad dynamic range, and speed. However, a significant challenge in conventional assays is the rapid decay of the light signal. This decay is largely attributed to the accumulation of inhibitory byproducts, most notably dehydroluciferyl-adenylate (L-AMP).[1][2][3] Coenzyme A (CoA) is a crucial additive in modern luciferase assay formulations, as it facilitates the enzymatic conversion of the potent inhibitor L-AMP into the much less inhibitory L-CoA.[4][5] This reaction, catalyzed by firefly luciferase itself, effectively removes the inhibitory brake on the light-producing cycle, resulting in a stable, long-lasting "glow" signal ideal for high-throughput screening and other quantitative applications.[6][7]
This document will explore three primary applications where the formation and properties of L-CoA are central:
-
Enhanced Luciferase Reporter Gene Assays: Sustaining the luminescent signal for accurate and reproducible quantification of gene expression.
-
Bioluminescent Quantification of Coenzyme A: A direct assay for measuring CoA concentrations in biological samples.
-
Bioluminescent Assays for Acyl-CoA Synthetases: Utilizing dehydroluciferin as a substrate mimic for the study of long-chain fatty acyl-CoA synthetases (ACSLs).
Application Note 1: Enhanced Luciferase Reporter Gene Assays
Principle:
In firefly luciferase-based reporter gene assays, the expression of a gene of interest is linked to the expression of firefly luciferase. The activity of the translated luciferase is then quantified by measuring the light output upon the addition of its substrate, D-luciferin, and ATP. During the light-producing reaction, a side reaction leads to the formation of dehydroluciferyl-adenylate (L-AMP), a potent inhibitor of luciferase.[4][8] The inclusion of Coenzyme A (CoA) in the assay reagent leads to the enzymatic conversion of L-AMP to dehydroluciferyl-CoA (L-CoA) by luciferase.[5] L-CoA is a significantly weaker inhibitor of the enzyme, allowing for a sustained and more intense light output, which is critical for high-throughput screening and applications requiring a stable signal.[3][7]
Workflow for Enhanced Luciferase Reporter Gene Assay:
Caption: Workflow for an enhanced luciferase reporter gene assay.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells transfected with a firefly luciferase reporter construct
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., Passive Lysis Buffer)
-
Luciferase Assay Reagent (containing D-luciferin, ATP, and Coenzyme A)
-
Opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Lysis: a. Culture and transfect cells in a 96-well plate according to your standard protocol. b. After the desired incubation period (typically 24-48 hours), gently aspirate the culture medium. c. Wash the cells once with 100 µL of PBS per well. d. Add 20-100 µL of Lysis Buffer to each well. e. Incubate the plate at room temperature for 15-20 minutes with gentle shaking to ensure complete cell lysis.
-
Luminescence Measurement: a. Equilibrate the Luciferase Assay Reagent to room temperature before use. b. Add 100 µL of the Luciferase Assay Reagent to each well containing the cell lysate. c. Mix briefly by gentle tapping or orbital shaking. d. Immediately measure the luminescence in a plate-reading luminometer. The signal is typically stable for at least one minute.[6]
Quantitative Data Summary:
The inclusion of CoA significantly alters the kinetics of the luciferase reaction by converting the potent inhibitor L-AMP to the less potent L-CoA.
| Compound | Inhibition Type | Ki (Inhibition Constant) | Km (Michaelis Constant) | Reference(s) |
| Dehydroluciferyl-CoA (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | 16.1 ± 1.0 µM | [5] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [9] |
| This compound (L) | Uncompetitive | 4.90 ± 0.09 nM | 16.6 ± 2.3 µM | [5] |
Application Note 2: Bioluminescent Quantification of Coenzyme A
Principle:
This assay provides a highly sensitive method for the quantification of Coenzyme A (CoA) in biological samples. The principle relies on the firefly luciferase-catalyzed conversion of dehydroluciferyl-adenylate (L-AMP) and CoA into dehydroluciferyl-CoA (L-CoA) and AMP.[1] In a coupled reaction, the newly formed L-CoA can react with pyrophosphate (PPi) in the presence of luciferase to produce a flash of light. The intensity of this light flash is directly proportional to the initial concentration of CoA in the sample.
Signaling Pathway for CoA Detection:
Caption: Bioluminescent detection of Coenzyme A.
Experimental Protocol:
This protocol is adapted from Marques and Esteves da Silva (2008) and may require optimization for different sample types.[1]
Materials:
-
Firefly luciferase
-
Dehydroluciferyl-adenylate (L-AMP)
-
ATP
-
D-luciferin
-
Coenzyme A (for standard curve)
-
HEPES buffer (50 mM, pH 7.5)
-
Luminometer with injector
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of L-AMP. The synthesis of L-AMP can be performed enzymatically. b. Prepare a stock solution of firefly luciferase. c. Prepare a stock solution of ATP and D-luciferin. d. Prepare a series of CoA standards of known concentrations.
-
Assay Procedure: a. In a luminometer tube or a well of an opaque 96-well plate, add the sample containing an unknown amount of CoA. b. Add the optimized concentrations of L-AMP, luciferase, ATP, and D-luciferin to the sample. The final reaction volume should be consistent across all samples and standards. c. Place the tube/plate in the luminometer. d. Inject the reaction mixture and immediately measure the light emission. The integrated light signal over a defined period is proportional to the CoA concentration.
-
Data Analysis: a. Generate a standard curve by plotting the luminescence intensity versus the concentration of the CoA standards. b. Determine the concentration of CoA in the unknown samples by interpolating their luminescence values on the standard curve.
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Linear Range | 0.25 - 4 µM | [1] |
| Limit of Detection (LOD) | 0.24 µM | [1] |
| Limit of Quantification (LOQ) | 0.80 µM | [1] |
| Relative Standard Deviation | ~7% | [1] |
Application Note 3: Bioluminescent Assays for Acyl-CoA Synthetases
Principle:
Firefly luciferase is evolutionarily related to and exhibits the activity of a long-chain acyl-CoA synthetase (ACSL).[10][11] This dual functionality allows for the development of novel bioluminescent assays for ACSLs. This compound, being structurally similar to fatty acids, can act as a substrate for these enzymes. In this assay, an ACSL of interest catalyzes the formation of dehydroluciferyl-CoA (L-CoA) from this compound, ATP, and CoA. The produced L-CoA can then be quantified in a coupled reaction with firefly luciferase and pyrophosphate (PPi) to generate a light signal. The intensity of the light is proportional to the activity of the ACSL.
Experimental Workflow for ACSL Activity Assay:
Caption: Two-step bioluminescent assay for Acyl-CoA Synthetase activity.
Experimental Protocol:
This is a proposed protocol based on the known enzymatic activities and may require optimization.
Materials:
-
Sample containing Acyl-CoA Synthetase (ACSL)
-
This compound
-
ATP
-
Coenzyme A (CoA)
-
Pyrophosphate (PPi)
-
Firefly luciferase
-
Reaction Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.8, containing MgCl2)
-
Luminometer
Procedure:
-
ACSL Reaction (Step 1): a. In a microcentrifuge tube or a well of a 96-well plate, combine the sample containing ACSL, this compound, ATP, and CoA in the reaction buffer. b. Incubate the reaction mixture at the optimal temperature for the ACSL for a defined period (e.g., 30-60 minutes). This allows for the enzymatic synthesis of L-CoA.
-
Detection of L-CoA (Step 2): a. Prepare a detection reagent containing firefly luciferase and PPi in the reaction buffer. b. Add the detection reagent to the ACSL reaction mixture. c. Immediately measure the luminescence using a luminometer. The light signal is proportional to the amount of L-CoA produced, and thus to the activity of the ACSL.
-
Data Analysis: a. A standard curve can be generated using known concentrations of chemically synthesized L-CoA to quantify the ACSL activity. b. Alternatively, for relative activity measurements, compare the luminescence signals from different samples.
Quantitative Data Considerations:
The kinetic parameters for the specific ACSL with this compound as a substrate would need to be determined experimentally. The sensitivity of the assay will depend on the efficiency of the coupled luciferase reaction.
Conclusion
The formation of dehydroluciferyl-CoA is a cornerstone of modern firefly luciferase-based assays. Its role in mitigating product inhibition in reporter gene assays has enabled the development of robust and high-throughput screening platforms. Furthermore, the enzymatic reactions involving L-CoA have been cleverly harnessed to create highly sensitive assays for the quantification of Coenzyme A and for the potential measurement of Acyl-CoA synthetase activity. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to leverage the power of bioluminescence in their work. The continued exploration of the catalytic promiscuity of firefly luciferase and its substrates promises to yield even more innovative biochemical tools in the future.
References
- 1. An optimized luciferase bioluminescent assay for coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase Assay System Protocol [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferin Amides Enable in Vivo Bioluminescence Detection of Endogenous Fatty Acid Amide Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent dehydroluciferin formation in luciferin solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of dehydroluciferin in luciferin (B1168401) solutions. This compound is a potent inhibitor of the firefly luciferase reaction and its presence can lead to significant assay variability and inaccurate results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in my assay?
A1: this compound is an oxidized byproduct of D-luciferin, the substrate for firefly luciferase.[1][2] It forms during the synthesis or storage of luciferin.[1] Its formation is a significant issue because it acts as a potent inhibitor of the luciferase enzyme, which can compromise the performance of your assay over time and lead to reduced signal and increased variability in your results.[2]
Q2: What are the main factors that cause this compound formation?
A2: The primary factors contributing to the degradation of luciferin into this compound are:
-
Light: D-luciferin is a light-sensitive reagent and should be protected from light as much as possible.[5][6][7]
-
pH: D-luciferin is unstable at both low (below 6.5) and high (above 7.5) pH.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of luciferin.[7]
Q3: How should I store my D-luciferin powder to ensure its stability?
A3: To maintain the integrity of D-luciferin powder, it is crucial to store it under the following conditions:
-
Atmosphere: Store in a tightly closed container, preferably under an inert gas like argon or nitrogen, and in a desiccated environment.[3][4]
-
Light: Protect from light by using an amber vial or by covering the container.[3]
Q4: What is the best way to prepare and store D-luciferin solutions?
A4: For optimal results, it is highly recommended to use freshly prepared luciferin solutions for each experiment.[3][4][5][6] If a solution must be stored, follow these guidelines:
-
Solvent: Dissolve D-luciferin in sterile water, DPBS (without Ca2+ and Mg2+), or a buffer with a neutral pH.[4][5][8][9] If possible, purge the solvent with nitrogen before dissolving the luciferin.[4]
-
Temperature: Store aliquots at -20°C or, preferably, at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[3][6]
Q5: Can I do anything to stabilize my luciferin solution during my experiment?
A5: Yes, several strategies can help improve the stability of your working luciferin solution:
-
pH Control: Ensure the pH of your assay buffer is within the optimal range for luciferin stability (pH 6.5-7.5).[3][4]
-
Additives: The use of cyclodextrins, particularly β-cyclodextrin, has been shown to improve the stability of firefly luciferin in solution by forming an inclusion complex.[11]
-
Chemical Analogs: For applications requiring high thermal stability, consider using chemically modified luciferin analogs like 5,5-dialkylluciferins, which are resistant to degradation into this compound.[2][12]
Troubleshooting Guide
High variability or a weak signal in your luciferase assay can often be attributed to the degradation of luciferin. Use this guide to troubleshoot common issues.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent luciferin concentration due to degradation. | Prepare a fresh master mix of your luciferin working solution for all replicates. Use a calibrated multichannel pipette for dispensing. Consider using a luminometer with an injector. |
| Decreasing signal over time in a kinetic assay | Formation of inhibitory this compound during the assay. | Use a stabilized luciferin formulation if available. Optimize assay conditions to minimize exposure to light and elevated temperatures. |
| Weak or no signal | D-luciferin has auto-oxidized. | Protect the substrate from light and store it at -20°C.[13] Prepare a new working solution if it is more than a few hours old.[13] |
| Degraded luciferin stock solution. | Always use freshly prepared luciferin solutions when possible.[3][4] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Luciferin Stock Solution
This protocol describes the preparation of a D-luciferin stock solution with enhanced stability for short-term storage.
Materials:
-
D-luciferin (potassium or sodium salt)
-
Sterile, nuclease-free water or DPBS (pH 7.0-7.4)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes
-
0.2 µm syringe filter
Procedure:
-
Allow the D-luciferin powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of D-luciferin in a sterile environment.
-
Purge the sterile water or DPBS with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Dissolve the D-luciferin in the oxygen-purged solvent to the desired stock concentration (e.g., 30 mg/mL).[5][6][8][9] Mix gently by inversion until fully dissolved.[5][8][9]
-
Filter sterilize the solution using a 0.2 µm syringe filter.[5][8][9]
-
Aliquot the solution into sterile, amber microcentrifuge tubes.
-
Blanket the headspace of each aliquot with inert gas before capping tightly.
-
Store the aliquots at -80°C.[3]
Protocol 2: Quality Control Check for this compound Formation
This protocol provides a basic method to assess the integrity of your luciferin solution.
Materials:
-
Your prepared D-luciferin solution
-
Luciferase assay buffer
-
Recombinant firefly luciferase
-
Luminometer
Procedure:
-
Prepare two sets of luciferase reactions.
-
For the first set, use your freshly prepared or stored luciferin solution.
-
For the second, control set, use a freshly prepared luciferin solution from a new vial of powder.
-
Add luciferase to both sets of reactions and measure the luminescence signal immediately.
-
A significantly lower signal from your test solution compared to the fresh control may indicate the presence of this compound.
Visual Guides
Luciferin Degradation Pathway
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. neolab.de [neolab.de]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. ohsu.edu [ohsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. JP2000319280A - Method for stabilizing firefly luciferin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Dehydroluciferin Stability and Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the impact of pH on dehydroluciferin stability and formation.
Frequently Asked Questions (FAQs)
Q1: My luciferase assay signal is rapidly decreasing, especially in alkaline buffer. Could this compound formation be the cause?
A: Yes, a rapid decrease in signal, particularly in alkaline conditions (pH > 7.5), is a strong indicator of luciferin (B1168401) degradation to this compound. This compound is a potent inhibitor of the luciferase enzyme, and its formation will quench the luminescent reaction. Luciferin is known to be unstable at both low pH (<6.5) and high pH (>7.5).[1] The formation of this compound is accelerated by base-catalyzed oxidation at higher pH levels.[2]
Q2: What is the optimal pH range for storing D-luciferin solutions to minimize this compound formation?
A: For short-term storage (8-24 hours at 4°C), a slightly acidic to neutral pH of approximately 6.5 is recommended.[3] It is crucial to protect the solution from light. While some unpublished reports suggest storing concentrated stock solutions at -80°C, it is generally not recommended to store D-luciferin solutions frozen.[3] For immediate use, preparing fresh solutions is always the best practice to ensure minimal this compound contamination.
Q3: I suspect this compound is inhibiting my reaction. How can I confirm its presence?
A: The most reliable method to confirm and quantify the presence of this compound in your luciferin solution is through High-Performance Liquid Chromatography (HPLC). You can develop a method to separate D-luciferin from this compound and quantify their respective peak areas. An increase in the this compound peak over time, or in response to high pH, would confirm its formation.
Q4: Can the choice of buffer affect the rate of this compound formation?
A: Yes, the buffer composition and pH are critical. It is advisable to use buffers with a pH between 6.5 and 7.8 for optimal luciferin stability. For example, Tris-acetate buffer at pH 7.5-7.75 is recommended over Tris-HCl for preparing D-luciferin solutions.[3] Always prepare buffers with high-purity water and check the final pH of your working solutions.
Q5: My luciferin solution has turned a faint green color. What does this indicate?
A: A green color in your D-luciferin solution is an indicator of oxidation, which can occur if the solution is too alkaline.[3] This signifies that a significant amount of luciferin has likely degraded, and the solution should not be used for quantitative experiments as it will contain inhibitors like this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal decay in assay | Luciferin instability and conversion to this compound due to high pH of the assay buffer. | Verify the pH of your assay buffer. If it is above 7.8, consider adjusting it or using a more pH-stable luciferase variant if your experimental conditions allow. Prepare fresh luciferin solution for each experiment. |
| High background signal | Contamination of luciferin stock with this compound. | Purchase high-purity D-luciferin and store it as a dry powder at -20°C, protected from light and moisture. Prepare fresh solutions immediately before use. |
| Inconsistent results between experiments | Variable rates of this compound formation due to inconsistencies in buffer preparation or storage of luciferin solutions. | Standardize your buffer preparation protocol. Use freshly prepared luciferin solutions for all experiments to ensure consistency. |
| Low overall signal intensity | Inhibition of luciferase by pre-existing this compound in the luciferin stock. | Quantify the purity of your luciferin stock using HPLC. If significant this compound is present, acquire a new, high-purity batch. |
Data Summary
The rate of D-luciferin degradation to this compound is highly dependent on the pH of the solution. The following table summarizes the expected stability of D-luciferin at various pH values at room temperature. Note that these are illustrative values, and actual degradation rates may vary based on buffer composition, temperature, and exposure to light and oxygen.
| pH | Expected Stability of D-Luciferin | Rate of this compound Formation |
| 4.0 | Low | Moderate |
| 6.5 | High | Low |
| 7.4 | Moderate | Moderate |
| 8.5 | Low | High |
| 10.0 | Very Low | Very High |
Experimental Protocols
Protocol for Assessing D-Luciferin Stability and this compound Formation by HPLC
This protocol outlines a method to quantify the degradation of D-luciferin and the formation of this compound over time in buffers of different pH.
Materials:
-
D-Luciferin (high purity)
-
This compound standard (if available for peak identification)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Buffers of various pH (e.g., 0.1 M citrate (B86180) for pH 4.0, 0.1 M phosphate (B84403) for pH 6.5 and 7.4, 0.1 M borate (B1201080) for pH 8.5 and 10.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of D-luciferin in DMSO.
-
Preparation of Working Solutions: Dilute the D-luciferin stock solution to a final concentration of 100 µM in each of the pH buffers. Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution. Immediately quench any further reaction by mixing with an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Detection: Monitor absorbance at 330 nm (for D-luciferin) and approximately 347 nm (for this compound).
-
-
Data Analysis:
-
Identify the peaks for D-luciferin and this compound based on retention times (and by spiking with a standard if available).
-
Integrate the peak areas for both compounds at each time point for each pH.
-
Calculate the percentage of D-luciferin remaining at each time point relative to time zero.
-
Plot the percentage of D-luciferin remaining versus time for each pH to determine the degradation rate.
-
Visualizations
Caption: Logical relationship of pH's impact on D-luciferin stability.
Caption: A workflow for troubleshooting issues related to luciferin instability.
References
Dehydroluciferin storage conditions and long-term stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and long-term stability of dehydroluciferin. This compound is a potent inhibitor of the firefly luciferase enzyme and the primary product of D-luciferin degradation. Understanding its properties is crucial for accurate and reproducible results in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in luciferase-based assays?
A1: this compound is the oxidized form of D-luciferin, the substrate for firefly luciferase. It is a potent inhibitor of the luciferase reaction.[1][2] Its presence, often due to the degradation of D-luciferin during storage or within the assay itself, can lead to significantly reduced light output and inaccurate experimental results.[1]
Q2: What are the primary factors that lead to the formation of this compound?
A2: this compound formation is primarily caused by the oxidation of D-luciferin.[1] This process can be accelerated by:
-
Prolonged storage in solution: D-luciferin is less stable when dissolved, especially at ambient temperatures.[1]
-
Elevated pH: Higher pH levels (alkaline conditions) can promote the base-catalyzed formation of this compound.[3][4][5]
-
Exposure to light: D-luciferin and likely this compound are photosensitive compounds.[6]
-
Presence of oxygen: As an oxidation product, the presence of oxygen is a key factor in its formation.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at temperatures below -15°C to ensure long-term stability.[2]
Q4: How should I prepare and store this compound solutions?
A4: While specific long-term stability data for this compound in various solvents is limited, general best practices for similar compounds suggest the following:
-
Solvents: this compound is structurally similar to D-luciferin, for which solubility has been reported in DMSO, DMF, ethanol, and methanol.[3][7] For aqueous solutions, use a buffer with a slightly acidic to neutral pH (around 6.1-6.5 for D-luciferin) to minimize degradation.[3][4][5]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, dissolve it in a suitable anhydrous organic solvent like DMSO.
-
Storage of Solutions: Store stock solutions in small, single-use aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil. While D-luciferin solutions in DMSO are recommended for storage at -20°C for up to one month and -80°C for up to six months, it is advisable to use this compound solutions more promptly due to the lack of specific stability data.
Storage Conditions and Long-Term Stability
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Solvent(s) | Key Considerations |
| Solid | ≤ -15°C[2] | N/A | Store in a tightly sealed container in a dry, dark environment. |
| Solution | ≤ -20°C (short-term) | Anhydrous DMSO | Prepare fresh if possible. For stock solutions, use single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. Data on long-term stability in solution is limited; use as soon as possible after preparation. |
| Aqueous Solution | Use Immediately | Buffer pH ~6.1-6.5 | This compound is susceptible to degradation in aqueous solutions, especially at higher pH. Prepare fresh and use immediately.[3][4][5] |
Troubleshooting Guide
Encountering issues in your luciferase assay? this compound contamination might be the culprit.
| Issue | Possible Cause Related to this compound | Recommended Action |
| Low or No Signal | Inhibition of luciferase by this compound present in the D-luciferin substrate stock. | 1. Prepare a fresh D-luciferin stock solution from a new vial of solid substrate. 2. Perform a quality control check of the D-luciferin stock. You can do this by running a standard luciferase reaction with a known concentration of ATP and luciferase. 3. Consider using a commercially available stabilized luciferase assay reagent. |
| High Variability Between Replicates | Inconsistent amounts of this compound in aged or improperly stored D-luciferin aliquots. | 1. Discard old D-luciferin solutions. 2. Prepare a fresh, large batch of D-luciferin solution and aliquot into single-use vials to ensure consistency across experiments. |
| Gradual Decrease in Signal Over Time (in kinetic assays) | Formation of this compound from D-luciferin during the course of the experiment, especially under non-optimal pH or temperature conditions. | 1. Ensure the assay buffer pH is optimal for both luciferase activity and D-luciferin stability (typically slightly acidic to neutral). 2. If possible, perform the assay at a controlled, lower temperature. 3. Use a stabilized luciferase and luciferin (B1168401) formulation if your assay permits. |
| Unexpected Inhibition in a Screening Assay | The compound being screened is a luciferase inhibitor, or the D-luciferin has degraded, leading to baseline inhibition. | 1. Run a control experiment with the compound in the absence of the biological target to test for direct luciferase inhibition. 2. Use this compound as a positive control for luciferase inhibition to understand the dynamic range of inhibition in your assay. |
Experimental Protocols
Protocol 1: Using this compound as a Positive Control for Luciferase Inhibition
This protocol allows you to determine the inhibitory effect of this compound on the luciferase reaction in your specific assay conditions.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
Procedure:
-
Prepare a this compound Stock Solution: Dissolve solid this compound in anhydrous DMSO to create a stock solution (e.g., 1 mM). Store at -20°C in small aliquots.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a this compound aliquot and prepare serial dilutions in the assay buffer to achieve final concentrations in the range of 0.1 µM to 10 µM. A study has shown inhibition in the 0.5 to 2 µM range.
-
Prepare a reaction mix containing D-luciferin and ATP in the assay buffer at concentrations optimal for your assay.
-
-
Set up the Assay:
-
In a white, opaque 96-well plate, add a constant amount of firefly luciferase to each well.
-
Add the different concentrations of your diluted this compound to the wells. Include a "no inhibitor" control with only the assay buffer.
-
-
Initiate the Reaction:
-
Using the luminometer's injector, add the D-luciferin/ATP reaction mix to each well.
-
Immediately measure the luminescence.
-
-
Analyze the Data:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: HPLC-Based Stability Testing of this compound
This protocol can be adapted to assess the stability of this compound in different solutions over time.
Materials:
-
This compound
-
Solvents to be tested (e.g., DMSO, water, assay buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mM) in the solvents you wish to test.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of each solution into the HPLC system.
-
Develop a suitable gradient method to separate this compound from any potential degradation products.
-
Monitor the elution profile at a relevant wavelength (e.g., the absorbance maximum of this compound).
-
Record the peak area of the this compound peak.
-
-
Incubate Samples: Store the prepared solutions under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of each stored solution into the HPLC.
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (Time 0) peak area.
-
Plot the percentage of remaining this compound against time to determine its stability under each condition.
-
Visualizations
Caption: Luciferase reaction pathway and the inhibitory action of this compound.
References
- 1. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Optimizing Luciferase Assays: A Technical Support Guide to Minimize Dehydroluciferin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehydroluciferin inhibition in luciferase reporter assays. By understanding the underlying mechanisms and implementing optimized protocols, researchers can enhance data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the luciferase reaction?
A1: this compound is a potent inhibitor of the firefly luciferase reaction.[1] It is an oxidized byproduct of the substrate D-luciferin and can also form during the synthesis or storage of luciferin (B1168401).[1][2] The primary inhibitory species is dehydroluciferyl-adenylate (L-AMP), which is formed from the oxidation of the luciferyl-adenylate intermediate in a side reaction. L-AMP is a tight-binding competitive inhibitor of luciferase, meaning it binds strongly to the enzyme's active site and prevents the binding of the substrate, luciferin.[3][4] This inhibition leads to a rapid decay of the light signal, often referred to as "flash" kinetics, and can significantly impact the accuracy and sensitivity of the assay.[3]
Q2: What is the difference between "flash" and "glow" luciferase assays, and how does this relate to this compound inhibition?
A2: The primary difference lies in the kinetics of the light-producing reaction.
-
Flash Assays: These assays produce a rapid, intense burst of light that decays quickly.[5] This rapid decay is often exacerbated by the accumulation of inhibitory products like dehydroluciferyl-adenylate (L-AMP).[3] Flash assays are highly sensitive but require immediate measurement after reagent addition.[6]
-
Glow Assays: These assays are formulated to produce a stable, long-lasting light signal. This is typically achieved by including reagents that counteract the inhibitory effects of byproducts. For instance, many commercial "glow" reagents contain Coenzyme A (CoA) to convert the potent inhibitor L-AMP into a much weaker inhibitor, dehydroluciferyl-CoA (L-CoA).[7] While generally less sensitive than flash assays, glow assays offer greater flexibility for high-throughput screening and manual processing.[8]
Q3: How can I tell if my assay is being affected by this compound inhibition?
A3: A key indicator of this compound inhibition is a rapid decay in the luminescent signal immediately after the addition of the luciferase substrate. If you observe a bright initial flash of light that is not stable over a short period (e.g., a few minutes), product inhibition is a likely cause. This can lead to high variability between replicate wells, especially if there are slight timing differences in reagent addition or measurement.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Signal Decay (Flash Kinetics) | Accumulation of the potent inhibitor dehydroluciferyl-adenylate (L-AMP).[3] | 1. Incorporate Coenzyme A (CoA) into the assay buffer. CoA facilitates the conversion of L-AMP to the less inhibitory dehydroluciferyl-CoA (L-CoA).[7] A final concentration of 270 µM CoA is often effective.[10]2. Add Dithiothreitol (DTT) to the lysis and/or assay buffer. DTT is a reducing agent that can help protect the sulfhydryl groups on the luciferase enzyme from oxidation, which can contribute to enzyme inactivation.[11] A concentration of 33.3 mM DTT in the reaction buffer has been shown to be effective.[10] |
| Low Overall Signal | Inhibition by pre-existing this compound in the luciferin stock.[1] | 1. Use fresh, high-quality D-luciferin. Store lyophilized luciferin protected from light and moisture. Prepare luciferin stock solutions fresh and use them promptly.[9] 2. Optimize Luciferin Concentration. While a higher concentration of luciferin can increase the initial signal, it may also lead to faster accumulation of inhibitory byproducts.[5] Titrate the luciferin concentration to find the optimal balance between signal intensity and stability. |
| High Well-to-Well Variability | Inconsistent timing of reagent addition and measurement, leading to different degrees of inhibition.[9] | 1. Use a luminometer with an automated injector. This ensures that the substrate is added consistently to each well immediately before measurement.[9] 2. Switch to a "glow" type assay formulation. These are designed for signal stability, making them less sensitive to minor variations in timing.[8] |
| Assay Instability at Higher Temperatures | Increased rate of this compound formation and enzyme inactivation at elevated temperatures.[12] | 1. Maintain a consistent and optimal temperature. The optimal temperature for luciferase activity is typically between 24-37°C for long-term stability.[11] 2. Equilibrate all reagents and samples to room temperature before use. Assaying cold samples can result in decreased enzyme activity.[13] |
| Inhibition by Test Compounds | Some chemical compounds can directly inhibit the luciferase enzyme, mimicking the effect of this compound.[14] | 1. Perform a counter-screen. Test the compounds in a cell-free luciferase assay to determine if they directly inhibit the enzyme.[15] 2. Use a dual-luciferase reporter system. Normalizing to a second, unaffected luciferase (like Renilla) can help distinguish between effects on the promoter of interest and direct inhibition of the firefly luciferase. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of firefly luciferase.
Table 1: Inhibition Constants (Ki) of Luciferase Byproducts
| Inhibitor | Type of Inhibition | Ki Value | Reference |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | [3][4] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | [3][4] |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 µM | [16][17] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | [16][17] |
Table 2: IC50 Values of Luciferase Inhibitors
| Inhibitor | IC50 Value | Reference |
| Dehydroluciferyl-adenylate (L-AMP) | 6 nM | [5] |
| Dehydroluciferyl-CoA (L-CoA) | 5 µM | [5] |
Experimental Protocols
Protocol 1: Optimized Lysis Buffer for Minimizing Protein Oxidation
-
Prepare a 1X lysis buffer by diluting a 5X stock (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8).[14]
-
Just prior to use, add Dithiothreitol (DTT) to the 1X lysis buffer to a final concentration of 1-2 mM.[4]
-
After treating cells, wash once with PBS and add the complete lysis buffer.[4]
-
Incubate at room temperature for 15 minutes with gentle rocking.[18]
-
Transfer the lysate to a microfuge tube and centrifuge at top speed for 5 minutes at room temperature.[4]
-
Use the supernatant for the luciferase assay.
Protocol 2: Optimized Assay Buffer for Stable Luminescence ("Glow" Kinetics)
-
Prepare an assay buffer containing:
-
20 mM Tricine
-
2.67 mM MgSO₄
-
0.1 mM EDTA
-
33.3 mM DTT
-
270 µM Coenzyme A
-
530 µM ATP
-
Adjust pH to 7.8[10]
-
-
Just before use, add D-luciferin to the assay buffer to a final concentration of 470 µM.[10]
-
Equilibrate the assay buffer and cell lysates to room temperature.
-
Add 50 µL of cell lysate to a luminometer tube or well of a white-walled microplate.[4]
-
Inject 100 µL of the complete assay buffer.
-
Measure luminescence after a 2-5 second delay for a 10-second integration period.[4][13]
Visualizations
Caption: Luciferase reaction pathway and inhibition.
Caption: Optimized experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. med.emory.edu [med.emory.edu]
- 5. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Selection and Engineering of Novel Brighter Bioluminescent Reporter Gene and Color- Tuning Luciferase for pH-Sensing in Mammalian Cells [mdpi.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. researchgate.net [researchgate.net]
- 10. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nhsjs.com [nhsjs.com]
- 12. Bioluminescence Color-Tuning Firefly Luciferases: Engineering and Prospects for Real-Time Intracellular pH Imaging and Heavy Metal Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized luciferase bioluminescent assay for coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroluciferin and Temperature Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the effect of temperature on dehydroluciferin formation and its impact on luciferase-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my luciferase assays?
This compound is a potent inhibitor of the firefly luciferase reaction.[1] It is the primary oxidative breakdown product of D-luciferin, the substrate for firefly luciferase.[2] Its formation can occur during the synthesis or storage of D-luciferin, and its presence, even at low concentrations, can significantly compromise assay performance by reducing the luminescent signal.[1][3]
Q2: How does temperature affect the formation of this compound?
Temperature is a critical factor in the degradation of D-luciferin to this compound. Elevated temperatures accelerate this oxidative decomposition.[3][4] Storing D-luciferin solutions at ambient or higher temperatures leads to a more rapid accumulation of this compound compared to refrigerated or frozen conditions.[2][3] For instance, accelerated thermostability studies show significant decomposition of D-luciferin at temperatures like 37°C and 60°C over time.[3][4]
Q3: I'm observing a gradual decrease in my luminescent signal over time, even with consistent ATP and luciferase concentrations. Could this compound be the cause?
Yes, this is a classic sign of D-luciferin degradation. The gradual loss of signal, especially when assay reagents are prepared as a homogenous liquid and stored at ambient temperature, is often due to the accumulation of this compound, which inhibits the luciferase enzyme.[2][3] The presence of as little as 3% this compound can reduce assay performance by 20%.[3]
Q4: What are the recommended storage conditions for D-luciferin to minimize degradation?
To minimize the formation of this compound, D-luciferin and its solutions should be stored at low temperatures. For long-term storage, temperatures below -15°C are recommended.[1] While strategies like lyophilization and refrigeration are effective in mitigating the formation of this compound for laboratory applications, they do not completely eliminate its accumulation, especially in liquid formats stored for extended periods.[3]
Q5: Are there any alternatives to D-luciferin that are more thermally stable?
Yes, research has led to the development of D-luciferin analogs with improved thermostability. For example, 5,5-dialkylluciferins, such as 5,5-dimethylluciferin, have been shown to be significantly more stable and do not degrade to this compound.[3][4] These modified substrates can be crucial for developing next-generation bioluminescence ATP detection assays that require long-term reagent stability at ambient temperatures.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Gradual loss of luminescent signal in a time-course experiment. | D-luciferin is degrading to the inhibitor this compound due to prolonged incubation at experimental temperature. | 1. Prepare fresh D-luciferin solution for each experiment. 2. Minimize the incubation time of the complete reagent mix at ambient or elevated temperatures. 3. If possible, perform the assay at a lower temperature, though be mindful of the enzyme's optimal temperature range.[5][6] |
| High well-to-well variability in multi-well plate assays. | Inconsistent temperature across the plate ("edge effects") can lead to differential rates of D-luciferin degradation.[7] | 1. Ensure uniform temperature across the plate by using a properly calibrated incubator and allowing the plate to equilibrate to the desired temperature. 2. Avoid using the outer wells of the plate for critical samples to mitigate edge effects.[7] |
| Low signal-to-noise ratio or complete loss of signal. | The D-luciferin stock solution may have degraded due to improper storage. | 1. Always store D-luciferin stock solutions at or below -15°C.[1] 2. Prepare fresh working solutions from a frozen stock for each experiment. 3. Consider purchasing smaller aliquots of D-luciferin to avoid multiple freeze-thaw cycles of the main stock. |
| Assay performance is poor with a new batch of D-luciferin. | The new batch may have a higher initial concentration of this compound from manufacturing or shipping. | 1. Qualify new batches of D-luciferin by running a standard curve and comparing it to the performance of a previous, reliable batch. 2. If performance is consistently low, contact the supplier for a certificate of analysis or a replacement. |
Data on D-luciferin Degradation
The following tables summarize the degradation of D-luciferin (LH2) to this compound under different temperature conditions.
Table 1: Accelerated Thermostability Study of D-luciferin (LH2)
| Compound | Concentration | Temperature | Incubation Time | Degradation (%) |
| D-luciferin (LH2) | 7 mM | 60°C | 150 hours | >50% |
Data extracted from an accelerated thermostability study comparing standard D-luciferin to a more stable analog.[3][4]
Table 2: D-luciferin (LH2) Decomposition at 37°C
| Compound | Concentration | Temperature | Incubation Time | Decomposition to this compound (%) |
| D-luciferin (LH2) | 1 mM | 37°C | 60 days | 23% |
Data from HPLC-based quantification of D-luciferin decomposition in Bright-Glo™ buffer.[3]
Experimental Protocols
Protocol: Assessing D-luciferin Thermostability via HPLC
This protocol outlines a method to quantify the degradation of D-luciferin to this compound at a specific temperature over time.
1. Reagent Preparation:
- Prepare a 1 mM solution of D-luciferin in the desired assay buffer (e.g., Bright-Glo™ buffer).
- Prepare a standard of this compound for HPLC calibration.
2. Incubation:
- Place the D-luciferin solution in a calibrated incubator set to the desired temperature (e.g., 37°C).
- At specified time points (e.g., day 0, day 7, day 14, day 30, day 60), withdraw an aliquot of the solution for analysis.
3. HPLC Analysis:
- Analyze the collected aliquots using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Monitor the chromatogram at 325 nm to detect and quantify both D-luciferin and this compound.
- Calculate the percentage of decomposition based on the peak areas of D-luciferin and this compound relative to the initial (day 0) concentration of D-luciferin.
Visualizations
Caption: Workflow for assessing the thermal stability of D-luciferin.
Caption: Effect of temperature on D-luciferin degradation to this compound.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Firefly luciferase terminally degraded by mild heat exposure: implications for reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Dehydroluciferin Contamination in Luciferin Stocks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of dehydroluciferin contamination in your luciferin (B1168401) stocks, ensuring the accuracy and reliability of your bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form?
A1: this compound is an oxidation product of D-luciferin, the substrate for firefly luciferase. Its formation can occur during the chemical synthesis of luciferin or during storage, particularly under suboptimal conditions such as exposure to light, oxygen, and alkaline pH.[1][2][3] Improper handling and storage of luciferin solutions can accelerate this degradation process.
Q2: How does this compound contamination affect my luciferase assay?
A2: this compound is a potent inhibitor of the firefly luciferase enzyme.[2] Specifically, it acts as a tight-binding uncompetitive inhibitor.[4] Its presence in luciferin stocks can lead to a significant reduction in the bioluminescent signal, resulting in decreased assay sensitivity, increased variability between replicates, and a higher background signal.[5][6] This can lead to inaccurate quantification of reporter gene expression or ATP levels.
Q3: What are the signs of this compound contamination in my experiment?
A3: Common indicators of this compound contamination include:
-
Weak or no signal: A noticeable decrease in the expected light output from your luciferase assay.[5]
-
High background: An elevated baseline luminescence, which can mask the true signal.[5]
-
High variability: Inconsistent results between replicate wells or experiments.[5][6]
-
Changes in reaction kinetics: A faster decay of the bioluminescent signal.
Q4: How can I prevent the formation of this compound in my luciferin stocks?
A4: Proper storage and handling are crucial to minimize the formation of this compound.
-
Storage of solid luciferin: Store D-luciferin powder desiccated at -20°C or below, protected from light.[7] It is recommended to fill the vial with an inert gas like argon or nitrogen before sealing.
-
Preparation of stock solutions: Prepare luciferin stock solutions in high-purity, ATP-free water or a suitable buffer.[1] Avoid using Tris-HCl buffer, as it can promote degradation; Tris-acetate is a better alternative.[8]
-
Storage of stock solutions: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][7] While some sources suggest short-term storage at 4°C is possible, for sensitive assays, freshly made solutions are recommended.[7][9]
-
Working solutions: Prepare working solutions fresh for each experiment and use them immediately.[5] Keep working solutions on ice and protected from light during the experiment.[5]
Troubleshooting Guide: this compound Contamination
This guide will help you identify and address issues in your luciferase assays that may be caused by this compound contamination.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Weak or No Signal | This compound contamination in the luciferin stock is inhibiting the luciferase enzyme. | 1. Verify Luciferin Quality: Test your luciferin stock with a positive control (e.g., a cell line constitutively expressing luciferase) to confirm its activity.[10] 2. Use Fresh Luciferin: Prepare a fresh working solution from a new or properly stored stock of high-purity luciferin. 3. Purify Existing Stock: If high-purity luciferin is unavailable, consider purifying your current stock using preparative HPLC or recrystallization (see Experimental Protocols below). |
| High Background Signal | This compound or other impurities in the luciferin may contribute to non-enzymatic light emission or interfere with signal quenching. | 1. Use High-Purity Reagents: Ensure all assay components, especially the luciferin, are of high purity. 2. Optimize Plate Choice: Use opaque, white-walled plates for luminescence assays to maximize signal and minimize crosstalk between wells.[5][6] 3. Purify Luciferin: Purifying the luciferin stock can remove interfering impurities. |
| High Variability Between Replicates | Inconsistent concentrations of this compound in different aliquots or wells are leading to variable inhibition. | 1. Proper Mixing: Ensure thorough mixing of all reagents, including the luciferin working solution, before and after adding them to the wells. 2. Use a Master Mix: Prepare a master mix for your working solutions to ensure uniformity across all replicates.[5][6] 3. Purify Luciferin Stock: A homogenous, purified luciferin stock will provide more consistent results. |
| Inconsistent Results Over Time | Degradation of luciferin to this compound in the working solution during the course of a long experiment. | 1. Prepare Fresh Solutions: For lengthy experiments, prepare fresh luciferin working solutions periodically. 2. Maintain Low Temperature: Keep the luciferin working solution on ice and protected from light throughout the experiment. 3. Use a Stable Luciferin Analog: Consider using a more stable, commercially available luciferin analog if frequent issues with degradation occur.[2] |
Experimental Protocols
Note: These protocols are intended for experienced laboratory personnel. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a suitable laboratory environment.
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) for Luciferin Purification
This protocol provides a general framework for purifying D-luciferin from contaminants like this compound using preparative HPLC. The specific parameters may need to be optimized based on the available instrumentation and the level of contamination.
Objective: To separate D-luciferin from this compound and other impurities based on their differential retention times on a reversed-phase HPLC column.
Materials:
-
Contaminated D-luciferin stock
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase HPLC column
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the contaminated D-luciferin in a minimal amount of the initial mobile phase (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile at a wavelength where both luciferin and this compound absorb (e.g., 330 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the D-luciferin peak. This compound is expected to have a different retention time.
-
Solvent Removal: Combine the purified fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution and lyophilize to obtain purified D-luciferin as a powder.
-
Purity Assessment: Analyze a small sample of the purified product using analytical HPLC to confirm the removal of this compound and determine the final purity.
Protocol 2: Recrystallization of D-Luciferin
Recrystallization is a purification technique based on the differential solubility of the compound of interest and its impurities in a particular solvent or solvent mixture at different temperatures.
Objective: To purify D-luciferin by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.
Materials:
-
Contaminated D-luciferin
-
High-purity solvents (e.g., methanol (B129727), ethanol, water, ethyl acetate)
-
Heating and stirring plate
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Methodology:
-
Solvent Selection: The ideal solvent is one in which D-luciferin is sparingly soluble at room temperature but highly soluble at an elevated temperature, while this compound has different solubility characteristics. A mixture of solvents may be necessary. Small-scale trials are recommended to determine the optimal solvent system. For example, a mixture of methanol and water or ethyl acetate (B1210297) and hexane (B92381) could be tested.
-
Dissolution: In a clean flask, add a minimal amount of the chosen hot solvent to the contaminated D-luciferin with stirring until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid rapid cooling. The solution can then be placed in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum at a low temperature to remove all residual solvent.
-
Purity Assessment: Assess the purity of the recrystallized D-luciferin using analytical HPLC.
Data Presentation
The efficiency of purification methods can be quantified by comparing the purity of the luciferin stock before and after the procedure.
| Purification Method | Parameter | Before Purification (Example) | After Purification (Example) | Notes |
| Preparative HPLC | Purity by Analytical HPLC | 90% D-luciferin, 5% this compound | >99% D-luciferin, <0.1% this compound | Highly effective for removing closely related impurities. |
| Recrystallization | Purity by Analytical HPLC | 90% D-luciferin, 5% this compound | >98% D-luciferin, <0.5% this compound | Efficiency is highly dependent on the chosen solvent system and the nature of the impurities. |
Mandatory Visualizations
Firefly Luciferase Bioluminescence Pathway
The following diagram illustrates the key steps in the firefly luciferase-catalyzed reaction, including the formation of the inhibitory byproduct this compound.
Experimental Workflow for Luciferin Purification and Quality Control
This workflow outlines the logical steps for purifying a contaminated luciferin stock and validating its purity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
Dehydroluciferin Inhibition Kinetics & IC50 Determination: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experiments involving the inhibition kinetics of dehydroluciferin and its derivatives with firefly luciferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of inhibition of firefly luciferase by this compound and its analogues?
A1: this compound (L) and its derivatives are known inhibitors of firefly luciferase (Luc), but they operate through different mechanisms. This compound itself acts as a potent, tight-binding uncompetitive inhibitor with respect to the substrate D-luciferin.[1][2][3][4] In contrast, other related molecules exhibit different inhibitory profiles. For instance, oxyluciferin is a competitive inhibitor, while dehydroluciferyl-adenylate (L-AMP) also acts as a tight-binding competitive inhibitor.[5][6][7] Dehydroluciferyl-coenzyme A (L-CoA) is a non-competitive inhibitor, and L-luciferin (B1497258) acts as a mixed-type non-competitive-uncompetitive inhibitor.[1][2][3][4]
Q2: What is a "tight-binding" inhibitor and how does it affect my experiments?
A2: A tight-binding inhibitor is one that binds to the enzyme with very high affinity, resulting in a significant portion of the inhibitor being bound to the enzyme even at low concentrations.[2] this compound and dehydroluciferyl-adenylate (L-AMP) are examples of tight-binding inhibitors of luciferase.[1][2][3][5] When working with tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[5] Therefore, it is crucial to maintain a consistent and known concentration of luciferase throughout your experiments to ensure reproducible IC50 values.
Q3: My IC50 values for this compound are inconsistent. What could be the cause?
A3: Inconsistent IC50 values for this compound can arise from several factors:
-
Variable Enzyme Concentration: As this compound is a tight-binding inhibitor, its IC50 is sensitive to the concentration of luciferase.[5] Ensure precise and consistent enzyme concentrations across all assays.
-
Substrate Concentration: The concentration of D-luciferin and ATP can influence the apparent inhibition. It is important to use a constant and saturating concentration of substrates when determining IC50 values.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can affect enzyme activity and inhibitor binding. Maintain consistent assay conditions for all experiments.[1][2][3][4][5][6][7]
-
Purity of Reagents: The purity of this compound, luciferase, and other reagents can impact the results. Use high-purity reagents to avoid confounding variables.
Q4: How do I differentiate between different types of inhibition (e.g., competitive, uncompetitive)?
A4: To determine the mechanism of inhibition, you need to measure the initial reaction velocities at various substrate (D-luciferin) concentrations in the presence of different, fixed concentrations of the inhibitor. By plotting the data using methods like Lineweaver-Burk plots, you can distinguish between different inhibition types based on their characteristic patterns of changes in Vmax and Km.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low luciferase activity | Inactive enzyme | Ensure proper storage and handling of the luciferase enzyme. Perform a positive control experiment with no inhibitor to verify enzyme activity. |
| Incorrect buffer conditions | Verify the pH and composition of your assay buffer. A common buffer is 50 mM HEPES at pH 7.5.[1][2][3][4][5][6][7] | |
| Missing essential cofactors | Ensure that ATP and Mg2+ are present in the reaction mixture, as they are required for the luciferase reaction.[8] | |
| High background signal | Autoluminescence of compounds | Test the luminescence of your test compound in the absence of luciferase to determine if it emits light independently. |
| Contaminated reagents or plates | Use fresh, high-quality reagents and clean, opaque microplates suitable for luminescence assays. | |
| Inconsistent replicate readings | Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Incomplete mixing | Ensure thorough mixing of reagents in the assay wells before measuring luminescence. | |
| Temperature fluctuations | Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent. |
Quantitative Data Summary
The following tables summarize the kinetic parameters for the inhibition of firefly luciferase by this compound and its related compounds.
Table 1: Kinetic Parameters for Luciferase Inhibitors
| Inhibitor | Inhibition Type | K_i_ (μM) | K_m_ (μM) |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 | 16.6 ± 2.3 |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007 | 14.9 ± 0.2 |
| Oxyluciferin | Competitive | 0.50 ± 0.03 | 14.7 ± 0.7 |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 | 16.1 ± 1.0 |
| L-luciferin (L-LH_2_) | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 (K_i_), 0.34 ± 0.16 (αK_i_) | 14.4 ± 0.96 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Effect of Luciferase Concentration on the IC50 of Dehydroluciferyl-adenylate (L-AMP)
| Luciferase Concentration (nM) | IC50 (μM) |
| 2.5 | 0.0074 ± 0.0007 |
| 5.0 | 0.0085 ± 0.0009 |
| 10.0 | 0.0103 ± 0.0009 |
| 20.0 | 0.0132 ± 0.0009 |
| 40.0 | 0.022 ± 0.002 |
This data illustrates the dependence of IC50 on enzyme concentration for a tight-binding inhibitor.[5]
Experimental Protocols
Protocol 1: Determination of this compound IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against firefly luciferase.
Materials:
-
Firefly Luciferase
-
This compound
-
D-luciferin
-
ATP
-
HEPES buffer (50 mM, pH 7.5)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of firefly luciferase (e.g., 10 nM) in HEPES buffer.
-
Prepare a stock solution of D-luciferin (e.g., 120 µM) in HEPES buffer.[1]
-
Prepare a stock solution of ATP (e.g., 250 µM) in HEPES buffer.[1][2][3][4][5][6][7]
-
Prepare a serial dilution of this compound in HEPES buffer. The concentration range should span the expected IC50 value.
-
-
Set up the Assay Plate:
-
In a 96-well opaque microplate, add the following to each well:
-
Luciferase solution
-
Varying concentrations of this compound solution (or buffer for the control)
-
-
Include a "no enzyme" control to measure background luminescence.
-
-
Initiate the Reaction:
-
To each well, add the D-luciferin and ATP solution to start the reaction.
-
-
Measure Luminescence:
-
Immediately measure the luminescence of each well using a luminometer. The light output is proportional to the enzyme activity.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the luminescence of the "no inhibitor" control to 100%.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of luciferase activity.[9][10]
-
Visualizations
References
- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Coenzyme A (CoA) and Dehydroluciferin in Luciferase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with firefly luciferase assays, specifically addressing the role of coenzyme A (CoA) and the inhibitory effects of dehydroluciferin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my luciferase assay?
A1: this compound (L) is an oxidation product of luciferin (B1168401), the substrate for firefly luciferase.[1] It can form during the synthesis or storage of luciferin.[1] In the luciferase reaction, this compound can be adenylated to form dehydroluciferyl-adenylate (L-AMP), which is a potent inhibitor of firefly luciferase.[2][3] This inhibition can lead to a rapid decay of the light signal, often observed as a flash of light followed by a quick drop in luminescence, and can ultimately affect the accuracy and sensitivity of your assay.[2][4]
Q2: How does Coenzyme A (CoA) improve my luciferase assay signal?
A2: Coenzyme A (CoA) is often included in luciferase assay reagents to counteract the inhibitory effects of dehydroluciferyl-adenylate (L-AMP).[2][5] Firefly luciferase possesses acyl-CoA synthetase activity and catalyzes the reaction between L-AMP and CoA.[6][7] This reaction converts the potent inhibitor L-AMP into dehydroluciferyl-CoA (L-CoA).[2][3] L-CoA is a significantly weaker inhibitor of luciferase, thereby "rescuing" the enzyme from inhibition and resulting in a more stable and prolonged light output (a "glow" rather than a "flash").[2][5][8]
Q3: Is CoA an allosteric effector of luciferase?
A3: No, CoA is not an allosteric effector of firefly luciferase. Its effect on light emission is due to its role as a substrate in the conversion of the inhibitory L-AMP to the less inhibitory L-CoA.[2]
Q4: What is the difference in inhibitory potential between dehydroluciferyl-adenylate (L-AMP) and dehydroluciferyl-CoA (L-CoA)?
A4: Dehydroluciferyl-adenylate (L-AMP) is a very potent, tight-binding competitive inhibitor of firefly luciferase.[4] In contrast, dehydroluciferyl-CoA (L-CoA) is a much weaker, non-competitive inhibitor.[9][10] The significant difference in their inhibitory constants (Ki) and IC50 values explains why the addition of CoA leads to a sustained light signal.
Troubleshooting Guide
Issue 1: My luciferase signal is very low and decays rapidly.
-
Possible Cause: This is a classic sign of product inhibition, likely due to the formation of dehydroluciferyl-adenylate (L-AMP). This can be exacerbated by high concentrations of luciferin and ATP.[2]
-
Troubleshooting Steps:
-
Incorporate Coenzyme A (CoA) into your assay reagent. Most commercial luciferase assay kits already contain CoA.[5][11] If you are preparing your own reagents, the addition of CoA is highly recommended for a stable signal.
-
Optimize Substrate Concentrations: While counterintuitive, very high concentrations of luciferin and ATP can sometimes increase the rate of formation of inhibitory byproducts.[2][12] Consider titrating your luciferin and ATP concentrations to find an optimal balance between signal intensity and stability.
-
Check the Purity of Your Luciferin: this compound can be a contaminant in luciferin preparations.[1] Ensure you are using a high-quality source of D-luciferin.
-
Issue 2: The addition of CoA to my assay does not result in a stable signal.
-
Possible Cause: While CoA is very effective, other factors can contribute to signal instability.
-
Troubleshooting Steps:
-
Verify CoA Integrity: Ensure your CoA solution is fresh and has been stored correctly, as the thiol group is susceptible to oxidation.
-
Rule out Other Inhibitors: Besides this compound, other reaction products like oxyluciferin can also inhibit luciferase, although L-AMP is generally considered the major contributor to the initial rapid decay.[4]
-
Examine Enzyme Stability: Ensure your luciferase enzyme is not degrading due to factors like temperature, pH, or the presence of proteases in your cell lysate.
-
Quantitative Data
The following tables summarize the kinetic parameters related to the inhibition of firefly luciferase by this compound derivatives.
Table 1: Inhibitory Constants (Ki) of this compound Derivatives
| Inhibitor | Inhibition Type | Ki Value (µM) |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 0.0038 ± 0.0007[4] |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009[9][10] |
| Dehydroluciferyl-CoA (L-CoA) | Non-competitive | 0.88 ± 0.03[9][10] |
| Oxyluciferin | Competitive | 0.50 ± 0.03[4] |
Table 2: IC50 Values for Luciferase Inhibitors
| Inhibitor | IC50 Value (µM) |
| Dehydroluciferyl-adenylate (L-AMP) | 0.006[2] |
| Dehydroluciferyl-CoA (L-CoA) | 5[2] |
Experimental Protocols
Protocol 1: Basic Firefly Luciferase Assay
This protocol is a general guideline and may need to be optimized for specific applications and luminometers.
-
Cell Lysis:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).
-
Incubate for a recommended time at room temperature with gentle shaking.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.[13][14]
-
-
Assay Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8).
-
Just before use, add ATP, luciferin, and Coenzyme A to the desired final concentrations (e.g., 500 µM ATP, 470 µM luciferin, 500 µM CoA).
-
-
Measurement:
-
Equilibrate the cell lysate and assay reagent to room temperature.
-
Add a small volume of cell lysate (e.g., 20 µL) to a luminometer tube or well of a microplate.[15]
-
Add the luciferase assay reagent (e.g., 100 µL) to initiate the reaction.[15]
-
Immediately measure the luminescence in a luminometer.[13][15]
-
Protocol 2: Kinetic Analysis of Luciferase Inhibition
This protocol outlines a general procedure to determine the kinetic parameters of a luciferase inhibitor.
-
Reagent Preparation:
-
Assay Procedure:
-
In a luminometer plate or tube, combine the reaction buffer, luciferase, and ATP.
-
Add the inhibitor at different final concentrations to different wells/tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding a range of D-luciferin concentrations (e.g., 3.75 µM to 120 µM).[9][10]
-
Measure the initial velocity of the light reaction.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the D-luciferin concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models (e.g., Michaelis-Menten, competitive, non-competitive, or uncompetitive inhibition) to determine the Vmax, Km, and Ki values.[9][10]
-
Visualizations
Caption: Luciferase reaction pathway, inhibition by L-AMP, and CoA rescue.
Caption: General workflow for a firefly luciferase assay.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Assay System Protocol [promega.com]
- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. promega.com [promega.com]
- 12. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Luciferin stabilization to prevent conversion to dehydroluciferin.
Welcome to the technical support center for luciferin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments by ensuring the stability of luciferin (B1168401) and preventing its conversion to the inhibitory byproduct, dehydroluciferin.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal instability in my luciferase assay?
A significant contributor to signal instability is the degradation of D-luciferin, the substrate for firefly luciferase. D-luciferin is susceptible to oxidation, which can lead to the formation of this compound.[1] this compound is a potent inhibitor of the luciferase reaction, leading to a decrease in light output.[1] Factors such as pH, temperature, light exposure, and the presence of oxygen can accelerate this degradation.[2][3]
Q2: How does this compound inhibit the luciferase reaction?
This compound acts as a potent inhibitor of the firefly luciferase enzyme.[1] Specifically, dehydroluciferyl-adenylate (L-AMP), formed from the adenylation of this compound, is a tight-binding competitive inhibitor of luciferase with a very low inhibition constant (Ki) of approximately 3.8 nM.[4] This strong inhibition sequesters the enzyme, preventing it from catalyzing the light-producing reaction with D-luciferin, thus quenching the bioluminescent signal.
Q3: What is the optimal pH for storing and using D-luciferin?
D-luciferin exhibits pH-dependent stability. It is relatively unstable at both low pH (<6.5) and high pH (>7.5).[2] For storage, a neutral pH is generally recommended. During the assay, the optimal pH for luciferase activity is typically between 7.5 and 8.0.[5] Therefore, it is crucial to use a buffer system that maintains a stable pH in this range during the reaction. Tris-acetate buffer is often recommended over Tris-HCl.[6]
Q4: How does temperature affect D-luciferin stability?
Higher temperatures accelerate the degradation of D-luciferin.[3] For long-term storage, it is imperative to store D-luciferin as a lyophilized powder at -20°C or lower in a desiccated environment.[2][3] Once in solution, it should be kept on ice and used as fresh as possible.[6] Studies have shown that D-luciferin solutions can lose a significant amount of activity within a week if not stored at or below -20°C.[3]
Q5: What is the role of Coenzyme A (CoA) in luciferase assays?
Coenzyme A (CoA) helps to stabilize the luminescent signal by removing the inhibitory dehydroluciferyl-adenylate (L-AMP).[1][7] CoA acts as a substrate for a secondary reaction catalyzed by luciferase, converting L-AMP to dehydroluciferyl-CoA (L-CoA).[7] While L-CoA is still an inhibitor, it is significantly less potent (IC50 = 5 µM) than L-AMP (IC50 = 6 nM), thereby rescuing enzyme activity and prolonging the light signal.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Degraded D-luciferin: Improper storage or handling of luciferin powder or solutions. | Store lyophilized D-luciferin at -20°C or lower, protected from light and moisture.[2][3] Prepare solutions fresh for each experiment and keep them on ice.[6] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] |
| Suboptimal pH: The pH of the assay buffer may be outside the optimal range for luciferase activity and luciferin stability. | Use a buffer system that maintains a pH between 7.5 and 8.0 during the assay.[5] Consider using Tris-acetate instead of Tris-HCl.[6] | |
| This compound Contamination: The presence of this compound in the luciferin stock. | Purchase high-purity D-luciferin. If contamination is suspected, prepare a fresh stock from a new vial. | |
| Rapid Signal Decay ("Flash" Kinetics) | Inhibition by Dehydroluciferyl-adenylate (L-AMP): Rapid buildup of the potent inhibitor L-AMP during the reaction. | Include Coenzyme A (CoA) in the assay reagent to convert L-AMP to the less inhibitory L-CoA.[1][7] |
| High Luciferase Concentration: A high enzyme concentration can quickly consume the substrate and lead to product inhibition. | Optimize the concentration of luciferase in your assay. Consider diluting the cell lysate or using a smaller amount of purified enzyme. | |
| High Background Signal | Autoxidation of Luciferin: Spontaneous, non-enzymatic oxidation of luciferin. | Prepare luciferin solutions fresh and protect them from light.[8] Ensure that assay plates are "dark-adapted" by incubating them in the dark for about 10 minutes before reading.[9] |
| Contaminated Reagents: Contamination of reagents with ATP or other luminescent compounds. | Use high-purity, ATP-free water and reagents for all preparations.[6] | |
| High Variability Between Replicates | Inconsistent Luciferin Degradation: Different rates of luciferin degradation across wells due to variations in temperature or light exposure. | Ensure uniform handling of all wells on the plate. Avoid exposing the plate to bright light for extended periods. Use opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk.[10] |
| Pipetting Errors: Inaccuracies in dispensing small volumes of reagents. | Prepare a master mix of reagents to be added to all wells to ensure consistency.[10] |
Data Summary Tables
Table 1: D-Luciferin Solution Stability Under Various Storage Conditions
| Storage Condition | Solvent/Buffer | Duration | Stability Notes | Reference |
| Room Temperature | Aqueous Solution | Hours | Rapid degradation. Not recommended. | [3] |
| 4°C | 0.1 M Tris-acetate, pH 7.5-7.75 | 8-24 hours | Stable when protected from light. | [6] |
| -20°C | Aqueous Solution | Up to 3 weeks | Potential for signal degradation with prolonged storage. | [11] |
| -20°C | Aqueous Aliquots | Up to 1 month | Stability depends on the frequency of freeze-thaw cycles. | |
| -80°C | Aqueous Aliquots | Up to 6 months | Recommended for longer-term storage of solutions. | [2] |
Table 2: Inhibition Constants (Ki) of Luciferase Inhibitors
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Reference |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | [4] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | [4] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | [12] |
| This compound (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 µM | [12] |
| L-luciferin (B1497258) (L-LH2) | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 µM | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Luciferin Stock Solution
This protocol describes the preparation of a D-luciferin stock solution with considerations for enhancing its stability.
Materials:
-
D-Luciferin, potassium or sodium salt (high purity)
-
Sterile, ATP-free water or DPBS (without Mg2+ and Ca2+)
-
Sterile, light-blocking microcentrifuge tubes
-
0.2 µm syringe filter
Procedure:
-
Pre-cool Solutions: Place the sterile water or DPBS on ice to cool down.
-
Weigh Luciferin: In a subdued light environment, weigh the desired amount of D-luciferin powder.
-
Dissolution: Reconstitute the D-luciferin powder in the pre-cooled sterile water or DPBS to the desired stock concentration (e.g., 15 mg/mL or 30 mg/mL).[11][13] Mix gently by inversion until fully dissolved. Avoid vigorous vortexing.
-
Sterile Filtration: Filter the luciferin solution through a 0.2 µm syringe filter into a sterile, light-blocking container.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in light-blocking microcentrifuge tubes. This minimizes exposure to light and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[2] For short-term storage, aliquots can be kept at -20°C for up to one month.
Protocol 2: Luciferase Assay with Coenzyme A for Signal Stabilization
This protocol outlines a typical luciferase assay incorporating CoA to prolong the luminescent signal.
Materials:
-
Cell lysate containing luciferase
-
D-Luciferin working solution (prepared from a stabilized stock)
-
Coenzyme A (CoA) solution
-
Luciferase assay buffer (e.g., Tris-acetate with Mg2+ and ATP)
-
Opaque, white 96-well plates
-
Luminometer
Procedure:
-
Prepare Assay Reagent: Prepare the luciferase assay reagent by adding D-luciferin, ATP, and CoA to the assay buffer at their final desired concentrations. Protect this reagent from light.
-
Plate Lysates: Pipette your cell lysates into the wells of a white, opaque 96-well plate.
-
Initiate Reaction: Using a luminometer with injectors, inject the luciferase assay reagent into each well. If injectors are not available, manually add the reagent and immediately place the plate in the luminometer.
-
Measure Luminescence: Measure the light output immediately after reagent addition. For kinetic analysis, take readings at regular intervals over a period of time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. What are the Storage and Handling Recommendations for D-Luciferin Sodium Salt? - Chenlang [chenlangbio.com]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Coenzyme A affects firefly luciferase luminescence because it acts as a substrate and not as an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. agilent.com [agilent.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. ohsu.edu [ohsu.edu]
Validation & Comparative
Dehydroluciferin vs. Oxyluciferin: A Comparative Guide to Luciferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioluminescence and its myriad applications in research and drug discovery, understanding the factors that modulate the firefly luciferase system is paramount. Among these are the inhibitory effects of its own reaction byproducts, notably dehydroluciferin and oxyluciferin. This guide provides a detailed, objective comparison of these two key inhibitors, supported by experimental data, to aid researchers in interpreting their assay results and designing more robust experimental setups.
At a Glance: Key Differences in Inhibition
| Feature | This compound (L) / Dehydroluciferyl-adenylate (L-AMP) | Oxyluciferin |
| Potency | High (nM range for L-AMP) | Moderate (µM range) |
| Mechanism of Inhibition | Uncompetitive (this compound) / Tight-binding Competitive (L-AMP) | Competitive |
| Binding Target | Enzyme-Substrate (ES) Complex (this compound) / Enzyme Active Site (L-AMP) | Enzyme Active Site |
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and oxyluciferin on firefly luciferase has been quantified through kinetic studies. The inhibition constant (Ki) serves as a primary measure of this potency, with a lower Ki value indicating a more potent inhibitor.
Table 1: Comparative Inhibition Constants (Ki) and Michaelis Constants (Km)
| Inhibitor | Inhibition Constant (Ki) | Michaelis Constant (Km) of D-Luciferin in the presence of inhibitor | Inhibition Mechanism | Reference |
| This compound (L) | 0.00490 ± 0.00009 µM (4.90 ± 0.09 nM) | 16.6 ± 2.3 µM | Tight-binding Uncompetitive | [1] |
| Dehydroluciferyl-adenylate (L-AMP) | 0.0038 ± 0.0007 µM (3.8 ± 0.7 nM) | 14.9 ± 0.2 µM | Tight-binding Competitive | [2][3] |
| Oxyluciferin | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | Competitive | [2][3] |
Note: Dehydroluciferyl-adenylate (L-AMP) is a product formed from this compound in the presence of ATP and luciferase and is a potent inhibitor. The data for this compound (L) and L-AMP are from separate studies but provide a strong basis for comparison.
Mechanism of Action: A Tale of Two Binding Modes
The inhibitory mechanisms of this compound and oxyluciferin differ significantly, impacting the enzyme kinetics in distinct ways.
Oxyluciferin acts as a competitive inhibitor .[2][3] This means it directly competes with the substrate, D-luciferin, for binding to the active site of the luciferase enzyme. This mode of inhibition can be overcome by increasing the substrate concentration.
This compound , on the other hand, is a tight-binding uncompetitive inhibitor .[1] This implies that it does not bind to the free enzyme but rather to the enzyme-substrate (luciferase-luciferin) complex. This binding event prevents the enzyme from converting the substrate into product, and its effect cannot be reversed by increasing the substrate concentration. The adenylated form, dehydroluciferyl-adenylate (L-AMP) , acts as a tight-binding competitive inhibitor , indicating it competes with the substrate for the active site but with a very high affinity.[2][3]
Experimental Protocols
The following is a generalized protocol for a firefly luciferase inhibition assay based on the methodologies cited in the research.
Objective: To determine the inhibitory effect and kinetics of this compound and oxyluciferin on firefly luciferase.
Materials:
-
Firefly Luciferase (e.g., 10 nM final concentration)
-
D-Luciferin (substrate, various concentrations, e.g., 3.75 µM to 120 µM)
-
ATP (e.g., 250 µM final concentration)
-
Inhibitors: this compound and Oxyluciferin (various concentrations)
-
Assay Buffer: e.g., 50 mM HEPES buffer, pH 7.5
-
Luminometer for measuring light output
Procedure:
-
Reagent Preparation: Prepare stock solutions of luciferase, D-luciferin, ATP, and the inhibitors in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, luciferase enzyme, and the inhibitor at the desired concentrations.
-
Incubation: Incubate the mixture for a short period (e.g., 3 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the D-luciferin and ATP solution to each well to start the bioluminescent reaction.
-
Measurement: Immediately measure the light emission using a luminometer. The initial velocity of the reaction is typically measured within the first few seconds.
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis with the appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition, and specific equations for tight-binding and uncompetitive inhibition) to determine the Ki and Km values.
-
Conclusion
The data clearly indicates that This compound and its adenylated form are significantly more potent inhibitors of firefly luciferase than oxyluciferin . The difference in their mechanisms of inhibition—competitive for oxyluciferin versus uncompetitive or tight-binding for this compound and its derivatives—has important implications for assay design and data interpretation. The presence of even minute amounts of this compound can lead to substantial signal reduction that cannot be easily overcome by increasing substrate concentration. Researchers utilizing luciferase-based assays should be mindful of the potential for the formation of these inhibitory byproducts, particularly in long-duration experiments, to ensure the accuracy and reliability of their results.
References
- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Dehydroluciferin and Its Analogs: A Comparative Guide to Firefly Luciferase Inhibition
For researchers, scientists, and drug development professionals, understanding the inhibitory landscape of firefly luciferase is critical for robust assay development and interpretation. This guide provides a comparative analysis of the inhibitory potency of dehydroluciferin and its key analogs, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and its analogs on firefly luciferase vary significantly, with inhibition constants (Ki) spanning from the nanomolar to the micromolar range. Dehydroluciferyl-adenylate (L-AMP) and this compound (L) have been identified as particularly potent inhibitors. The following table summarizes the quantitative data on the inhibitory potency of these compounds.
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM[1][2][3] | Tight-binding competitive[1][2][3] |
| This compound (L) | 4.90 ± 0.09 nM[4][5] | Tight-binding uncompetitive[4][5] |
| Oxyluciferin | 0.50 ± 0.03 µM[1][2][3] | Competitive[1][2][3] |
| L-luciferin (B1497258) (L-LH2) | 0.68 ± 0.14 µM | Mixed-type non-competitive-uncompetitive[4][5] |
| Dehydroluciferyl-coenzyme A (L-CoA) | 0.88 ± 0.03 µM[4][5] | Non-competitive[4][5] |
| D,L-homoluciferin | 1.0 - 3.4 µM[6] | Not specified |
| 5-methyl and 5,5-dimethylluciferin | 1.0 - 3.4 µM[6] | Not specified |
| Deshydroxy, decarboxyluciferin | 1.0 - 3.4 µM[6] | Not specified |
| 6′-methoxyluciferin | 1.0 - 3.4 µM[6] | Not specified |
| 6′-amino and 6′-acetylaminoluciferin | 1.0 - 3.4 µM[6] | Not specified |
| 5′-chloroluciferin | 1.0 - 3.4 µM[6] | Not specified |
| Benzothiazole derivatives (26a-h) | IC50: 0.3 - 1.2 µM[6] | Not specified |
Experimental Protocols
The determination of the inhibitory potency of this compound and its analogs is typically performed using a firefly luciferase activity assay. The following is a detailed methodology based on published research.[1][2][3][4][5]
Materials:
-
Firefly Luciferase (Luc), 10 nM
-
D-luciferin (D-LH2), substrate, with concentrations ranging from 3.75 µM to 120 µM
-
Adenosine triphosphate (ATP), 250 µM
-
Inhibitors (this compound and its analogs), with concentrations ranging from 0.0025 µM to 2 µM
-
Assay Buffer: 50 mM HEPES buffer, pH 7.5
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of firefly luciferase, D-luciferin, ATP, and the inhibitors in the assay buffer.
-
Assay Reaction:
-
In a luminometer tube or a well of an opaque microplate, combine 10 nM firefly luciferase with the desired concentration of the inhibitor.
-
Initiate the reaction by adding a mixture of 250 µM ATP and varying concentrations of D-luciferin (from 3.75 µM to 120 µM).
-
-
Data Acquisition: Measure the light production (bioluminescence) immediately and continuously for a set period using a luminometer.
-
Data Analysis:
-
Determine the initial velocity of the reaction from the light production data.
-
Analyze the data using nonlinear regression with appropriate kinetic models, such as the Henri-Michaelis-Menten equation for uninhibited reactions and the Morrison or Williams equations for tight-binding inhibitors, to determine the inhibition constant (Ki) and the type of inhibition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory potency of a compound against firefly luciferase.
Caption: Workflow for Luciferase Inhibition Assay.
Mechanism of Action: The Firefly Luciferase Reaction and Inhibition
Firefly luciferase catalyzes a two-step bioluminescent reaction. The majority of the investigated inhibitors act competitively with the luciferin (B1168401) substrate.
References
- 1. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of dehydroluciferin as a competitive luciferase inhibitor.
A Comparative Guide to its Validation and Performance
For researchers, scientists, and drug development professionals leveraging luciferase-based assays, understanding the nuances of enzyme inhibitors is paramount for accurate data interpretation. This guide provides a comprehensive validation of dehydroluciferin as a potent luciferase inhibitor, comparing its performance with other known inhibitors and offering detailed experimental protocols for its characterization.
This compound, a byproduct of luciferin (B1168401) synthesis and degradation, has been identified as a significant inhibitor of the firefly luciferase reaction.[1] While often colloquially referred to as a competitive inhibitor, rigorous kinetic studies have elucidated a more complex mechanism. This guide will delve into the experimental evidence that defines its inhibitory action and compare it to other common luciferase inhibitors.
Comparative Analysis of Luciferase Inhibitors
The potency and mechanism of action of various luciferase inhibitors differ significantly. This compound distinguishes itself with a particularly low inhibition constant (Ki), indicating a high affinity for the enzyme-substrate complex. The following table summarizes the kinetic parameters of this compound and other well-characterized luciferase inhibitors.
| Inhibitor | Type of Inhibition | Ki | IC50 |
| This compound (L) | Tight-binding Uncompetitive | 0.00490 ± 0.00009 µM | Not explicitly reported |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | ~0.23-0.25 µM |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding Competitive | 0.0038 ± 0.0007 µM | ~6 nM |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | Not explicitly reported |
| L-luciferin (B1497258) (L-LH2) | Mixed-type Non-competitive-Uncompetitive | 0.68 ± 0.14 µM (Ki), 0.34 ± 0.16 µM (αKi) | Not explicitly reported |
| Resveratrol | Non-competitive | ~2 µM | ~1-2 µM |
Note: Ki and IC50 values can vary depending on assay conditions.[2][3][4][5]
Mechanism of Action: Uncompetitive Inhibition
Contrary to some earlier assumptions, detailed kinetic analysis reveals that this compound acts as a tight-binding uncompetitive inhibitor of firefly luciferase with respect to the substrate D-luciferin.[6][7] This means that this compound does not compete with luciferin for the active site of the free enzyme. Instead, it binds to the enzyme-substrate (luciferase-luciferin) complex, preventing the catalytic reaction from proceeding and light from being produced. This is a critical distinction for researchers, as uncompetitive inhibition cannot be overcome by increasing the substrate concentration.
The following diagram illustrates the uncompetitive inhibition of luciferase by this compound.
Caption: Uncompetitive inhibition of luciferase by this compound.
Experimental Protocols
1. Luciferase Inhibition Assay (In Vitro)
This protocol is designed to determine the inhibitory potential and mechanism of a compound against purified firefly luciferase.
Materials:
-
Purified firefly luciferase
-
D-luciferin (substrate)
-
ATP (co-substrate)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Reagent Preparation: Prepare a stock solution of firefly luciferase in assay buffer. Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer. Prepare a solution of D-luciferin and ATP in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add a fixed concentration of luciferase.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the luminescent reaction by adding the D-luciferin and ATP solution to each well.
-
Measurement: Immediately measure the luminescence using a luminometer. The kinetic profile (light intensity over time) can be recorded.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition, the assay should be repeated with varying concentrations of the substrate (D-luciferin). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[2][3]
2. Luciferase Reporter Gene Assay for Cellular Pathways
This protocol is used to assess the effect of a compound on a specific signaling pathway that drives the expression of a luciferase reporter gene.
Materials:
-
Mammalian cells transfected with a luciferase reporter construct (e.g., a promoter with response elements for a specific pathway driving firefly luciferase expression)
-
Cell culture medium and reagents
-
Test compound (potential pathway modulator)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control for pathway activation/inhibition).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Cell Lysis: Remove the cell culture medium and wash the cells with PBS. Add lysis buffer to each well and incubate to lyse the cells and release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate in each well. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. Plot the normalized luciferase activity against the test compound concentration.[8]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for validating a luciferase inhibitor and a generic signaling pathway that can be monitored using a luciferase reporter assay.
Caption: Experimental workflow for validating a luciferase inhibitor.
Caption: A generic signaling pathway leading to luciferase reporter expression.[9][10]
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 10. benchchem.com [benchchem.com]
Dehydroluciferin vs. L-Luciferin: A Comparative Guide to Firefly Luciferase Inhibition
For researchers, scientists, and drug development professionals leveraging bioluminescent assays, understanding the nuances of luciferase inhibitors is paramount for accurate data interpretation and assay development. Two prominent inhibitors, dehydroluciferin (L) and L-luciferin (B1497258) (L-LH₂), the enantiomer of the natural substrate D-luciferin, exhibit distinct mechanisms of action against firefly luciferase (Luc). This guide provides an objective comparison of their inhibitory profiles, supported by experimental data and detailed protocols.
Inhibition Mechanism and Kinetics
This compound and L-luciferin interact with firefly luciferase through different kinetic mechanisms, leading to varied impacts on the bioluminescent reaction. This compound is a potent byproduct of luciferin (B1168401) oxidation, while L-luciferin is often present as a contaminant in synthetic D-luciferin preparations.[1]
This compound (L) acts as a tight-binding uncompetitive inhibitor with respect to the substrate D-luciferin.[2][3][4] This means that this compound preferentially binds to the enzyme-substrate (Luc-D-LH₂) complex, rather than the free enzyme. This binding event forms a dead-end enzyme-substrate-inhibitor (Luc-D-LH₂-L) complex, preventing the catalytic reaction from proceeding and light from being produced.
L-luciferin (L-LH₂) , on the other hand, exhibits a more complex inhibitory profile, described as a mixed-type non-competitive-uncompetitive inhibitor .[2][3][4] This indicates that L-luciferin can bind to both the free enzyme (Luc) and the enzyme-substrate (Luc-D-LH₂) complex, albeit with different affinities. Some studies also characterize it as a competitive inhibitor, suggesting it can compete directly with D-luciferin for the active site.[5][6][7] This dual-binding capability leads to a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
Quantitative Comparison of Inhibition
The inhibitory potency and mechanism of these compounds can be quantified by their respective inhibition constants (Kᵢ) and their effect on the Michaelis-Menten kinetics of the luciferase reaction. The data presented below is derived from kinetic studies performed under standardized conditions.
| Inhibitor | Inhibition Type | Kᵢ (μM) | αKᵢ (μM) | Kₘ (μM) | Reference |
| This compound (L) | Tight-binding Uncompetitive | 0.00490 ± 0.00009 | - | 16.6 ± 2.3 | [2][3] |
| L-luciferin (L-LH₂) | Mixed-type Non-competitive-Uncompetitive | 0.68 ± 0.14 | 0.34 ± 0.16 | 14.4 ± 0.96 | [2][3] |
Kᵢ: Inhibition constant for binding to the free enzyme. αKᵢ: Inhibition constant for binding to the enzyme-substrate complex. Kₘ: Michaelis constant for the substrate D-luciferin in the presence of the inhibitor.
Visualizing the Inhibition Mechanisms
The distinct mechanisms of this compound and L-luciferin can be visualized through signaling pathway diagrams.
Caption: this compound uncompetitive inhibition of luciferase.
Caption: L-luciferin mixed-type inhibition of luciferase.
Experimental Protocols
The determination of these inhibition kinetics involves a series of luciferase activity assays performed in the presence and absence of the inhibitors.
Materials and Reagents
-
Firefly Luciferase (e.g., recombinant from Photinus pyralis)
-
D-luciferin (potassium salt)
-
This compound
-
L-luciferin
-
ATP (disodium salt)
-
HEPES buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Luminometer
-
96-well white, opaque microplates
Experimental Workflow for Inhibition Assay
The following workflow outlines the steps to determine the inhibitory effects of this compound and L-luciferin.
Caption: Workflow for determining luciferase inhibition kinetics.
Detailed Protocol
-
Reagent Preparation :
-
Prepare a stock solution of firefly luciferase (e.g., 1 mg/mL) in HEPES buffer with BSA and store at -80°C.
-
Prepare stock solutions of D-luciferin, this compound, and L-luciferin in an appropriate solvent (e.g., DMSO or buffer) and store protected from light.
-
Prepare a stock solution of ATP in HEPES buffer.
-
The reaction buffer consists of 50 mM HEPES, pH 7.5.[2][4][8]
-
-
Assay Setup :
-
Perform assays in a 96-well white, opaque microplate to maximize light output and minimize crosstalk.
-
Create a matrix of D-luciferin concentrations (e.g., 3.75 to 120 µM) and inhibitor concentrations (e.g., 0.5 to 2 µM for L-luciferin; for this compound, due to its potency, lower concentrations may be required).[2][4]
-
Include control wells with no inhibitor for each D-luciferin concentration.
-
-
Reaction Initiation and Measurement :
-
The final reaction mixture should contain 10 nM luciferase and 250 µM ATP in 50 mM HEPES buffer (pH 7.5).[2][4][8]
-
Initiate the reaction by injecting the luciferase/ATP mixture into the wells containing the D-luciferin and inhibitor.
-
Immediately measure the luminescence using a luminometer. The initial reaction velocity is determined from the early phase of the light emission profile.
-
-
Data Analysis :
-
Plot the initial reaction velocities against the D-luciferin concentrations for each inhibitor concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models (e.g., Henri-Michaelis-Menten for controls, and specific inhibition models for the inhibitors) to determine Vmax, Km, and Ki values.[2][8] Software such as GraphPad Prism is suitable for this analysis.
-
Conclusion
This compound and L-luciferin are significant inhibitors of firefly luciferase, but their distinct mechanisms—tight-binding uncompetitive for this compound and mixed-type for L-luciferin—result in different kinetic profiles. This compound is a substantially more potent inhibitor, as indicated by its nanomolar Kᵢ value. For researchers in drug discovery and assay development, a thorough understanding of these differences is crucial for designing robust bioluminescent assays and accurately interpreting the resulting data. The presence of these inhibitors, even in trace amounts, can lead to significant alterations in assay performance, underscoring the importance of using highly pure reagents.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 6. Firefly luciferase can use L-luciferin to produce light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Firefly luciferase can use L-luciferin to produce light PMID: 8694774 | MCE [medchemexpress.cn]
- 8. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Quantum Yield of Luciferin and Dehydroluciferin
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yield of D-luciferin, the substrate for firefly bioluminescence, and its oxidized counterpart, dehydroluciferin. The following sections present quantitative data, detailed experimental protocols for quantum yield determination, and visualizations of the relevant biochemical pathways and experimental workflows.
Executive Summary
D-luciferin is renowned for its high quantum yield in the presence of firefly luciferase, making it a cornerstone of bioluminescent assays. In contrast, this compound is primarily recognized as a product of a non-bioluminescent side reaction and a potent inhibitor of luciferase. Experimental evidence supporting significant light emission from this compound itself is scarce, with its quantum yield for chemiluminescence being negligible or unreported in the context of the luciferase-catalyzed reaction.
Data Presentation: A Quantitative Comparison
The following table summarizes the known quantum yields and key characteristics of luciferin (B1168401) and this compound.
| Feature | D-Luciferin | This compound |
| Luminescence Type | Bioluminescence | Primarily non-luminescent in the luciferase reaction; potential for low-level chemiluminescence under specific conditions. |
| Quantum Yield (Φ) | 0.41 - 0.61[1][2] | Not reported to have a significant quantum yield in enzymatic reactions; generally considered a "dark" product. |
| Enzyme | Firefly Luciferase | Acts as an inhibitor to Firefly Luciferase[2]. |
| Reaction Requirement | ATP, O₂, Mg²⁺ | Can be formed from luciferin via oxidation[3]. |
| Emission Maximum | ~550-570 nm (yellow-green)[4] | Not applicable for significant emission. |
Signaling Pathways and Reaction Mechanisms
The light-producing reaction of luciferin and the formation of this compound are distinct pathways originating from the same initial substrate.
Bioluminescent Pathway of D-Luciferin
The bioluminescence of D-luciferin is a two-step enzymatic process catalyzed by firefly luciferase. First, luciferin is adenylated by ATP to form luciferyl-AMP. This intermediate then undergoes oxidative decarboxylation in the presence of oxygen to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.
"Dark" Reaction Pathway to this compound
In a side reaction, the luciferyl-AMP intermediate can be oxidized without decarboxylation, leading to the formation of dehydroluciferyl-adenylate (L-AMP)[3]. This compound does not produce light and is a potent inhibitor of luciferase. This compound can be formed from the hydrolysis of L-AMP.
Experimental Protocols
The determination of the quantum yield of a bioluminescent or chemiluminescent reaction is a critical experimental procedure for characterizing its efficiency.
Protocol for Determining the Bioluminescence Quantum Yield of Luciferin
This protocol outlines the steps to measure the quantum yield of the firefly luciferin-luciferase reaction using a luminometer. The quantum yield (Φ) is calculated as the ratio of the total number of emitted photons to the initial number of luciferin molecules.
1. Instrumentation and Calibration:
-
A calibrated luminometer or a spectrometer with a cooled CCD detector is required[5].
-
The instrument's absolute sensitivity and light collection efficiency must be determined. This can be achieved using a standard light source, such as a calibrated tungsten lamp or by using a chemical standard with a known quantum yield, like luminol[5]. An integrating sphere can also be used to capture all emitted photons for absolute measurement[1][6].
2. Reagent Preparation:
-
Luciferin Stock Solution: Prepare a concentrated stock solution of D-luciferin in an appropriate buffer (e.g., Tris-HCl or citrate (B86180) buffer) and determine its exact concentration spectrophotometrically.
-
Luciferase Solution: Prepare a solution of firefly luciferase in a buffer containing stabilizing agents like BSA and DTT.
-
Assay Buffer: Prepare a buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing cofactors: 5 mM ATP and 10 mM MgCl₂.
3. Measurement Procedure:
-
Equilibrate all solutions to the desired reaction temperature (typically 25°C).
-
In a luminometer tube, add the assay buffer.
-
Add a known amount of the luciferin solution to the tube.
-
To initiate the reaction, inject the luciferase solution into the tube.
-
Immediately start the measurement and integrate the light emission over time until the reaction is complete.
4. Data Analysis:
-
The total number of photons emitted is obtained from the integrated light intensity measurement, corrected for the instrument's calibration factor.
-
The initial number of luciferin molecules is calculated from the known concentration and volume used.
-
The quantum yield (Φ) is calculated using the formula: Φ = (Total number of emitted photons) / (Initial number of luciferin molecules)
Conclusion
The comparison between D-luciferin and this compound in terms of their light-emitting properties is stark. D-luciferin, in conjunction with firefly luciferase, is a highly efficient bioluminescent substrate with a significant quantum yield, making it an invaluable tool in various biological assays. Conversely, this compound is the product of a non-luminescent pathway and acts as an inhibitor to the very enzyme that processes its precursor. For researchers in drug development and other scientific fields, understanding this fundamental difference is crucial for the accurate design and interpretation of luciferase-based reporter assays. The focus should remain on optimizing conditions for the luciferin-luciferase reaction to maximize light output, while minimizing the production of inhibitory byproducts like this compound.
References
- 1. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 3. Synthesis of this compound by firefly luciferase: effect of this compound, coenzyme A and nucleoside triphosphates on the luminescent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
Dehydroluciferin: A Potent Uncompetitive Inhibitor of Firefly Luciferase
A Comparative Guide to the Kinetic Analysis of Firefly Luciferase Inhibition
For researchers, scientists, and drug development professionals utilizing firefly luciferase (FLuc) in their work, understanding the kinetics of its inhibitors is paramount for accurate data interpretation and assay development. Dehydroluciferin (L), a byproduct of luciferin (B1168401) synthesis and degradation, is a potent inhibitor of the FLuc reaction.[1] This guide provides a comprehensive comparison of this compound's inhibitory effects with other known FLuc inhibitors, supported by experimental data and detailed protocols for kinetic analysis.
Comparative Inhibition Kinetics of Firefly Luciferase
This compound distinguishes itself as a tight-binding uncompetitive inhibitor of firefly luciferase.[2][3] This mode of inhibition means that it binds to the enzyme-substrate complex, becoming more effective at higher substrate concentrations. This is in contrast to competitive inhibitors, which vie with the substrate for the enzyme's active site, and non-competitive inhibitors, which bind to a different site on the enzyme, affecting its catalytic activity regardless of substrate binding.
The table below summarizes the kinetic parameters for this compound and other relevant FLuc inhibitors.
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| This compound (L) | 0.00490 ± 0.00009 µM | Tight-binding Uncompetitive | [2][3] |
| Dehydroluciferyl-adenylate (L-AMP) | 0.0038 ± 0.0007 µM | Tight-binding Competitive | [4][5] |
| Oxyluciferin | 0.50 ± 0.03 µM | Competitive | [4][5][6] |
| L-luciferin (B1497258) (L-LH2) | Ki = 0.68 ± 0.14 µM; αKi = 0.34 ± 0.16 µM | Mixed-type Non-competitive-Uncompetitive | [2][3] |
| Dehydroluciferyl-coenzyme A (L-CoA) | 0.88 ± 0.03 µM | Non-competitive | [2][3] |
| Resveratrol | IC50 = 1.9 µM | Not specified | [7] |
| Biochanin A | IC50 = 640 nM | Not specified | [8] |
Experimental Protocol: Kinetic Analysis of Luciferase Inhibition
The following protocol outlines a typical procedure for determining the inhibition kinetics of a compound against firefly luciferase.
Materials:
-
Firefly Luciferase (recombinant)
-
D-Luciferin (substrate)
-
ATP (co-substrate)
-
Inhibitor stock solution (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
-
96-well opaque plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of firefly luciferase (e.g., 1 µM) in assay buffer.
-
Prepare a stock solution of D-luciferin (e.g., 10 mM) in assay buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM) in assay buffer.
-
Prepare a series of dilutions of the inhibitor from the stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the initial reaction velocities against the D-luciferin concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression with appropriate kinetic models, such as the Henri-Michaelis-Menten equation for uninhibited reactions and various inhibition models (competitive, non-competitive, uncompetitive, mixed) for the inhibited reactions.[2][6] For tight-binding inhibitors, the Morrison equation may be necessary.[2][3]
-
Determine the Michaelis-Menten constant (Km) and the inhibition constant (Ki) from the best-fit model.
-
Visualizing the Process
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of luciferase inhibition.
Caption: Mechanism of uncompetitive inhibition by this compound.
Conclusion
The kinetic analysis of firefly luciferase inhibition is crucial for researchers in various fields. This compound acts as a potent, tight-binding uncompetitive inhibitor, a critical piece of information for those using luciferase-based assays, especially when the purity of luciferin is a concern. By understanding the kinetic parameters and the experimental protocols to determine them, scientists can better design their experiments, interpret their results, and avoid potential artifacts arising from luciferase inhibition. This guide provides a foundational comparison and methodology to aid in these endeavors.
References
- 1. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Unveiling Stability: A Comparative Analysis of Luciferin Analogs in the Face of Dehydroluciferin Formation
For researchers, scientists, and drug development professionals navigating the landscape of bioluminescence, the stability of luciferin (B1168401) analogs is a critical determinant of assay performance and reliability. The spontaneous oxidation of D-luciferin to dehydroluciferin, a potent inhibitor of firefly luciferase, can significantly compromise experimental results over time.[1][2] This guide provides an objective comparison of the stability of various luciferin analogs against this degradative pathway, supported by experimental data and detailed protocols to aid in the selection of the most robust substrate for your research needs.
The primary mechanism compromising the stability of D-luciferin in solution is its oxidation to this compound.[1] This process is a significant challenge in the development of robust, long-lasting bioluminescent assays. The accumulation of this compound not only depletes the active substrate but also actively inhibits the luciferase enzyme, leading to a progressive loss of signal.[1][2] To address this limitation, a variety of synthetic luciferin analogs have been developed with modifications designed to enhance stability by preventing this oxidative degradation.
Comparative Stability of Luciferin Analogs
The stability of luciferin and its analogs is often assessed through accelerated thermostability studies, where the compounds are incubated at elevated temperatures in assay buffer, and the rate of degradation is monitored over time, typically by High-Performance Liquid Chromatography (HPLC).
| Luciferin Analog | Experimental Conditions | Decomposition after Extended Incubation | Reference |
| D-luciferin (LH2) | 1 mM in Bright-Glo™ buffer at 37°C for 2 months | 23% decomposition to this compound | [1] |
| 5,5-dimethylluciferin (III-a) | 1 mM in Bright-Glo™ buffer at 37°C for 2 months | No measurable decomposition | [1] |
| 5,5-spirocyclopropylluciferin (III-b) | 1 mM in Bright-Glo™ buffer at 37°C for 2 months | ~5% decomposition | [1] |
| AkaLumine | Not specified in the same direct comparison, but noted for improved characteristics in vivo. | Data on this compound formation not directly quantified in the same manner. | [3][4] |
| CycLuc1 | Not specified in the same direct comparison, but noted for improved characteristics in vivo. | Data on this compound formation not directly quantified in the same manner. | [4][5] |
As the data indicates, modification at the 5-position of the thiazoline (B8809763) ring, as seen in 5,5-dialkylluciferins, effectively blocks the oxidation pathway to this compound, resulting in significantly enhanced thermal stability.[1]
Visualizing the Degradation Pathway and Experimental Workflow
To better understand the chemical transformation and the process of evaluating stability, the following diagrams are provided.
Caption: Oxidative decomposition of D-luciferin to this compound.
References
- 1. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dehydroluciferin vs. Dehydrocoelenterazine: A Comparative Guide for Bioluminescence Systems
For researchers, scientists, and drug development professionals navigating the intricacies of bioluminescence, a clear understanding of the substrates and their analogues is paramount. This guide provides a detailed comparison of two critical molecules, dehydroluciferin and dehydrocoelenterazine (B1496532), outlining their distinct roles and properties in their respective bioluminescence systems. While both are dehydrogenated forms of their parent luciferins, their functionalities diverge significantly, with one acting as a potent inhibitor and the other as a stable precursor.
At a Glance: this compound vs. Dehydrocoelenterazine
| Feature | This compound | Dehydrocoelenterazine |
| Primary Role | Inhibitor of firefly luciferase | Stable precursor to coelenterazine (B1669285) |
| Bioluminescence | Not directly bioluminescent | Indirectly produces light upon conversion to coelenterazine |
| Parent Luciferin (B1168401) | D-Luciferin | Coelenterazine |
| Associated Luciferase | Firefly Luciferase (as an inhibitor) | Coelenterazine-utilizing luciferases (e.g., Renilla, Gaussia) |
| Mechanism of Action | Acts as a tight-binding uncompetitive inhibitor of firefly luciferase, modulating the light emission profile.[1][2] | Functions as a stable storage form that can be enzymatically or intracellularly converted to the active substrate, coelenterazine.[3][4] |
| Key Application | In research, used to study the kinetics and regulation of firefly bioluminescence. Its formation is a critical consideration in the stability of luciferase-based assays.[5][6] | Potential use as a more stable substitute for coelenterazine in in vivo imaging and other bioluminescence assays, relying on its conversion to the active form.[4] |
This compound: The Inhibitor of Firefly Bioluminescence
This compound is the oxidized product of D-luciferin, the substrate for firefly luciferase.[5] It is a potent inhibitor of the firefly luciferase reaction and its formation can be a significant factor in the stability and performance of bioluminescence-based assays.[5][6]
Signaling Pathway and Inhibition Mechanism
The bioluminescent reaction of firefly luciferase involves the adenylation of D-luciferin by ATP, followed by oxidation to produce an excited state of oxyluciferin, which then decays to its ground state with the emission of light. This compound, formed from the oxidation of luciferin, acts as a powerful inhibitor in this process.[1][2]
Quantitative Data: Inhibition Kinetics
This compound is characterized as a tight-binding uncompetitive inhibitor of firefly luciferase.[1][2]
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 4.90 ± 0.09 nM | [1] |
| Mechanism | Tight-binding uncompetitive | [1][2] |
| Km for D-luciferin (in presence of this compound) | 16.6 ± 2.3 µM | [2] |
Experimental Protocol: this compound Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on firefly luciferase activity.
Materials:
-
Purified firefly luciferase
-
D-luciferin
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
Procedure:
-
Prepare a stock solution of firefly luciferase in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of D-luciferin and ATP in the assay buffer.
-
In a 96-well plate, add the firefly luciferase solution to each well.
-
Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the D-luciferin and ATP solution to each well.
-
Immediately measure the luminescence using a luminometer.
-
Plot the luminescence intensity against the concentration of this compound to determine the IC50 value.
-
To determine the inhibition constant (Ki), the assay should be repeated with varying concentrations of D-luciferin. The data can then be analyzed using Michaelis-Menten kinetics and appropriate inhibition models.[1][7]
Dehydrocoelenterazine: A Stable Precursor in Marine Bioluminescence
Dehydrocoelenterazine is the dehydrogenated and more stable form of coelenterazine, a widely occurring luciferin in marine bioluminescent organisms.[3] It is considered a storage form of coelenterazine and can be enzymatically converted back to its active form to produce light in the presence of a suitable luciferase.[3][4]
Signaling Pathway and Activation
The bioluminescence involving dehydrocoelenterazine is an indirect process. Dehydrocoelenterazine must first be reduced to coelenterazine, which then serves as the substrate for luciferases such as Renilla or Gaussia luciferase to produce light.[3][4]
Quantitative Data: Performance upon Conversion
Direct quantitative data for dehydrocoelenterazine as a luciferin is not applicable as it requires conversion. The performance characteristics are those of the resulting coelenterazine.
| Parameter | Description | Reference |
| Luminescence | Detected within 10 seconds after loading into cells expressing a coelenterazine-utilizing luciferase, indicating rapid intracellular conversion.[4] | [4] |
| Signal Duration | Luminescence can be sustained for over 30 minutes in a cellular context.[4] | [4] |
| Emission Spectrum | The emission spectrum is characteristic of the coelenterazine-luciferase reaction, typically in the blue region of the spectrum (~460-480 nm).[8] | [8] |
Experimental Protocol: Assay for Dehydrocoelenterazine Conversion and Luminescence
This protocol describes a cell-based assay to measure the bioluminescence resulting from the intracellular conversion of dehydrocoelenterazine to coelenterazine.
Materials:
-
Mammalian cells stably expressing a coelenterazine-utilizing luciferase (e.g., Renilla or Gaussia luciferase)
-
Dehydrocoelenterazine
-
Cell culture medium
-
Luminometer with live-cell measurement capabilities
Procedure:
-
Culture the luciferase-expressing cells in a 96-well plate to the desired confluency.
-
Prepare a stock solution of dehydrocoelenterazine in a suitable solvent (e.g., ethanol).
-
Dilute the dehydrocoelenterazine stock solution to the desired final concentration in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing dehydrocoelenterazine.
-
Immediately place the plate in a luminometer and measure the luminescence at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).
-
The resulting kinetic data will show the rate of intracellular conversion and subsequent light production.[4]
Conclusion
This compound and dehydrocoelenterazine, despite their structural similarities as dehydrogenated luciferin analogues, play fundamentally different roles in bioluminescence. This compound is a key negative regulator in the firefly system, acting as a potent inhibitor. In contrast, dehydrocoelenterazine serves as a stable precursor, offering a potential alternative to the less stable coelenterazine for in vivo and long-term bioluminescence studies. A thorough understanding of these differences is crucial for the design and interpretation of bioluminescence assays and for the development of novel applications in biomedical research and drug discovery.
References
- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic conversion of dehydrocoelenterazine to coelenterazine using FMN-bound flavin reductase of NAD(P)H:FMN oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of dehydrocoelenterazine to coelenterazine in mammalian cells: Identification using cultured cells stably expressing coelenterazine-utilizing luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 6. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Dehydroluciferin's Interaction with Luciferases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of substrates and inhibitors in bioluminescent assays is paramount for accurate data interpretation. This guide provides a detailed comparison of the cross-reactivity of dehydroluciferin, a known inhibitor of firefly luciferase, with other commonly used luciferases.
This compound is a potent inhibitor of the firefly luciferase reaction. It is an oxidative byproduct of D-luciferin, the substrate for firefly luciferase, and its presence in bioluminescent assays can lead to significant inaccuracies.[1][2][3] This guide explores the interaction of this compound with four different types of luciferases: Firefly, Renilla, Gaussia, and Bacterial luciferase, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Cross-reactivity
The inhibitory effect of this compound is highly specific to firefly luciferase. This specificity is rooted in the unique substrate requirements of different luciferase enzymes. While firefly luciferase utilizes D-luciferin, Renilla and Gaussia luciferases utilize coelenterazine (B1669285), and bacterial luciferase employs a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂).
| Luciferase Type | Substrate(s) | This compound Interaction | Supporting Evidence |
| Firefly Luciferase (Photinus pyralis) | D-luciferin, ATP, O₂[4][5][6] | Potent Inhibitor [1][2][3] | Kinetic studies have determined the inhibition constant (Ki) and the mechanism of inhibition, although the exact nature of inhibition (competitive vs. uncompetitive) has been reported differently under various conditions.[7][8][9] |
| Renilla Luciferase (Renilla reniformis) | Coelenterazine, O₂[5][10][11] | No Significant Interaction | Renilla luciferase has a distinct substrate (coelenterazine) and does not interact with firefly luciferin.[1] Studies on potential inhibitors have shown that compounds that inhibit firefly luciferase do not affect Renilla luciferase.[3][12][13] |
| Gaussia Luciferase (Gaussia princeps) | Coelenterazine, O₂[4][14][15] | No Significant Interaction | Similar to Renilla luciferase, Gaussia luciferase utilizes coelenterazine and does not require ATP.[5][14] Its inhibitors are typically conformational binders like monoclonal antibodies, not substrate analogs like this compound.[16][17] |
| Bacterial Luciferase (Vibrio, Photobacterium) | FMNH₂, Long-chain aldehyde, O₂[6][18][19] | No Significant Interaction | The substrates for bacterial luciferase are fundamentally different from D-luciferin.[20][21][22][23] Known inhibitors of bacterial luciferase are structurally unrelated to this compound.[2][7][8][9][24] |
Quantitative Data: Inhibition of Firefly Luciferase by this compound and Related Compounds
The following table summarizes the kinetic parameters for the inhibition of firefly luciferase by this compound and its adenylate, as reported in the literature. These values highlight the potent inhibitory nature of these compounds.
| Inhibitor | Inhibition Constant (Ki) | Michaelis Constant (Km) | Type of Inhibition | Reference |
| This compound (L) | 0.00490 ± 0.00009 µM | 16.6 ± 2.3 µM | Tight-binding uncompetitive | [8][9] |
| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | Tight-binding competitive | [7] |
| Oxyluciferin | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | Competitive | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of these luciferases and a general workflow for assessing inhibitor cross-reactivity, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on different luciferases. Specific concentrations and incubation times may need to be optimized for individual experimental setups.
Protocol 1: In Vitro Luciferase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on different luciferases in a cell-free system.
Materials:
-
Purified luciferase enzymes (Firefly, Renilla, Gaussia, Bacterial)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Luciferase-specific substrates:
-
D-luciferin and ATP for Firefly luciferase
-
Coelenterazine for Renilla and Gaussia luciferases
-
FMNH₂ and a long-chain aldehyde (e.g., n-decanal) for Bacterial luciferase
-
-
Assay buffers specific to each luciferase
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add a constant amount of the purified luciferase enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with solvent only.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the luminescent reaction by injecting the respective substrate solution into each well using the luminometer's injector.
-
Measure the luminescence signal immediately. For flash-type assays, an integration time of 1-10 seconds is typical.
-
Plot the luminescence intensity against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the experiment should be repeated with varying concentrations of the natural substrate.
Protocol 2: Cell-Based Luciferase Reporter Assay
Objective: To assess the effect of this compound on luciferase activity in a cellular context.
Materials:
-
Mammalian cells transiently or stably expressing the luciferase reporter gene of interest.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Cell lysis buffer (if using intracellular luciferases like Firefly and Renilla).
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Seed the cells expressing the luciferase reporter in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period.
-
For intracellular luciferases (Firefly, Renilla), wash the cells with PBS and then lyse them according to the manufacturer's protocol. For secreted luciferases (Gaussia), collect the cell culture supernatant.
-
Transfer the cell lysate or supernatant to a white opaque 96-well plate.
-
Add the appropriate luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to distinguish between specific luciferase inhibition and general cytotoxicity.
Conclusion
The available evidence strongly indicates that this compound is a specific inhibitor of firefly luciferase and does not exhibit significant cross-reactivity with Renilla, Gaussia, or bacterial luciferases. This high degree of specificity is attributed to the distinct substrate requirements of these enzyme families. For researchers utilizing dual-luciferase assays with firefly luciferase as the experimental reporter and Renilla or Gaussia luciferase as the internal control, the presence of this compound is unlikely to affect the control reporter. However, its potent inhibition of firefly luciferase underscores the importance of using fresh, high-quality D-luciferin substrate to ensure the accuracy and reliability of experimental results.
References
- 1. Factors modulating expression of Renilla luciferase from control plasmids used in luciferase reporter gene assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of bacterial luciferase by mixed function oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neb.com [neb.com]
- 5. Advanced Bioluminescence Reporter with Engineered Gaussia Luciferase via Sequence-Guided Mutagenesis [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioluminescence inhibition of bacterial luciferase by aliphatic alcohol, amine and carboxylic acid: inhibition potency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and activation of bacterial luciferase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition and Activation of Bacterial Luciferase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ViviRen™ In Vivo Renilla Luciferase Substrate [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gaussia princeps luciferase: a bioluminescent substrate for oxidative protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gaussia Luciferase Cellular Assay Kit (ab189814) | Abcam [abcam.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Inhibition of gaussia luciferase activity by a monoclonal antibody [ecc.isc.ac]
- 18. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. The Sensitized Bioluminescence Mechanism of Bacterial Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alternative Luciferase for Monitoring Bacterial Cells under Adverse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bacterial Luciferases from Vibrio harveyi and Photobacterium leiognathi Demonstrate Different Conformational Stability as Detected by Time-Resolved Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purified native subunits of bacterial luciferase are active in the bioluminescence reaction but fail to assemble into the alpha beta structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of electrochemically controlled bioluminescence of bacterial luciferase by n-alkyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Distinction: A Comparative Guide to Dehydroluciferin and Luciferin
For researchers, scientists, and drug development professionals leveraging bioluminescence, a precise understanding of the key molecular players is paramount. This guide provides an objective, data-driven comparison of D-luciferin, the substrate for firefly luciferase, and its oxidized counterpart, dehydroluciferin. While structurally similar, their functional differences are stark, with significant implications for the accuracy and interpretation of bioluminescent assays.
Structural and Functional Overview
D-luciferin is the substrate that undergoes enzymatic oxidation by luciferase in the presence of ATP and molecular oxygen to produce light.[1][2][3] this compound is a byproduct of this reaction and is also formed during the synthesis or storage of luciferin (B1168401).[4] The critical structural difference lies in the thiazoline (B8809763) ring of the luciferin molecule. In this compound, this ring is oxidized to a thiazole (B1198619) ring, resulting in a more conjugated system.[5] This seemingly subtle alteration has profound consequences, transforming the molecule from a substrate into a potent inhibitor of the luciferase enzyme.[4][6][7]
Comparative Performance and Inhibition Kinetics
The functional divergence between luciferin and this compound is most evident in their interaction with firefly luciferase. While D-luciferin is the essential substrate for the light-emitting reaction, this compound acts as a powerful inhibitor, significantly impacting the kinetics of the bioluminescent signal.
| Parameter | D-Luciferin | This compound | Significance |
| Role in Bioluminescence | Substrate | Inhibitor | Fundamental opposing functions in the luciferase reaction. |
| Interaction with Luciferase | Binds to the active site for oxidation and light production. | Binds to the enzyme, preventing substrate turnover. | This compound presence can lead to underestimation of true luciferase activity. |
| Inhibition Type | Not applicable | Tight-binding uncompetitive inhibitor.[6][8] | Binds to the enzyme-substrate complex, becoming more effective at higher substrate concentrations. |
| Inhibition Constant (Ki) | Not applicable | 0.00490 ± 0.00009 µM[6][8] | Indicates very strong inhibition of the luciferase enzyme. |
Experimental Protocols
Inhibition Assay for Firefly Luciferase
To quantitatively assess the inhibitory effect of this compound, a kinetic assay can be performed. The following is a generalized protocol based on published methodologies.[6][8]
Materials:
-
Firefly Luciferase (recombinant)
-
D-Luciferin (substrate)
-
This compound (inhibitor)
-
ATP (adenosine triphosphate)
-
HEPES buffer (50 mM, pH 7.5)
-
Luminometer or spectrophotometer capable of measuring light emission
Procedure:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a fixed concentration of firefly luciferase (e.g., 10 nM) and ATP (e.g., 250 µM).
-
Prepare a range of D-luciferin concentrations (e.g., from 3.75 µM to 120 µM).
-
Prepare a series of this compound concentrations (e.g., 0.5 to 2 µM).
-
To initiate the reaction, inject the D-luciferin solution into the reaction mixture containing luciferase and ATP, with and without the presence of this compound.
-
Measure the light emission immediately and continuously for a set period using a luminometer.
-
Analyze the data using nonlinear regression with appropriate kinetic models (e.g., Henri-Michaelis-Menten for the uninhibited reaction and an equation for tight-binding uncompetitive inhibition for the inhibited reaction) to determine the Michaelis constant (Km) for D-luciferin and the inhibition constant (Ki) for this compound.[6][8]
Signaling Pathways and Molecular Interactions
The interaction of luciferin and this compound with luciferase is a critical aspect of the bioluminescence reaction. The following diagram illustrates the chemical structures and their roles in the enzymatic pathway.
Caption: Interaction of Luciferin and this compound with Luciferase.
This diagram illustrates that D-luciferin acts as the substrate for firefly luciferase, leading to light production in the presence of ATP and oxygen. This compound, a byproduct of this reaction, functions as an inhibitor, binding to the luciferase and preventing further catalysis.
References
- 1. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]
- 2. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 5. journals.jps.jp [journals.jps.jp]
- 6. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Dehydroluciferyl-Adenylate: A Potent Tight-Binding Inhibitor of Firefly Luciferase Compared
A detailed guide for researchers, scientists, and drug development professionals on the comparative inhibitory effects of dehydroluciferyl-adenylate and other key molecules on firefly luciferase activity.
This guide provides an objective comparison of dehydroluciferyl-adenylate (L-AMP) with other known inhibitors of firefly luciferase (FLuc). The comparative analysis is supported by quantitative data from kinetic studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Comparative Analysis of Firefly Luciferase Inhibitors
Dehydroluciferyl-adenylate (L-AMP) is a powerful tight-binding competitive inhibitor of firefly luciferase.[1][2] Its high affinity for the enzyme makes it a significant factor in the characteristic "flash" kinetics of the bioluminescence reaction, where an initial burst of light is followed by rapid decay due to product inhibition.[1][3] A comparison of L-AMP with other inhibitors reveals its superior potency.
| Inhibitor | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Dehydroluciferyl-adenylate (L-AMP) | 3.8 ± 0.7 nM [1][2] | Tight-binding competitive [1][2] |
| Dehydroluciferin (L) | 4.90 ± 0.09 nM[4][5] | Tight-binding uncompetitive[4][5] |
| Oxyluciferin | 0.50 ± 0.03 µM[1][2] | Competitive[1][2] |
| L-luciferin (B1497258) (L-LH2) | 0.68 ± 0.14 µM (non-competitive) 0.34 ± 0.16 µM (uncompetitive)[4][5] | Mixed-type non-competitive-uncompetitive[4][5] |
| Dehydroluciferyl-coenzyme A (L-CoA) | 0.88 ± 0.03 µM[4][5] | Non-competitive[4][5] |
Experimental Protocols
The kinetic parameters presented in this guide were determined through standardized in vitro luciferase assays. The following protocol outlines the key steps for assessing the inhibition of firefly luciferase.
Materials:
-
Firefly Luciferase (Luc)
-
D-Luciferin (D-LH2)
-
Adenosine Triphosphate (ATP)
-
Magnesium Ions (Mg2+)
-
Inhibitor compounds (Dehydroluciferyl-adenylate, Oxyluciferin, etc.)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of D-luciferin, ATP, and the inhibitors in the assay buffer.
-
Reaction Mixture: In a luminometer tube or a well of a microplate, combine the assay buffer, firefly luciferase (e.g., 10 nM final concentration), and the desired concentration of the inhibitor.[1][2]
-
Incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the bioluminescence reaction by adding a solution containing D-luciferin and ATP (e.g., final concentrations ranging from 3.75 µM to 120 µM for D-luciferin and 250 µM for ATP).[1][2]
-
Data Acquisition: Immediately measure the light output using a luminometer. The initial velocity of the reaction is determined from the early, linear phase of the light emission profile.
-
Data Analysis:
Biochemical Pathways and Inhibition
The firefly luciferase reaction is a multi-step process that can be diverted by inhibitory side reactions. The formation of dehydroluciferyl-adenylate is a key off-pathway reaction that leads to potent enzyme inhibition.
Caption: Firefly luciferase reaction pathway and the inhibitory side-reaction leading to the formation of dehydroluciferyl-adenylate.
The main bioluminescence pathway involves the adenylation of D-luciferin by luciferase in the presence of ATP to form luciferyl-adenylate.[7] This intermediate then reacts with molecular oxygen to produce oxyluciferin and light.[7] However, a side reaction also occurs where luciferyl-adenylate is oxidized to dehydroluciferyl-adenylate (L-AMP), a potent tight-binding inhibitor of the enzyme.[7]
Caption: A generalized workflow for determining the inhibition constant (Ki) of a luciferase inhibitor.
References
- 1. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, this compound and l-luciferin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Dehydroluciferin: Proper Disposal Procedures
FOR IMMEDIATE RELEASE
Immediate Safety and Handling
Before handling dehydroluciferin, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
This compound Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 20115-09-7[1] |
| Molecular Formula | C₁₁H₆N₂O₃S₂[1] |
| Molecular Weight | 278.31 g/mol [1] |
| Boiling Point | 595.30 °C[1] |
| Storage Temperature | < -15°C[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is essential to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps for both solid waste and solutions.
Disposal of Solid this compound Waste
-
Segregation and Collection :
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix with general laboratory trash.
-
-
Labeling :
-
The waste container must be clearly labeled as "this compound Waste" and include the CAS number (20115-09-7).
-
Indicate the potential hazards (e.g., "Chemical Waste for Incineration").
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Disposal :
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Disposal of this compound Solutions
-
Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, chemically resistant, and leak-proof container.
-
If dissolved in a solvent such as DMSO, the container should be appropriate for that solvent.
-
-
Labeling :
-
Clearly label the liquid waste container with "this compound Waste Solution" and list all chemical components, including solvents and their approximate concentrations.
-
-
Avoid Drain Disposal :
-
Crucially, do not dispose of this compound solutions down the drain. [4] This is to prevent the release of chemical waste into the sanitary sewer system.
-
-
Storage and Disposal :
-
Store the sealed liquid waste container in a secondary containment tray within a designated chemical waste storage area.
-
Follow your institution's procedures for the disposal of liquid chemical waste, which will be handled by the EHS department or a specialized waste contractor.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste generated during laboratory experiments.
Caption: this compound Waste Disposal Workflow.
Disclaimer: The information provided is based on general chemical safety principles and data from related compounds. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) office for procedures specific to your location and experiments.
References
Essential Safety and Logistical Information for Handling Dehydroluciferin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Dehydroluciferin are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a guide to the essential safety precautions, handling procedures, and disposal of this compound, drawing from available data on similar compounds.
Chemical Properties of this compound
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Weight | 278.31 g/mol [1][2] |
| Chemical Formula | C11H6N2O3S2[1][2] |
| Appearance | Powder[1] |
| Boiling Point | 595.30 °C[2] |
| CAS Number | 20115-09-7[2] |
This compound is known as a potent inhibitor of the firefly luciferase reaction and is a byproduct of the oxidation of luciferin.[1][2]
Personal Protective Equipment (PPE) and Handling
Recommended Personal Protective Equipment:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 should be worn. |
| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU), especially where dust formation is possible. |
General Handling Procedures:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[4]
-
Store in a cool, dry, and well-ventilated place, protected from light.[4]
Experimental Workflow: General Handling of Powdered Chemicals
The following diagram illustrates a standard workflow for the safe handling of powdered laboratory chemicals like this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
Solid Waste Disposal:
-
Containerization: Collect solid waste in a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "this compound waste" and include the CAS number (20115-09-7).
-
Segregation: Segregate this chemical waste from general laboratory trash.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This may involve placing it in a designated chemical waste accumulation area for pickup by environmental health and safety personnel.
Liquid Waste Disposal (Solutions):
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
Labeling: Clearly label the waste container with "this compound waste" and the solvent used.
-
Avoid Drain Disposal: Do not dispose of chemical solutions down the drain.
-
Segregation: Store the chemical waste container separately from other waste streams.
Decontamination of Labware:
-
Initial Rinse: Rinse contaminated labware with a suitable solvent (such as ethanol (B145695) or isopropanol) to remove any residual compound. Collect this rinse as chemical waste.
-
Washing: After the initial rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
It is imperative to consult your institution's environmental health and safety department for specific disposal regulations. All waste must be handled in accordance with local, state, and federal regulations.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
